molecular formula C9H12O3 B096789 5-Methoxy-1,3-benzenedimethanol CAS No. 19254-84-3

5-Methoxy-1,3-benzenedimethanol

Cat. No.: B096789
CAS No.: 19254-84-3
M. Wt: 168.19 g/mol
InChI Key: QFWVNEBRTUUHIE-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-benzenedimethanol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVNEBRTUUHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399465
Record name 5-Methoxy-1,3-benzenedimethanol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-84-3
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)-5-methoxyphenyl]methanol
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Foundational & Exploratory

5-Methoxy-1,3-benzenedimethanol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-1,3-benzenedimethanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, core physicochemical properties, a validated synthetic pathway, and its significant potential in medicinal chemistry and materials science. Addressed to researchers and professionals in drug development and chemical synthesis, this guide consolidates critical data, including safety protocols and predicted spectroscopic characteristics, to facilitate its application in advanced research.

Core Compound Identity and Properties

This compound is an aromatic alcohol characterized by a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 1 and 3, and a methoxy (-OCH₃) group at position 5. This trifunctional structure provides a unique combination of a rigid aromatic core with versatile reactive sites.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19254-84-3[1]
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 67-71 °C[2]
Purity >98.0% (typical)
InChI Key QFWVNEBRTUUHIE-UHFFFAOYSA-N-
Canonical SMILES COc1cc(CO)cc(CO)c1-

Synthesis and Mechanism

While direct synthetic procedures for this compound are not extensively published, a robust and logical pathway involves the reduction of a commercially available precursor, 5-Methoxyisophthalic acid or its ester derivative. The use of a powerful reducing agent like Lithium Aluminium Hydride (LAH) is a standard and effective method for converting both carboxylic acid or ester functional groups to primary alcohols.[3][4]

The causality for selecting this pathway is based on the high efficiency and functional group tolerance of LAH for such transformations. The reaction proceeds via nucleophilic hydride attack on the carbonyl carbons of the precursor.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product Start 5-Methoxyisophthalic Acid (CAS: 46331-50-4) Reagent 1. LiAlH₄ (excess) in dry THF 2. H₃O⁺ workup Start->Reagent Reduction Product This compound (CAS: 19254-84-3) Reagent->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-Methoxyisophthalic Acid

This protocol is a representative procedure based on established methods for LAH reductions.[3]

Materials:

  • 5-Methoxyisophthalic acid (1.0 eq)[5]

  • Lithium Aluminium Hydride (LAH, ~2.5-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH) Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • LAH Suspension: Carefully add Lithium Aluminium Hydride powder to the flask, followed by anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-Methoxyisophthalic acid in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LAH in grams. This procedure is critical for safely neutralizing the excess LAH and generating a granular precipitate of aluminum salts.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white, filterable precipitate forms. Filter the solid salts and wash them thoroughly with THF and ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Applications in Research and Drug Development

The molecular architecture of this compound makes it a valuable scaffold in several scientific domains. The two primary alcohol groups serve as handles for further chemical elaboration, while the methoxy group modulates the electronic and physicochemical properties of the benzene ring.

Role of the Methoxy Group: The methoxy group is a prevalent substituent in natural products and approved pharmaceuticals.[6] Its inclusion in a molecular scaffold can:

  • Improve Ligand-Target Binding: The oxygen atom can act as a hydrogen bond acceptor, and the group's conformation can be optimized to fit into specific protein pockets.[7][8]

  • Enhance Physicochemical Properties: It can improve solubility and influence ADME (absorption, distribution, metabolism, and excretion) parameters.[9]

  • Modulate Electronics: As an electron-donating group, it can alter the reactivity of the aromatic ring.[9]

However, a known disadvantage is its potential for metabolic O-demethylation by cytochrome P450 enzymes.[7]

Applications cluster_pharma Pharmaceutical Development cluster_materials Materials Science Core This compound Scaffold Core Scaffold for Bioactive Molecules Core->Scaffold Serves as Monomer Polymer Monomer (e.g., for Polyesters) Core->Monomer Acts as MOF Linker for Metal-Organic Frameworks (MOFs) Core->MOF Functions as Derivatives Substituted Benzyl Derivatives Scaffold->Derivatives Leads to

Caption: Potential applications of this compound.

The di-alcohol functionality allows this molecule to be used as a building block for:

  • Drug Scaffolds: In the development of novel therapeutics, particularly where a rigid phenyl core is desired to orient other functional groups, such as in cholinesterase inhibitors for Alzheimer's treatment.[10]

  • Polymer Synthesis: As a monomer in the production of specialty polymers like polyesters and polyurethanes, where its inclusion can enhance thermal stability and mechanical properties.[11]

  • Ligand Design: For the synthesis of chelating agents and ligands for metal-organic frameworks (MOFs).[11]

Safety and Handling

As a substituted benzyl alcohol, this compound is expected to have a safety profile similar to related compounds. Benzyl alcohols generally exhibit low acute toxicity but can be harmful if swallowed or inhaled in significant quantities and may cause serious eye irritation.[12][13][14]

Table 2: GHS Hazard Information for Structurally Related Benzyl Alcohols

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed.[15]
Acute Toxicity, Inhalation H332Harmful if inhaled.[14]
Eye Irritation H319Causes serious eye irritation.[15]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Predicted Spectroscopic Characterization

¹H NMR (predicted, in CDCl₃):

  • ~7.0-7.2 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to complex splitting.

  • ~4.6 ppm (s, 4H): Methylene protons of the two -CH₂OH groups.

  • ~3.8 ppm (s, 3H): Methyl protons of the -OCH₃ group.

  • Broad singlet (variable, 2H): Hydroxyl protons (-OH). This signal may exchange with D₂O.

¹³C NMR (predicted, in CDCl₃):

  • ~160 ppm: Aromatic carbon attached to the methoxy group (C-5).

  • ~143 ppm: Aromatic carbons attached to the hydroxymethyl groups (C-1, C-3).

  • ~115-120 ppm: Other aromatic carbons.

  • ~64 ppm: Methylene carbons of the -CH₂OH groups.

  • ~55 ppm: Methyl carbon of the -OCH₃ group.

Infrared (IR) Spectroscopy (predicted):

  • ~3300 cm⁻¹ (broad): O-H stretching of the alcohol groups.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene and methoxy groups.

  • ~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250, 1050 cm⁻¹: C-O stretching from the ether and alcohol functionalities.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 27(19). Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. Available at: [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Available at: [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Available at: [Link]

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Benzyl Alcohol. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Methoxyisophthalic acid. Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-Methoxyisophthalic acid. Available at: [Link]

  • PubChem. (n.d.). 1,2-Benzenedimethanol. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Available at: [Link]

  • MDPI. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer’s Disease. Available at: [Link]

  • PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]

  • PubChem. (n.d.). 1,3-Benzenedimethanol. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available at: [Link]

  • ResearchGate. (2018). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Available at: [Link]

  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class...
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-benzenedimethanol (CAS No. 19254-84-3) is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science.[1] The presence of a methoxy group and two hydroxymethyl functional groups on the benzene ring imparts a unique combination of polarity and reactivity, making it an interesting building block for the synthesis of more complex molecules.[2] Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development, particularly in areas such as prodrug synthesis, linker technology, and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, stability, and analytical characterization.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

IdentifierValueSource(s)
CAS Number 19254-84-3[1][3][4]
Molecular Formula C₉H₁₂O₃[1][3]
Molecular Weight 168.19 g/mol [1][3]
InChI 1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3[1]
InChIKey QFWVNEBRTUUHIE-UHFFFAOYSA-N[4]
SMILES COc1cc(CO)cc(CO)c1[1][4]

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some properties have been experimentally determined, others are estimated based on computational models due to a lack of published experimental data.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s) & Notes
Melting Point 67-71 °C[5] (Experimental)
69 °C[4] (Experimental)
Boiling Point Not availableNo experimental data found. Predicted to be high due to hydrogen bonding capabilities.
Solubility Not availableNo quantitative data found. Expected to be soluble in methanol, ethanol, and DMSO, with limited solubility in water and non-polar solvents.
pKa Not availableThe hydroxyl groups are expected to have a pKa similar to that of benzyl alcohol (~15.4), but this will be influenced by the electron-donating methoxy group.
Appearance Solid

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic protons, and the hydroxyl protons.

  • Aromatic Protons (δ 6.8-7.2 ppm): The three aromatic protons will likely appear as a complex multiplet. The proton between the two hydroxymethyl groups will be a singlet, while the other two will show meta-coupling.

  • Hydroxymethyl Protons (δ ~4.6 ppm): The four protons of the two CH₂ groups will likely appear as a singlet.

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Hydroxyl Protons (δ variable): The two hydroxyl protons will appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be the most downfield shifted.

  • Hydroxymethyl Carbon (δ ~65 ppm): One signal is expected for the two equivalent benzylic carbons.

  • Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy carbon.

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would involve the loss of a hydroxymethyl group (-CH₂OH, m/z = 137), a methoxy group (-OCH₃, m/z = 137), and water (-H₂O, m/z = 150). The fragmentation of aromatic ethers often involves the loss of a methyl radical followed by carbon monoxide.

Experimental Protocol: Solubility Determination

Accurate solubility data is critical for drug development, informing formulation and delivery strategies. The following is a generalized protocol for determining the solubility of this compound in various solvents.

Workflow for Solubility Determination A Preparation of Saturated Solutions B Equilibration A->B Incubate at controlled temperature with agitation C Phase Separation B->C Centrifugation or Filtration D Quantification C->D HPLC or UV-Vis Spectroscopy E Data Analysis D->E Calculate concentration (e.g., mg/mL)

Caption: Generalized workflow for determining the solubility of a compound.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, carefully remove the vials.

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent. This step is critical to avoid aspirating any solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • The resulting concentration represents the solubility of this compound in that specific solvent at the tested temperature.

Causality Behind Experimental Choices:

  • Using an excess of solid ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.

  • Controlled temperature and agitation are crucial as solubility is temperature-dependent, and agitation facilitates the dissolution process to reach equilibrium faster.

  • Proper phase separation is paramount to prevent artificially inflated solubility values due to the presence of undissolved solid particles in the sample for analysis.

  • A validated analytical method like HPLC ensures accurate and reproducible quantification of the dissolved solute.

Stability Considerations

While specific stability studies for this compound are not documented in the searched literature, its structure suggests potential degradation pathways. The benzylic alcohol groups are susceptible to oxidation to the corresponding aldehydes and carboxylic acids. The compound should be stored in a cool, dry place, away from strong oxidizing agents.[6][7] For solutions, stability would be pH-dependent, and studies in relevant buffers would be necessary for pre-formulation assessments.

Applications in Drug Development and Research

The methoxy group is a common substituent in many approved drugs, where it can influence metabolic stability, receptor binding, and physicochemical properties.[2] The two hydroxymethyl groups in this compound offer reactive handles for further chemical modification. Potential applications include:

  • Linker Chemistry: The diol functionality allows for its use as a linker to connect two different molecular entities, for example, in the development of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

  • Prodrug Design: The hydroxyl groups can be esterified or etherified to create prodrugs with altered solubility or pharmacokinetic profiles.

  • Scaffold for Library Synthesis: It can serve as a starting material for the synthesis of a library of compounds for screening in drug discovery programs.

Conclusion

This compound is a chemical entity with promising features for applications in medicinal chemistry and beyond. This guide has consolidated the available experimental data and provided predicted values for its key physicochemical properties. While a comprehensive experimental characterization is still needed, the information presented here provides a solid foundation for researchers and drug development professionals to effectively handle, analyze, and utilize this compound in their work. The provided experimental protocol for solubility determination offers a robust starting point for further in-depth analysis. As with any research chemical, appropriate safety precautions should be taken during handling and storage.[6]

References

  • Stenutz, R. This compound. [Link]

  • MPG.PuRe. (a) (b) (c) Figure S1. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • Xu, C.-F., et al. Supporting information. [Link]

  • The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • PubChem. 1,3-Benzenedimethanol. [Link]

  • National Center for Biotechnology Information. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • University of Nizwa. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • CAS Common Chemistry. α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • University of Alberta. Tables For Organic Structure Analysis. [Link]

  • National Center for Biotechnology Information. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. [Link]

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A Technical Guide to the Solubility of 5-Methoxy-1,3-benzenedimethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

5-Methoxy-1,3-benzenedimethanol (CAS No: 19254-84-3, Molecular Formula: C₉H₁₂O₃, MW: 168.19 g/mol ) is an aromatic organic compound characterized by a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups and one methoxy (-OCH₃) group.[1][2] The presence of these functional groups imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character, making its solubility profile a critical parameter for its application in chemical synthesis, formulation science, and as a research biochemical.

A thorough understanding of how this compound interacts with various organic solvents is paramount for controlling reaction kinetics, designing effective purification strategies (such as crystallization), and developing stable liquid formulations. This guide provides a detailed analysis of its predicted solubility based on first principles of physical organic chemistry, outlines a robust experimental protocol for quantitative determination, and explores the key factors governing its dissolution.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The molecular structure of this compound provides clear indicators of its expected behavior.

  • Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. This is the most significant contributor to its solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).

  • Dipole-Dipole Interactions: The methoxy group and the hydroxyl groups create a significant molecular dipole, promoting solubility in polar solvents.

  • Aromatic System: The benzene ring provides a nonpolar, hydrophobic region that can engage in π-π stacking and van der Waals forces, allowing for some interaction with non-polar aromatic solvents (e.g., toluene).

Compared to a simpler analogue like benzyl alcohol, which is highly soluble in many organic solvents[4][5], this compound possesses an additional hydroxyl group and a methoxy group. This increased density of polar, hydrogen-bonding functional groups suggests a greater affinity for polar solvents and, conversely, a reduced affinity for strictly non-polar, aliphatic solvents.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces that dictate the solubility of this compound in different classes of organic solvents.

G cluster_solute Solute cluster_solvents Solvent Classes Solute This compound (Aromatic Ring, 2x -OH, 1x -OCH3) Protic Polar Protic (e.g., Ethanol, Methanol) Solute->Protic Dominant Interaction: Strong Hydrogen Bonding Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->Aprotic Strong Interaction: Dipole-Dipole & H-Bond Acceptance NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak Interaction: van der Waals Forces

Caption: Key intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

Solvent Class Example Solvent Predicted Solubility Primary Rationale
Polar Protic Methanol, EthanolHighly Soluble / MiscibleStrong hydrogen bonding network is readily formed between the solute's two -OH groups and the solvent's -OH group.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneHighly SolubleStrong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the solute's -OH groups.
Polar Aprotic AcetonitrileSolubleModerate dipole-dipole interactions; less effective hydrogen bond acceptor than DMSO or acetone.
Non-Polar Aromatic TolueneSparingly to Moderately SolubleThe aromatic ring of the solute interacts favorably with the aromatic solvent, but the highly polar functional groups limit solubility.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate dipole moment that can solvate the polar groups, but it cannot participate in hydrogen bonding.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the alkyl/cyclic structure provides non-polar character.
Non-Polar Aliphatic n-Hexane, CyclohexaneSparingly Soluble / InsolubleThe energy required to break the strong intermolecular hydrogen bonds of the solid solute is not compensated by the weak van der Waals forces formed with the non-polar solvent.[3]

Protocol for Isothermal Equilibrium Solubility Measurement

To generate reliable and reproducible quantitative data, a self-validating experimental protocol is essential. The isothermal equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, is an industry-standard approach.

Objective: To determine the saturation solubility (mg/mL) of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Principle

An excess of the solid solute is agitated in the solvent at a controlled temperature for a sufficient duration to ensure that the liquid phase reaches equilibrium and becomes saturated. After separating the excess solid, the concentration of the dissolved solute in the supernatant is quantified against a standard calibration curve.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • HPLC column suitable for aromatic compounds (e.g., C18)

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Stock Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in a 20 mL volumetric flask with the chosen solvent to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations (e.g., 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL).

  • Calibration Curve: Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for the curve to be considered valid, ensuring trustworthiness in the subsequent analysis.

Part B: Sample Equilibration and Preparation

  • Addition of Solute: Add an excess amount of solid this compound to a glass vial (e.g., add ~50 mg to 2 mL of solvent). The presence of undissolved solid is crucial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to 25 °C. Agitate the slurry for at least 24 hours.[7] This extended time is a critical step to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: After 24 hours, remove the vial and let it stand at the same temperature for 1-2 hours to allow the solid to settle. Alternatively, centrifuge the vial for 10 minutes to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known factor using the solvent to bring its concentration within the range of the calibration curve. For example, dilute 100 µL of the supernatant into 900 µL of solvent (a 1:10 dilution).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any remaining microscopic particles.

Part C: Analysis and Calculation

  • HPLC Analysis: Inject the filtered sample into the HPLC system using the same method as for the standards.

  • Concentration Determination: Using the peak area from the sample and the equation of the line from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final saturation solubility.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

This compound is a polar aromatic alcohol whose solubility is dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic and aprotic organic solvents, with decreasing solubility as solvent polarity and hydrogen bonding capability diminish. For applications requiring precise compositional control, the predictive analysis presented here should be complemented by robust experimental data. The detailed protocol provides a reliable framework for researchers to generate such data, enabling the effective use of this compound in diverse scientific and industrial applications.

References

  • Solubility of Things. (n.d.). Benzyl alcohol.
  • Möller Chemie. (n.d.). Benzyl alcohol.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • LookChem. (n.d.). BENZYL ALCOHOL.
  • Stenutz. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • BenchChem. (n.d.). Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide.

Sources

A Technical Guide to 5-Methoxy-1,3-benzenedimethanol: A Versatile Building Block for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Methoxy-Substituted Benzenoid Core

5-Methoxy-1,3-benzenedimethanol, with CAS Number 19254-84-3, is a substituted aromatic diol that offers a unique combination of structural features, making it a valuable intermediate in synthetic organic chemistry.[1][2] Its rigid benzene core, functionalized with two primary alcohol groups and a methoxy substituent, provides a scaffold for the construction of complex molecules with tailored properties. The methoxy group, in particular, can influence the electronic properties and conformation of resulting structures, a feature of significant interest in medicinal chemistry and materials science. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical attributes, and its application as a precursor in the synthesis of higher-order molecular structures such as dendrimers and macrocycles.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. Its availability facilitates its use in both academic and industrial laboratories.

SupplierPurityCatalog Number (Example)Notes
Santa Cruz BiotechnologyNot specified; refer to Certificate of Analysissc-239167For research use only.[1]
Amerigo Scientific97%CBB1122163Buyer assumes responsibility to confirm identity and purity.[3]
ChemicalBookVaries by supplierCB7711468Platform listing multiple suppliers.[4][5][6]
Sigma-Aldrich (for related compound)Not specified for 5-methoxy derivativeAldrichCPR (for 1,3-bis-chloromethyl-5-methoxy-benzene)Does not collect analytical data for this specific product.[7]

Note: Purity levels and available analytical data (e.g., NMR, HPLC) can vary between suppliers and batches. It is imperative for researchers to consult the supplier's Certificate of Analysis for lot-specific information prior to use.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 19254-84-3[1]
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
Melting Point 67-71 °C (lit.)[6]
Appearance White to off-white solidGeneral observation from supplier data
SMILES COc1cc(CO)cc(CO)c1[2]

Application in the Synthesis of Complex Molecules

The symmetrically placed, reactive hydroxyl groups of this compound make it an ideal building block for the synthesis of larger, more intricate molecular architectures.[10] Its utility is particularly evident in the construction of dendrimers and macrocycles.

Dendrimer Synthesis: A Core Building Block

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[11] The synthesis of dendrimers can be approached through divergent or convergent strategies, both of which can utilize core molecules like this compound.[12][13] The two hydroxyl groups can serve as initiation points for the iterative growth of dendritic wedges, leading to the formation of well-defined nanostructures. The methoxy group at the core can influence the overall polarity and solubility of the resulting dendrimer.

Dendrimer_Synthesis_Concept cluster_core Core Molecule cluster_g1 Generation 1 cluster_g2 Generation 2 Core This compound G1_Branch1 Dendritic Wedge Core->G1_Branch1 Reaction at OH G1_Branch2 Dendritic Wedge Core->G1_Branch2 Reaction at OH G2_Branch1a ... G1_Branch1->G2_Branch1a G2_Branch1b ... G1_Branch1->G2_Branch1b G2_Branch2a ... G1_Branch2->G2_Branch2a G2_Branch2b ... G1_Branch2->G2_Branch2b

Caption: Conceptual workflow for dendrimer synthesis using this compound as a core molecule.

Macrocycle Synthesis: A Rigid Scaffolding Element

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery and supramolecular chemistry.[14] The defined geometry of this compound makes it an excellent precursor for the synthesis of macrocyclic structures. The diol functionality can undergo condensation reactions with various difunctionalized linkers to form macrocyclic ethers, esters, or other derivatives. The rigidity of the benzene ring imparts a degree of pre-organization to the linear precursor, which can facilitate the cyclization step.

Key Synthetic Transformations and Experimental Protocols

The primary alcohol groups of this compound are amenable to a variety of chemical transformations. A particularly useful reaction is its conversion to the corresponding bis(chloromethyl) derivative, a highly reactive intermediate for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of 1,3-Bis(chloromethyl)-5-methoxybenzene (Analogous Procedure)

This protocol is adapted from general procedures for the chlorination of benzylic alcohols and is provided as a representative example. Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1,3-Bis(chloromethyl)-5-methoxybenzene can be purified by column chromatography on silica gel or by recrystallization.

Chlorination_Workflow Start This compound Reaction React with Thionyl Chloride (SOCl₂) in DCM Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1,3-Bis(chloromethyl)-5-methoxybenzene Purification->Product

Caption: Workflow for the synthesis of 1,3-Bis(chloromethyl)-5-methoxybenzene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for the closely related 1,3-Benzenedimethanol and should be considered as general guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Statements: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[2][15]

  • Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.[2][15]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[12]

  • Incompatible Materials: Acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][12]

Conclusion

This compound is a commercially available and versatile building block with significant potential for the synthesis of complex molecular architectures. Its rigid aromatic core and difunctional nature make it an attractive starting material for the construction of dendrimers, macrocycles, and other tailored molecules relevant to drug discovery and materials science. While detailed, peer-reviewed synthetic protocols for this specific compound are not abundant, its chemical reactivity can be reliably predicted based on the extensive literature for analogous benzylic diols. Researchers are encouraged to explore the utility of this compound as a strategic component in the design and synthesis of novel chemical entities.

References

  • This compound (97%). Amerigo Scientific. [Link]

  • This compound. Stenutz. [Link]

  • Dendrimers: synthesis, applications, and properties. Journal of Nanobiotechnology. [Link]

  • Designing dendrimers for use in biomedical applications. Pure. [Link]

  • Dendrimeric Structures in the Synthesis of Fine Chemicals. MDPI. [Link]

  • Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. ChemRxiv. [Link]

  • Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters. National Institutes of Health. [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. National Institutes of Health. [Link]

  • New Polyether Macrocycles as Promising Antitumor Agents—Targeted Synthesis and Induction of Mitochondrial Apoptosis. National Institutes of Health. [Link]

  • A short synthesis of 1,5-cyclooctadiene. Journal of Chemical and Pharmaceutical Research. [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Health and Safety of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-benzenedimethanol (CAS No. 19254-84-3) is a substituted aromatic alcohol with potential applications in chemical synthesis and pharmaceutical research.[1] Its molecular structure, featuring a methoxy group and two hydroxymethyl groups on a benzene ring, suggests a degree of reactivity and biological activity that warrants careful handling. This guide provides a comprehensive overview of the health and safety considerations for this compound, based on available data. It is intended to equip researchers and laboratory personnel with the knowledge necessary to handle this compound safely.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in a robust safety assessment.

PropertyValueReference
CAS Number 19254-84-3[1]
Molecular Formula C9H12O3[1]
Molecular Weight 168.19 g/mol [1]
Appearance Off-white solid/powder[2]
Melting Point 67-71 °C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

  • GHS Pictogram:

  • Signal Word: Warning [4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Toxicological Profile: A Word of Caution

While the GHS classification provides a clear indication of the immediate hazards, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[2] There is a significant lack of data regarding its long-term effects, such as chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with chemicals of unknown long-term toxicity. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

  • Ventilation: All work with this compound, especially the handling of the solid powder, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the substance.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[5][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[5]

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothing and prevent skin exposure.[2][5]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5][7]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

  • Incompatibilities: Keep away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][5]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][6] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.[4]

Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][8]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and prevent it from entering drains.[4] Collect the material and place it in a designated container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6]

  • Hazardous Combustion Products: Burning may produce carbon monoxide (CO) and carbon dioxide (CO2).[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles - Gloves - Lab Coat Vent Ensure Fume Hood is Operational Prep->Vent Weigh Weigh Compound in Fume Hood Vent->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Decon Decontaminate Glassware Reaction->Decon Waste Dispose of Waste in Labeled Container Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A typical workflow for the safe handling of this compound.

Conclusion

This compound is a compound with known irritant properties and a largely uncharacterized toxicological profile. Adherence to strict safety protocols, including the use of engineering controls and appropriate personal protective equipment, is essential to minimize the risk of exposure. Researchers should treat this compound with a high degree of caution until more comprehensive toxicological data becomes available.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

The Versatile Synthon: A Technical Guide to 5-Methoxy-1,3-benzenedimethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Methoxy-1,3-benzenedimethanol, a symmetrically substituted aromatic diol, has emerged as a highly versatile and valuable building block. Its unique arrangement of a meta-directing methoxy group and two primary benzylic alcohols on a central phenyl ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its potential in their synthetic endeavors. We will delve into key transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these reactions, thereby empowering chemists to rationally design and execute their synthetic strategies.

Core Physicochemical Properties and Reactivity Profile

A thorough understanding of the inherent properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 19254-84-3[1][2]
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Melting Point 67-71 °C[3]
Appearance White to off-white crystalline solid

The reactivity of this compound is dictated by its three functional groups: two primary benzylic alcohols and one methoxy group.

  • Benzylic Alcohols: These primary alcohols are readily susceptible to a wide range of transformations. They can be oxidized to aldehydes or carboxylic acids, converted to leaving groups such as halides or tosylates for subsequent nucleophilic substitution, or engaged in ether and ester formation. The benzylic nature of these alcohols enhances their reactivity, particularly in reactions proceeding through carbocationic intermediates.

  • Methoxy Group: As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution. Its ortho, para-directing influence, however, is sterically hindered at the ortho positions by the adjacent hydroxymethyl groups. This electronic property is a key consideration in reactions involving the aromatic core.

The interplay of these functional groups allows for a high degree of synthetic flexibility, enabling the selective modification of the side chains or the aromatic ring.

Key Synthetic Transformations and Applications

This section details critical synthetic transformations of this compound, providing both the "how" and the "why" behind the experimental choices.

Conversion to Key Intermediates: Dihalogenation and Dioxidation

The primary alcohol functionalities serve as excellent handles for conversion into more reactive intermediates, principally the corresponding dibromide and dialdehyde. These derivatives are pivotal precursors for a multitude of subsequent reactions.

The conversion of the diol to the dibromide is a crucial first step for many applications, including Williamson ether synthesis and the construction of macrocycles. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in conjunction with a phosphine. The use of PBr₃ in a non-polar solvent like dichloromethane is a common and effective method.

dot graph "Synthesis_of_5_Methoxy_1_3_bis_bromomethyl_benzene" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Bromination of this compound.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-bis(bromomethyl)benzene

  • Materials: this compound, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phosphorus tribromide (0.7 eq, typically a 1M solution in CH₂Cl₂) to the stirred solution via the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-Methoxy-1,3-bis(bromomethyl)benzene as a white solid.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as PBr₃ reacts violently with water.

  • The slow, dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

  • The aqueous workup with sodium bicarbonate neutralizes any remaining acidic byproducts.

The selective oxidation of the primary alcohols to aldehydes provides a valuable dialdehyde intermediate, which is a precursor for imines, cyanohydrins, and various condensation reactions. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a mild and effective choice for benzylic alcohols.

dot graph "Oxidation_to_Dialdehyde" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Oxidation of this compound.

Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzenedicarboxaldehyde

  • Materials: this compound, Activated Manganese Dioxide (MnO₂), Dichloromethane (CH₂Cl₂), Celite®.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane in a round-bottom flask, add a significant excess of activated manganese dioxide (typically 10-20 eq).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad thoroughly with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 5-Methoxy-1,3-benzenedicarboxaldehyde.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Activated MnO₂ is crucial for this reaction; the activity can vary between batches, so a large excess is often used to ensure complete conversion.

  • The reaction is heterogeneous, requiring vigorous stirring to ensure good contact between the reactant and the oxidant.

  • Filtration through Celite® is an effective way to remove the fine, dark manganese dioxide precipitate.

Building Higher-Order Structures: Etherification and Dendrimer Synthesis

The diol and its corresponding dibromide are excellent starting points for the construction of more elaborate molecular architectures, such as dendrimers and macrocycles, through ether linkages.

The Williamson ether synthesis, a classic and reliable method for forming ethers, can be readily applied to this compound.[4][5] By first deprotonating the diol with a strong base to form the dialkoxide, followed by reaction with an alkyl halide, a variety of di-ethers can be synthesized.[4][5] This reaction is governed by an Sₙ2 mechanism.[4][5]

dot graph "Williamson_Ether_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Alkyl halide (e.g., benzyl bromide, ethyl iodide).

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the dialkoxide.

    • Add the alkyl halide (2.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohols.

  • Anhydrous polar aprotic solvents like DMF or THF are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophilic alkoxide, enhancing its reactivity.

  • The choice of alkyl halide will influence the reaction conditions; more reactive halides like benzyl bromide will react at lower temperatures than less reactive ones.

This compound and its derivatives are particularly well-suited for the convergent synthesis of Fréchet-type dendrons.[6][7] In this approach, the dendron is built from the periphery towards a focal point. The diol can be functionalized at its periphery, and a central reactive group can be installed for subsequent coupling to a core or another dendron.

dot graph "Frechet_Dendron_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} .

Caption: Convergent synthesis of a Fréchet-type dendron.

Polymer Chemistry: A Monomer for Polyesters

The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives.[8] The properties of the resulting polymer, such as its thermal stability and solubility, can be tuned by the choice of the co-monomer.

Experimental Protocol: General Procedure for Polyester Synthesis via Interfacial Polycondensation [9]

  • Materials: this compound, a diacyl chloride (e.g., terephthaloyl chloride), Sodium hydroxide (NaOH), Dichloromethane, a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • Dissolve this compound (1.0 eq) and a phase-transfer catalyst in an aqueous solution of sodium hydroxide.

    • In a separate flask, dissolve the diacyl chloride (1.0 eq) in dichloromethane.

    • Cool both solutions to 0 °C.

    • Combine the two solutions in a beaker and stir vigorously for 15-30 minutes.

    • The polyester will precipitate from the solution.

    • Collect the polymer by filtration, wash thoroughly with water and then methanol to remove unreacted monomers and salts.

    • Dry the polymer under vacuum.

Causality Behind Experimental Choices:

  • Interfacial polycondensation is a rapid and efficient method for forming high molecular weight polymers at low temperatures.

  • The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The phase-transfer catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the diacyl chloride is located.

Conclusion and Future Outlook

This compound is a readily accessible and highly adaptable building block with significant, yet not fully exploited, potential in organic synthesis. Its trifunctional nature allows for a diverse range of chemical manipulations, making it an ideal starting point for the synthesis of complex molecules, including dendrimers, macrocycles, and polymers. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile compound. Future research will undoubtedly uncover new and innovative applications for this compound and its derivatives, particularly in the fields of materials science and medicinal chemistry, where the demand for novel molecular architectures with precisely controlled properties continues to grow.

References

  • Stenutz, R. This compound. Tables for Chemistry.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. This compound.
  • Khan Academy. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Zheng, Y., & He, Y. Synthesis of Chromophore Core Fréchet-Type Dendrimer by Oxidative Homo-Coupling of Terminal Alkyne.
  • Kim, H., et al. Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions.
  • Li, S., et al. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. (2020).
  • Patel, H. S., & Patel, K. D. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. (2012).

Sources

Unlocking the Therapeutic Potential of 5-Methoxy-1,3-benzenedimethanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1,3-benzenedimethanol, a resorcinol monomethyl ether derivative, represents a largely unexplored scaffold in medicinal chemistry. While direct studies on its biological activity are nascent, its structural relationship to a class of compounds with broad therapeutic applications suggests significant potential. This technical guide provides an in-depth analysis of the prospective applications of this compound, drawing insights from the well-established pharmacology of resorcinol and other methoxy-substituted aromatic compounds. We will explore its potential as a versatile building block for the synthesis of novel therapeutic agents and as a standalone pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research into this promising molecule.

Introduction: The Untapped Potential of a Resorcinol Derivative

The quest for novel chemical entities with therapeutic value is a cornerstone of medicinal chemistry. This compound, with the chemical formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol , is a structurally intriguing molecule that has yet to be extensively investigated for its pharmacological properties.[1][2] Its core structure, a methoxy-substituted resorcinol, positions it as a prime candidate for exploration. Resorcinol (1,3-dihydroxybenzene) and its derivatives have a long history of application in medicine and are known to be valuable building blocks for active pharmaceutical ingredients (APIs).[3][4] These derivatives have been employed in treatments for conditions ranging from skin disorders to Alzheimer's disease.[3] The presence of the methoxy group and two hydroxymethyl substituents on the 1,3-benzenediol framework of this compound offers unique opportunities for chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number19254-84-3[1]
Molecular FormulaC₉H₁₂O₃[1]
Molecular Weight168.19 g/mol [1][2]
Melting Point67-71 °C[5]
AppearanceWhite solid[4]

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related compounds. The following sections outline key areas of interest for future investigation.

Dermatological Applications and Tyrosinase Inhibition

Resorcinol derivatives are well-known for their applications in dermatology.[4] Notably, certain resorcinol derivatives act as tyrosinase inhibitors, which are sought after for their skin-whitening effects.[6] Tyrosinase is a key enzyme in melanin production, and its inhibition can lead to a reduction in hyperpigmentation. A study on various resorcinol derivatives demonstrated that they could significantly decrease melanin content in B16 murine melanoma cells and inhibit mushroom-derived tyrosinase activity.[6] The 1,3-dihydroxybenzene core is crucial for this activity. The methoxy and hydroxymethyl groups of this compound could modulate its binding to the tyrosinase active site, potentially offering a novel and effective agent for treating hyperpigmentation disorders.

Anticancer and Antiproliferative Activity

The presence of methoxy and hydroxyl groups on aromatic rings is a common feature in many anticancer agents. Studies on methoxy-substituted benzoxazole acetic acids and phenylpyrazolines have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer).[7] Furthermore, novel N-substituted benzimidazole carboxamides bearing methoxy and hydroxy groups have shown promising antiproliferative activity.[8][9] this compound could serve as a valuable scaffold for developing new anticancer drugs. The hydroxymethyl groups provide reactive handles for derivatization, allowing for the synthesis of a library of compounds to be screened for antiproliferative effects.

Antibacterial and Antimicrobial Properties

Methoxy-substituted compounds have also been investigated for their antibacterial properties.[7] For instance, methoxy-substituted naphthyridone carboxylic acids have shown activity against bacterial protein synthesis.[7] Additionally, certain N-substituted benzimidazole derivatives with methoxy and hydroxy groups have exhibited antibacterial activity, particularly against Gram-positive strains like E. faecalis and S. aureus.[9] The structural motifs present in this compound warrant its investigation as a potential antibacterial agent, either in its native form or as a precursor for more complex molecules.

Antioxidant Activity

Phenolic compounds, including resorcinol derivatives, are known for their antioxidant properties. The ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals is a key mechanism of their antioxidant action. The presence of methoxy and hydroxy groups in various benzazole derivatives has been shown to enhance their antioxidant activity.[8] this compound, with its phenolic-like structure, is a promising candidate for evaluation as an antioxidant. This could have implications for its use in conditions associated with oxidative stress.

Strategic Research and Development Workflow

To systematically explore the medicinal chemistry potential of this compound, a structured research and development workflow is proposed. This workflow is designed to validate the hypothesized biological activities and to discover novel therapeutic applications.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Lead Optimization & SAR Studies cluster_3 Phase 4: In Vivo Validation A Synthesis & Purification of this compound B Physicochemical Characterization (NMR, MS, etc.) A->B C In Silico Screening (Docking, ADMET Prediction) B->C D Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) C->D E Antimicrobial Assays (e.g., MIC/MBC Determination) F Tyrosinase Inhibition Assay G Antioxidant Assays (e.g., DPPH, ABTS) H Design & Synthesis of Derivatives G->H I Structure-Activity Relationship (SAR) Analysis H->I J Iterative Optimization of Potency & Selectivity I->J K Animal Models of Disease (e.g., Xenograft, Infection) J->K L Pharmacokinetic & Toxicological Studies K->L M Preclinical Candidate Selection L->M

Sources

A Technical Guide to the Reactivity and Selective Functionalization of Hydroxyl Groups in 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1,3-benzenedimethanol is a symmetrically substituted aromatic diol with significant potential as a building block in pharmaceutical synthesis and materials science. This guide provides an in-depth analysis of the reactivity of its two benzylic hydroxyl groups. Contrary to what might be assumed, the hydroxyl groups are chemically equivalent due to molecular symmetry. The central challenge, therefore, lies not in differentiating between them, but in controlling reaction stoichiometry to achieve selective mono-functionalization versus di-functionalization. This document elucidates the underlying electronic and steric principles governing the reactivity of these groups and provides field-proven, detailed protocols for achieving high-yield selective mono-oxidation, mono-etherification, and exhaustive di-esterification.

Introduction to this compound

This compound (CAS: 19254-84-3, Formula: C₉H₁₂O₃, MW: 168.19) is a unique aromatic scaffold featuring two primary benzylic alcohol functionalities.[1] Its structure presents a compelling platform for creating complex molecular architectures. The presence of two reactive sites allows for its use as a linker in polymer chemistry or for the synthesis of bifunctional molecules, while the methoxy group subtly modulates the electronic properties of the aromatic ring, influencing the reactivity of the benzylic positions.

This guide moves beyond a simple recitation of facts to explore the strategic control of its reactivity, a critical aspect for any researcher aiming to incorporate this versatile molecule into a synthetic pathway.

Theoretical Framework: A Profile of Reactivity
2.1 Molecular Symmetry and the Equivalence of Hydroxyl Groups

A primary analysis of this compound reveals a C₂ axis of symmetry passing through the C5-methoxy and C2-aromatic carbon atoms. This symmetry renders the two hydroxymethyl groups at the C1 and C3 positions chemically equivalent. Consequently, there is no inherent electronic or steric bias that would cause one group to react preferentially over the other. The principal synthetic challenge is statistical in nature: how to modify one hydroxyl group while leaving the second untouched.[2][3]

2.2 Electronic Influence of the Methoxy Substituent

The methoxy group at C5 influences the reactivity of the benzylic alcohols at C1 and C3, which are meta to it. The electronic effect of a methoxy group is twofold:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, which slightly deactivates the aromatic ring.

  • Resonance Effect (+R): The oxygen's lone pairs can donate electron density to the aromatic π-system.

For a meta-substituent, the resonance effect is significantly diminished, meaning the electron-withdrawing inductive effect is the primary electronic influence on the reaction centers.[4] This leads to a slight decrease in the rate of reactions that proceed through a carbocation intermediate (e.g., Sₙ1-type reactions) at the benzylic position compared to an unsubstituted benzyl alcohol. However, the benzylic position's inherent ability to stabilize positive charge or radical intermediates through resonance with the phenyl ring remains the dominant factor in its overall reactivity.[5]

2.3 The Key Synthetic Challenge: Mono- versus Di-substitution

When reacting a symmetric diol with one equivalent of a reagent, a statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted product is often obtained.[2] Achieving high yields of the mono-substituted product requires a strategic approach to tip the kinetic or thermodynamic balance in its favor. Key strategies include:

  • Stoichiometric Control: Using a slight sub-stoichiometric amount of the limiting reagent.

  • Low Temperatures: Decreasing the reaction temperature to slow the rate of the second functionalization relative to the first.

  • High Dilution: Minimizing intermolecular reactions that could lead to di-substitution, although this is more relevant for intermolecular coupling reactions.

  • Use of Selective Reagents: Employing reagents that are highly selective for the specific functional group transformation, such as heterogeneous catalysts.

Key Reaction Classes and Methodologies

The true utility of this compound is unlocked through the precise control of its derivatization. Below are protocols for key transformations, grounded in the principles of chemical selectivity.

3.1 Selective Mono-Oxidation to 3-Hydroxymethyl-5-methoxybenzaldehyde

The selective oxidation of one of two equivalent benzylic alcohols is a common synthetic challenge. Activated manganese dioxide (MnO₂) is an exceptionally useful reagent for this purpose. It is a mild, heterogeneous oxidant that is highly chemoselective for allylic and benzylic alcohols, often leaving aliphatic alcohols untouched.[6][7][8][9] The reaction occurs on the surface of the solid MnO₂, and by controlling the stoichiometry and reaction time, mono-oxidation can be favored.

  • Reagent Activation (Justification): Commercially available MnO₂ can have variable activity. For reproducible results, it is crucial to use "activated" MnO₂. This is typically prepared by reacting a Mn(II) salt with potassium permanganate and then drying thoroughly to remove water, which can compete for active sites on the MnO₂ surface.[6]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent: Dissolve the substrate in a dry, inert solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).

  • Reagent Addition: Add activated MnO₂ (5.0 to 10.0 eq by weight). The large excess is typical for MnO₂ oxidations due to its heterogeneous nature and variable surface area.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress must be monitored diligently.

  • Self-Validation (Monitoring): Every 30 minutes, withdraw a small aliquot, filter it through a plug of celite, and analyze by Thin Layer Chromatography (TLC) against the starting material and a reference spot for the product (if available). The goal is to stop the reaction upon maximal formation of the mono-oxidized product and before significant formation of the di-aldehyde.

  • Work-up: Once TLC indicates consumption of the starting material or optimal product formation, filter the entire reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad thoroughly with additional DCM.

  • Purification: Combine the organic filtrates, concentrate under reduced pressure, and purify the resulting crude oil/solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure 3-Hydroxymethyl-5-methoxybenzaldehyde.

Sources

A Technical Guide to the Reactivity of 5-Methoxy-1,3-benzenedimethanol: The Directing Influence of the Methoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Methoxy-1,3-benzenedimethanol is a multifunctional building block whose synthetic utility is fundamentally governed by the electronic and steric properties of its methoxy substituent. This guide provides an in-depth analysis of how the methoxy group dictates the reactivity of this molecule. We will explore its powerful electron-donating resonance effect, which strongly activates the aromatic ring toward electrophilic substitution, and its more subtle inductive and steric influences. Furthermore, this document elucidates the methoxy group's impact on the reactivity of the two primary benzylic alcohol functions, particularly in their propensity to stabilize cationic intermediates. By synthesizing fundamental principles with practical, field-proven protocols, this guide serves as a comprehensive resource for researchers leveraging this versatile reagent in drug development and complex organic synthesis.

Molecular Profile of this compound

This compound is a symmetrically substituted aromatic compound featuring two primary alcohol functionalities meta to each other, and a methoxy group positioned symmetrically between them. This unique arrangement provides a versatile scaffold for synthetic transformations, with three distinct sites for potential reactions: the two hydroxyl groups and the activated aromatic ring.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 19254-84-3 [1]
Molecular Formula C₉H₁₂O₃ [1]
Molecular Weight 168.19 g/mol [1]
SMILES COc1cc(CO)cc(CO)c1 [2][3]

| InChI Key | QFWVNEBRTUUHIE-UHFFFAOYSA-N |[2] |

The Dichotomous Role of the Methoxy Substituent

The reactivity of the entire molecule is primarily dictated by the methoxy group. Its influence is a classic example of the interplay between two opposing electronic effects, supplemented by steric considerations.

Dominant Electronic Effects: Resonance vs. Induction

The methoxy group's effect on the aromatic ring is twofold:

  • Resonance Donation (+M Effect): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[4] This resonance effect significantly increases the electron density on the aromatic ring, particularly at the positions ortho and para to the methoxy group.[5][6] This donation makes the ring more nucleophilic and thus highly activated towards electrophilic aromatic substitution (EAS).[6]

  • Inductive Withdrawal (-I Effect): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom it is attached to through the sigma (σ) bond.[4][7]

In the context of EAS, the resonance effect is far more significant than the inductive effect, leading to the methoxy group being classified as a strong activating group.[4] This activation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[5][8]

Caption: Resonance delocalization in anisole, a model for this compound.

Steric Profile

While the methoxy group is not exceptionally large, it does create some steric hindrance at the adjacent ortho positions (C4 and C6).[9][10] This steric effect can influence the regioselectivity of reactions, particularly when bulky reagents or electrophiles are used, often leading to a preference for substitution at the less hindered para position.[10] However, its relatively modest size offers a favorable balance of strong electronic activation with low steric bulk, which is a significant advantage in preserving molecular planarity for optimal reactivity.[11]

Reactivity of the Aromatic Ring: A Tale of Three Directors

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative effects of all three substituents.

  • Methoxy Group (-OCH₃): As a strong activating group, it directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.[12][13]

  • Hydroxymethyl Groups (-CH₂OH): These are weakly deactivating, meta-directing groups. They withdraw a small amount of electron density via the inductive effect.

The powerful activating and directing effect of the methoxy group overwhelmingly dominates the weak deactivating influence of the two hydroxymethyl groups. Therefore, the positions most susceptible to electrophilic attack are C2, C4, and C6.

Caption: Directing influences on the this compound aromatic ring.

The C2 position is electronically the most favored site for substitution as it is para to the powerful methoxy director and is sterically unhindered. The C4 and C6 positions are also strongly activated but may be slightly less reactive due to steric hindrance from the adjacent hydroxymethyl and methoxy groups, respectively.[9]

Protocol 1: Regioselective Nitration (Hypothetical)

This protocol is designed to favor mono-nitration at the most activated C2 position while minimizing side reactions like oxidation of the benzylic alcohols.

Objective: To synthesize 2-nitro-5-methoxy-1,3-benzenedimethanol.

Methodology Rationale: The use of nitric acid in acetic anhydride is a milder alternative to the standard H₂SO₄/HNO₃ mixture, reducing the risk of alcohol oxidation. Low temperatures are critical to control the exothermic reaction and enhance selectivity.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in acetic anhydride at -10 °C in a flask equipped with a nitrogen inlet and a magnetic stirrer.

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to acetic anhydride at -10 °C. Allow the solution to stir for 15 minutes to form acetyl nitrate.

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the mixture at -5 °C to 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the target C2-nitrated product.

Reactivity of the Benzylic Alcohol Functions

The methoxy group, while not directly attached, exerts an electronic influence on the reactivity of the -CH₂OH groups.

Stabilization of Cationic Intermediates

The strong electron-donating nature of the methoxy group can stabilize the formation of a benzylic carbocation at the C1 or C3 position through the π-system. This stabilization is particularly effective from the para position. While the -CH₂OH groups are meta to the methoxy group, some degree of stabilization of a transient positive charge can still occur. This facilitates reactions that proceed via an Sₙ1-type mechanism, such as solvolysis or substitution under acidic conditions. Studies on related methoxy-substituted benzyl alcohols have shown they readily form benzyl cation intermediates.[14]

Key Transformations of the Hydroxyl Groups

Protocol 2: Oxidation to 5-Methoxyisophthalaldehyde

Objective: To selectively oxidize both primary alcohols to aldehydes without over-oxidation or affecting the electron-rich ring.

Methodology Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for converting primary alcohols to aldehydes. The reaction is run under anhydrous conditions to prevent the formation of the carboxylic acid. The choice of dichloromethane as a solvent is standard for PCC oxidations.

Step-by-Step Procedure:

  • Setup: Suspend PCC (2.5 eq) and powdered 4Å molecular sieves in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed flask.

  • Addition of Alcohol: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filter pad thoroughly with additional diethyl ether. Concentrate the combined filtrates under reduced pressure to yield the crude 5-methoxyisophthalaldehyde, which can be further purified by recrystallization or chromatography if necessary.

Protocol 3: Double Etherification via Williamson Synthesis

Objective: To convert both hydroxyl groups into ether linkages (e.g., dibenzyl ether).

Methodology Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the primary alcohols to form the corresponding alkoxides. Anhydrous THF is an ideal solvent for this reaction.

Step-by-Step Procedure:

  • Setup: Add sodium hydride (60% dispersion in mineral oil, 2.5 eq) to a three-neck flask under a nitrogen atmosphere. Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Alkoxide Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 2.2 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extraction and Purification: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude product by column chromatography.

Conclusion

The methoxy group in this compound is the paramount factor governing its chemical behavior. Its powerful electron-donating resonance effect not only makes the aromatic core highly susceptible to electrophilic attack but also precisely directs incoming substituents to the C2, C4, and C6 positions. This electronic influence extends to the benzylic alcohol functionalities, stabilizing cationic intermediates and thus affecting substitution and elimination pathways. A thorough understanding of the interplay between these electronic and steric effects is critical for any scientist aiming to strategically employ this versatile molecule as a precursor in the synthesis of complex chemical architectures.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Brainly.com. [Link]

  • Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions? Proprep. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

  • Chegg. (2024). For electrophilic aromatic substitution reactions, why is a methoxy group... Chegg.com. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • TMP Chem. (2021). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • National Institutes of Health. (2025). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. PMC. [Link]

  • ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. [Link]

  • ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group.... [Link]

  • ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Request PDF. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-1,3-benzenedimethanol, a valuable bifunctional building block in medicinal chemistry and materials science. The described method details the efficient reduction of the commercially available diester, dimethyl 5-methoxyisophthalate, using lithium aluminum hydride (LiAlH₄). This guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety protocols for handling pyrophoric reagents, and robust methods for product isolation, purification, and characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing high-purity this compound.

Introduction and Reaction Principle

This compound is a symmetrically substituted aromatic diol. Its structure, featuring two primary alcohol functionalities, makes it an ideal precursor for the synthesis of various more complex molecules, including macrocycles, polymers, and ligands. The most direct and efficient synthetic route to this diol is the complete reduction of the corresponding diester, dimethyl 5-methoxyisophthalate.

Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation. As a powerful, nucleophilic source of hydride (H⁻), LAH is highly effective at reducing polar multiple bonds, such as those in esters and carboxylic acids.[1][2] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are typically incapable of reducing esters, LAH ensures a complete and rapid conversion to the desired primary alcohols.[3]

The reaction proceeds via a two-step nucleophilic acyl substitution/nucleophilic addition mechanism for each ester group. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, expelling a methoxide leaving group to yield a transient aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, forming an aluminum alkoxide intermediate.[2][4] A carefully controlled aqueous work-up then protonates the alkoxides to yield the final diol product.

Reaction Pathway and Experimental Workflow

The overall transformation and the procedural workflow are outlined below.

Caption: Reduction of dimethyl 5-methoxyisophthalate to this compound.

G setup Setup Dry Apparatus under N₂ Atmosphere lah_prep Prepare LiAlH₄ Suspension in Anhydrous THF setup->lah_prep cool_1 Cool Suspension to 0 °C lah_prep->cool_1 add_ester Slowly Add Ester Solution via Funnel cool_1->add_ester ester_prep Dissolve Ester in Anhydrous THF ester_prep->add_ester react Warm to RT and Stir (Monitor by TLC) add_ester->react cool_2 Cool Reaction to 0 °C react->cool_2 quench Perform Fieser Quench (H₂O, NaOH, H₂O) cool_2->quench filter Filter Aluminum Salts (Wash with THF/EtOAc) quench->filter concentrate Combine & Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry isolate Isolate Crude Product (Rotary Evaporation) dry->isolate purify Purify by Recrystallization isolate->purify

Caption: Detailed experimental workflow for the synthesis.

Materials, Reagents, and Equipment

Reagents
ReagentFormulaMW ( g/mol )Required PuritySupplier Example
Dimethyl 5-methoxyisophthalateC₁₁H₁₂O₅224.21>98%Sigma-Aldrich
Lithium Aluminum Hydride (LAH)LiAlH₄37.9595%, powderSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-Aldrich
Sodium HydroxideNaOH40.00ACS ReagentFisher Scientific
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS ReagentVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Deionized WaterH₂O18.02N/AIn-house
Celite® 545N/AN/AN/ASigma-Aldrich
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Pressure-equalizing dropping funnel (flame-dried)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet with bubbler

  • Ice-water bath

  • Glass funnel and filter paper or Büchner funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Reaction Scale: This protocol is based on 10.0 g of dimethyl 5-methoxyisophthalate.

Reaction Setup
  • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Seal the remaining neck with a rubber septum.

  • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon). Maintain a gentle inert gas flow throughout the reaction.

  • In the fume hood, carefully weigh 2.55 g (67.2 mmol, 3.0 equiv) of lithium aluminum hydride powder and quickly transfer it to the reaction flask.[5]

  • Add 150 mL of anhydrous THF to the LAH in the flask via cannula or a dry syringe to create a grey suspension.

Reaction Execution
  • Begin stirring the LAH suspension and cool the flask to 0 °C using an ice-water bath.

  • In a separate dry flask, dissolve 10.0 g (44.6 mmol, 1.0 equiv) of dimethyl 5-methoxyisophthalate in 75 mL of anhydrous THF .

  • Transfer the ester solution to the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH suspension over approximately 45-60 minutes. Causality Note: A slow addition rate is crucial to control the initial exotherm of the reaction.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. Spot a small, quenched aliquot of the reaction mixture. The reaction is complete when the starting ester spot (higher Rf) is no longer visible.

Reaction Work-up (Fieser Method)

CRITICAL SAFETY NOTE: The work-up procedure is highly exothermic and releases flammable hydrogen gas. Perform this procedure with extreme caution in a fume hood, ensuring no ignition sources are nearby.[3][7]

  • Cool the reaction flask back down to 0 °C in a large ice-water bath.

  • With vigorous stirring, slowly and dropwise add the following liquids sequentially:[8][9]

    • 2.6 mL of deionized water. (Gas evolution will be vigorous).

    • 2.6 mL of 15% (w/v) aqueous NaOH solution. (The mixture will become thick and gelatinous).

    • 7.8 mL of deionized water. (The mixture should transform into a white, granular, and easily filterable solid).

  • Remove the ice bath and allow the mixture to stir vigorously for 30 minutes at room temperature.

Product Isolation and Purification
  • Add a small pad of Celite® to a Büchner funnel and filter the entire reaction mixture.

  • Wash the white aluminum salt precipitate thoroughly with THF (2 x 50 mL) and then Ethyl Acetate (2 x 50 mL) to ensure complete recovery of the product.[7]

  • Combine the filtrate and all the washings in a round-bottom flask.

  • Remove the organic solvents under reduced pressure using a rotary evaporator to yield a white solid.

  • Purification: The crude product is often of high purity. For optimal purity, recrystallize the solid from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the pure crystals by filtration, wash with cold hexanes, and dry under vacuum.

  • The expected yield is typically in the range of 85-95%. The product, this compound, is a white solid with a melting point of 69 °C.[10]

Product Characterization

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.0 (s, 1H, Ar-H), 6.8 (s, 2H, Ar-H), 4.6 (s, 4H, -CH ₂OH), 3.8 (s, 3H, -OCH ₃), ~2.0 (br s, 2H, -OH ).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.5 (Ar-C-O), 143.0 (Ar-C-CH₂OH), 114.0 (Ar-C), 112.0 (Ar-C), 65.0 (-C H₂OH), 55.5 (-OC H₃).
IR (KBr, cm⁻¹)~3300 (broad, O-H stretch), ~3000-2850 (C-H stretch), ~1600, 1470 (C=C aromatic stretch), ~1250, 1040 (C-O stretch). Note the complete absence of the ester C=O stretch (~1720 cm⁻¹).
Mass Spec (ESI) m/z: 169.08 [M+H]⁺, 191.06 [M+Na]⁺ for C₉H₁₂O₃.

Mandatory Safety Precautions

Lithium aluminum hydride is a highly reactive and dangerous reagent. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles or a face shield, and impervious gloves (e.g., nitrile).[11][12]

  • Inert Atmosphere: All operations involving LAH powder or its solutions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[5][13] LAH can ignite spontaneously in moist air.[11]

  • Handling: Use plastic or ceramic spatulas for transferring LAH powder; metal spatulas can generate static sparks.[6] Avoid grinding LAH, as this can cause explosions.[5]

  • Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing large volumes of flammable hydrogen gas.[5][7] Ensure all glassware is scrupulously dried before use.

  • Fire Safety: Never use water or carbon dioxide fire extinguishers on an LAH fire.[5][11] A Class D (combustible metal) fire extinguisher or a bucket of dry sand must be immediately accessible in the work area.[5][11][14]

  • Spill & Waste: In case of a small spill, immediately cover the material with dry sand or dry lime.[14] Scoop the mixture into a sealed container for disposal. Quench excess or waste LAH by slowly adding it to a stirred, cooled solution of ethyl acetate, followed by a careful aqueous work-up.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Reaction is incomplete Insufficient LAH (degraded by moisture); Insufficient reaction time.Use fresh, high-purity LAH. Ensure all solvents and glassware are anhydrous. Extend the reaction time and monitor by TLC.
Persistent emulsion during work-up Formation of fine, gelatinous aluminum salts.Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for several hours.[9] Alternatively, filter the entire mixture through a thick pad of Celite®.
Low product yield Incomplete reaction; Product loss during filtration/extraction.Ensure the reaction goes to completion. Wash the aluminum salt filter cake thoroughly with ample solvent (THF and/or EtOAc) to recover all adsorbed product.
Work-up is uncontrollably vigorous Quenching agent added too quickly; Insufficient cooling.Always perform the quench at 0 °C. Add the quenching agents extremely slowly and dropwise with vigorous stirring, allowing gas evolution to subside between additions.

References

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton EHS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. NJ.gov. Retrieved from [Link]

  • Imperial College London. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Imperial College London. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Stenutz. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Selective Reduction of 5-Methoxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the selective reduction of 5-methoxyisophthalic acid to 5-methoxy-1,3-benzenedimethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. We present a detailed protocol utilizing lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1][2] The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure procedural success and safety.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing two primary alcohol groups and a methoxy-substituted aromatic ring, allows for its incorporation into a diverse range of complex molecules. The controlled reduction of the readily available 5-methoxyisophthalic acid is the most direct route to this diol.[3][4][5] This application note focuses on a robust and scalable laboratory procedure for this conversion.

Mechanistic Rationale: The Power of Hydride Reductions

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. While milder reducing agents like sodium borohydride are ineffective for this purpose, more potent hydride donors are required.[2]

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is a strong, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to alcohols.[1][6] The reaction proceeds through the initial deprotonation of the acidic carboxylic acid protons, followed by the coordination of the aluminum to the carbonyl oxygen. Subsequent intramolecular hydride transfers reduce the carboxylic acid first to an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.[2] Due to the high reactivity of the aldehyde intermediate, it is not isolated.[2]

  • Borane (BH₃): Borane complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids and are often considered milder and more selective than LiAlH₄.[7][8] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol.[9] While a viable alternative, this guide will focus on the more commonly employed LiAlH₄ protocol due to its high efficiency.

Experimental Protocol: LiAlH₄ Reduction

This protocol details the reduction of 5-methoxyisophthalic acid using LiAlH₄ in anhydrous tetrahydrofuran (THF).

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Methoxyisophthalic Acid>98%TCI, etc.[4][10]Ensure it is dry before use.
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFMajor chemical suppliersExtremely reactive with water. Handle with extreme care.[11]
Tetrahydrofuran (THF)AnhydrousMajor chemical suppliersMust be dry. Use a freshly opened bottle or distill from a suitable drying agent.
Diethyl Ether (Et₂O)AnhydrousMajor chemical suppliersFor extraction.
10% Sulfuric Acid (H₂SO₄)Reagent GradeMajor chemical suppliersFor workup.
Saturated Sodium Sulfate (Na₂SO₄) solutionPrepared in-houseFor quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularMajor chemical suppliersFor drying the organic phase.
Celite®Major chemical suppliersFilter aid.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Drying the Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the three-necked flask with the reflux condenser, addition funnel, and a gas inlet. Purge the entire system with dry nitrogen or argon.

  • Charging the Flask: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (2.0 equivalents relative to the carboxylic acid groups) to the reaction flask.

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension of LiAlH₄. Begin stirring.

Reaction:

  • Substrate Addition: Dissolve the 5-methoxyisophthalic acid (1.0 equivalent) in a minimal amount of anhydrous THF in the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice-water bath).[6] The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

  • Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to a gentle reflux. Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. CAUTION: The quenching process is highly exothermic and liberates flammable hydrogen gas.[6] Perform this step slowly and carefully in a well-ventilated fume hood. Add saturated aqueous sodium sulfate dropwise to the stirred reaction mixture until the evolution of gas ceases.[11]

  • Fieser Workup Variation: A common and effective workup procedure involves the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.[12][13] This procedure often results in a granular precipitate that is easier to filter.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Extraction: Combine the filtrate and the washes. If an aqueous workup was performed, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer several times with diethyl ether.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[14]

Workflow Diagram

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Charge_LAH 2. Charge Flask with LiAlH₄ and Anhydrous THF Setup->Charge_LAH Add_Acid 3. Add 5-Methoxyisophthalic Acid Solution Dropwise at 0 °C Charge_LAH->Add_Acid Reflux 4. Heat to Reflux and Monitor by TLC Add_Acid->Reflux Quench 5. Cool to 0 °C and Carefully Quench with Aqueous Na₂SO₄ Reflux->Quench Filter 6. Filter through Celite® Quench->Filter Extract 7. Extract with Et₂O Filter->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify by Recrystallization or Chromatography Dry->Purify

Caption: Experimental workflow for the reduction of 5-methoxyisophthalic acid.

Safety and Handling

  • Lithium Aluminum Hydride: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[11] It should be handled under an inert atmosphere in a fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher (for combustible metals) should be readily available.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching Procedure: The quenching of excess LiAlH₄ is the most hazardous step of this procedure.[13] The dropwise addition of the quenching agent at 0 °C is crucial to control the exothermic reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive LiAlH₄ (due to moisture exposure).Use a fresh bottle of LiAlH₄ or a standardized solution.
Insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate period. Monitor by TLC.
Incomplete Reduction (e.g., presence of aldehyde or mono-alcohol) Insufficient LiAlH₄.Use a slight excess of LiAlH₄ (at least 2.0 equivalents for a dicarboxylic acid).
Difficult Filtration (gelatinous precipitate) Improper quenching technique.Employ the Fieser workup method for a more granular precipitate.[12][13]
Low Isolated Yield Incomplete extraction of the diol.Diols can have some water solubility. Perform multiple extractions of the aqueous layer.[15]
Loss of product during purification.Optimize the recrystallization solvent system or chromatography elution gradient.

Conclusion

The reduction of 5-methoxyisophthalic acid to this compound using lithium aluminum hydride is a highly effective and reliable transformation. By adhering to the detailed protocol, exercising caution during the handling of reactive reagents, and employing proper workup and purification techniques, researchers can consistently obtain high yields of the desired diol. This application note provides the necessary framework for the successful execution of this important synthetic step.

References

  • University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Google Patents. (2012). Process for the separation and purification of a mixed diol stream. US20120184783A1.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Chemguide. (n.d.). Reduction of carboxylic acids.
  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(11), 2548-2549.
  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride. Product Page.
  • YouTube. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Reagent Guides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Coordination polymers of 5-substituted isophthalic acid. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,3-benzenedimethanol is a valuable bifunctional organic building block featuring two primary alcohol functionalities and a methoxy group on an aromatic ring. This substitution pattern makes it a versatile precursor in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates, ligands for coordination chemistry, and monomers for specialty polymers. The presence of the two hydroxyl groups allows for the construction of macrocycles and dendritic structures, while the methoxy group can influence the electronic properties and solubility of the resulting compounds.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the robust and high-yielding reduction of a commercially available diester, dimethyl 5-methoxyisophthalate, using lithium aluminum hydride (LiAlH₄). The causality behind experimental choices, safety precautions, and detailed characterization of the final product are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a one-step reduction of the corresponding diester, dimethyl 5-methoxyisophthalate. Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols.[1] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by the elimination of a methoxide leaving group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to the corresponding primary alcohol. Due to the high reactivity of the aldehyde intermediate, it is not isolated. A final aqueous workup is necessary to quench the excess reducing agent and protonate the resulting alkoxide intermediates to yield the desired diol.

Synthesis_Workflow start Dimethyl 5-methoxyisophthalate reagent 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq) Workup start->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Dimethyl 5-methoxyisophthalate≥98%Commercial Source
Lithium aluminum hydride (LiAlH₄)95%, powderCommercial Source
Anhydrous tetrahydrofuran (THF)DriSolv® or similarCommercial Source
Diethyl ether (Et₂O)ACS GradeCommercial Source
Sodium hydroxide (NaOH)Pellets, ACS GradeCommercial Source
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Hydrochloric acid (HCl)37% (concentrated)Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[2][3] All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn at all times.[2]

Synthesis Procedure
  • Reaction Setup:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

    • To the flask, add lithium aluminum hydride (4.5 g, 118.6 mmol, 2.5 equivalents) under a positive pressure of nitrogen.

    • Carefully add 150 mL of anhydrous tetrahydrofuran (THF) to the flask via a cannula or syringe. The suspension is stirred at room temperature.

  • Addition of the Ester:

    • In a separate dry flask, dissolve dimethyl 5-methoxyisophthalate (10.0 g, 47.4 mmol, 1.0 equivalent) in 100 mL of anhydrous THF.

    • This solution is then added dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes using a dropping funnel or a syringe pump. The addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is heated to reflux and stirred for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexanes), observing the disappearance of the starting material.

  • Workup Procedure:

    • After the reaction is complete, the flask is cooled to 0 °C in an ice-water bath.

    • The reaction is quenched by the slow, dropwise addition of 5 mL of deionized water, followed by the dropwise addition of 5 mL of 15% (w/v) aqueous sodium hydroxide solution, and finally the dropwise addition of 15 mL of deionized water. This sequence is crucial for the formation of a granular precipitate of aluminum salts that is easy to filter.[4]

    • The mixture is allowed to warm to room temperature and stirred vigorously for 30 minutes.

    • The resulting white precipitate is removed by vacuum filtration through a pad of Celite®, and the filter cake is washed with THF (3 x 50 mL).

    • The combined filtrate is concentrated under reduced pressure to yield a crude white solid.

  • Purification:

    • The crude solid is purified by recrystallization.[5] The solid is dissolved in a minimum amount of hot ethyl acetate.

    • Hexanes are then added dropwise until the solution becomes slightly turbid.

    • The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.

    • The resulting white crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value of 69 °C.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.8 ppm), a singlet for the benzylic methylene protons (around 4.6 ppm), and signals corresponding to the aromatic protons.

    • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display signals for the methoxy carbon, the benzylic methylene carbons, and the aromatic carbons, consistent with the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. Other significant peaks would include C-H stretching of the aromatic ring and alkyl groups, and C-O stretching vibrations.

Conclusion

This application note details a reliable and scalable laboratory procedure for the synthesis of this compound from dimethyl 5-methoxyisophthalate. The protocol emphasizes safe handling of hazardous reagents and provides a straightforward method for purification. The successful synthesis and characterization of this versatile building block will enable its use in a wide range of research and development applications.

References

  • University of Calgary. (n.d.). Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Methoxy-1,3-benzenedimethanol as a Versatile Linker in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of 5-Methoxy-1,3-benzenedimethanol as a linker molecule in the synthesis of polyesters and dendritic polymers. While direct literature on this specific substituted benzenedimethanol is limited, this guide extrapolates from established protocols for its structural analogs, namely 1,3- and 1,4-benzenedimethanol. We present detailed, field-proven methodologies for polymer synthesis, offering insights into the causal relationships between reaction conditions and polymer properties. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.

Introduction: The Strategic Role of Linkers in Polymer Architecture

In the realm of polymer chemistry, linker molecules, or monomers, are the fundamental building blocks that dictate the ultimate structure, and consequently, the function of a macromolecule. The selection of a linker is a critical decision in the design of polymers for advanced applications, from drug delivery systems to high-performance materials. Aromatic diols, such as derivatives of benzenedimethanol, are of particular interest due to the rigidity and defined geometry they impart to the polymer backbone.

This compound is a unique aromatic diol offering a combination of a rigid phenylene core, two reactive primary hydroxyl groups in a meta-orientation, and a methoxy functional group. This combination suggests its utility in creating polymers with tailored properties. The meta-substitution of the hydroxyl groups can lead to polymers with amorphous structures and lower melting points compared to their para-isomers, enhancing solubility and processability. The methoxy group, being electron-donating, can influence the reactivity of the aromatic ring and modify the polymer's polarity, solubility, and thermal characteristics.

This application note will explore two primary applications for this compound:

  • As a diol monomer in polyester synthesis via polycondensation.

  • As a branching unit in the synthesis of dendrons and dendrimers.

Scientific Foundation: Polycondensation and Dendrimer Synthesis

Polyester Synthesis via Polycondensation

Polyesters are a class of polymers characterized by the presence of ester functional groups in their main chain. They are typically synthesized through a step-growth polymerization process known as polycondensation, where a diol reacts with a dicarboxylic acid or a derivative (such as a diacyl chloride or a diester). The reaction proceeds with the elimination of a small molecule, such as water or methanol.[1][2]

The general reaction for polyesterification using a diol and a diacyl chloride is as follows:

The properties of the resulting polyester are directly influenced by the structure of the diol and the diacid monomers. The use of an aromatic diol like this compound is expected to produce a polyester with good thermal stability.

Dendrimer Synthesis: A Convergent Approach

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[3][4] They are synthesized in a stepwise manner, allowing for precise control over their size, shape, and surface functionality. The convergent synthesis approach involves the construction of dendritic wedges, or "dendrons," from the periphery towards a focal point. These dendrons are then attached to a multifunctional core to form the final dendrimer.

This compound, with its two hydroxyl groups, can serve as a building block for dendrons. The hydroxyl groups can be reacted with a molecule containing a protected functional group, which can then be deprotected to allow for the attachment of the next "generation" of monomers.

Application I: Synthesis of a Novel Polyester

Rationale and Experimental Design

Based on the successful synthesis of polyesters from 1,4-benzenedimethanol, a similar approach can be applied to its 5-methoxy-1,3-isomer.[5] We propose the synthesis of a polyester via the reaction of this compound with a diacyl chloride, for example, terephthaloyl chloride, in a solution polymerization setup. The use of a diacyl chloride is advantageous as it leads to a more rapid and irreversible reaction compared to using a dicarboxylic acid.

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer 5-Methoxy-1,3- benzenedimethanol Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomer->Reaction_Vessel Diacyl_Chloride Terephthaloyl Chloride Diacyl_Chloride->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Stirring Stirring Reaction_Vessel->Stirring Temperature_Control Temperature Control (e.g., 0°C to RT) Stirring->Temperature_Control Precipitation Precipitation in Non-solvent (e.g., Methanol) Temperature_Control->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR Purified Polyester NMR NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography (GPC) Drying->GPC

Detailed Protocol: Synthesis of Poly(5-methoxy-1,3-phenylenedimethylene terephthalate)

Materials:

  • This compound (≥98%)

  • Terephthaloyl chloride (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Inert gas inlet/outlet

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a stopper. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Monomer Dissolution: In the reaction flask, dissolve this compound (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacyl Chloride: Dissolve terephthaloyl chloride (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred diol solution over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Precipitation: Pour the viscous reaction mixture into a beaker containing a large excess of methanol with vigorous stirring. The polyester will precipitate as a solid.

  • Purification: Collect the precipitate by filtration. Wash the solid polymer thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1720 cm⁻¹) and the disappearance of hydroxyl groups (O-H stretch around 3300 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Expected Outcome:

The resulting polymer is anticipated to be a white to off-white solid. The methoxy group is expected to enhance its solubility in common organic solvents compared to polyesters derived from unsubstituted 1,3-benzenedimethanol.

Application II: Synthesis of a First-Generation Dendron

Rationale and Experimental Design

The difunctional nature of this compound makes it a suitable candidate for the construction of dendrons using a convergent approach.[6][7] A common strategy involves the protection of the peripheral functional groups of a branching unit, followed by reaction with the focal point of the growing dendron.

Here, we propose a synthetic route to a first-generation (G1) dendron where two molecules of a protected hydroxybenzoic acid are attached to the this compound core. The tert-Butyldimethylsilyl (TBDMS) group is a suitable protecting group for phenols due to its stability and ease of removal.

Dendron_Synthesis_Workflow cluster_protection Protection of Branching Unit cluster_coupling Esterification (Coupling) cluster_deprotection Deprotection cluster_characterization Characterization Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid TBDMSCl TBDMSCl Hydroxybenzoic_Acid->TBDMSCl Protection Protected_Acid Protected Benzoic Acid TBDMSCl->Protected_Acid Coupling_Reagents DCC/DMAP Protected_Acid->Coupling_Reagents Core 5-Methoxy-1,3- benzenedimethanol Core->Coupling_Reagents G1_Dendron_Protected Protected G1 Dendron Coupling_Reagents->G1_Dendron_Protected Esterification TBAF TBAF G1_Dendron_Protected->TBAF Deprotection G1_Dendron G1 Dendron with Phenolic Surface TBAF->G1_Dendron NMR_Dendron NMR Spectroscopy G1_Dendron->NMR_Dendron Mass_Spec Mass Spectrometry G1_Dendron->Mass_Spec

Detailed Protocol: Synthesis of a G1 Dendron

Part A: Protection of 4-Hydroxybenzoic Acid

  • Dissolve 4-hydroxybenzoic acid (2.2 eq) and imidazole (2.5 eq) in anhydrous Dimethylformamide (DMF).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (2.3 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the TBDMS-protected 4-hydroxybenzoic acid.

Part B: Coupling to the Core

  • Dissolve this compound (1.0 eq), the TBDMS-protected 4-hydroxybenzoic acid (2.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the protected G1 dendron.

Part C: Deprotection

  • Dissolve the protected G1 dendron in THF.

  • Add Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq) and stir at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final G1 dendron with two peripheral hydroxyl groups.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure at each step of the synthesis.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the protected and deprotected dendrons.

Summary of Potential Polymer Properties

The introduction of this compound as a linker is predicted to influence the properties of the resulting polymers in several ways.

PropertyPredicted Influence of this compoundRationale
Solubility Increased solubility in organic solvents.The methoxy group increases polarity and the meta-substitution disrupts chain packing.
Thermal Stability Good thermal stability.The aromatic ring provides rigidity to the polymer backbone.
Glass Transition Temp. (Tg) Moderate Tg.The meta-linkage introduces flexibility compared to a para-isomer, potentially lowering Tg.
Crystallinity Likely amorphous or semi-crystalline.The non-linear structure of the 1,3-disubstituted ring hinders efficient chain packing and crystallization.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, linker for the synthesis of advanced polymers. Based on the established chemistry of its structural analogs, it is highly plausible that this monomer can be successfully incorporated into both linear polyesters and branched dendritic structures. The protocols detailed in this application note provide a solid foundation for researchers to begin exploring the synthesis and characterization of novel polymers derived from this versatile building block.

Future work should focus on the actual synthesis and in-depth characterization of these polymers to validate the predicted properties. Furthermore, the exploration of copolymers and the functionalization of the methoxy group could open up new avenues for creating materials with highly specific and desirable characteristics for applications in drug delivery, specialty coatings, and advanced materials.

References

  • A new dendrimer series: synthesis, free radical scavenging and protein binding studies. (2020). RSC Advances, 10(36), 21343–21355. Available at: [Link]

  • A new dendrimer series: synthesis, free radical scavenging and protein binding studies. (2020). RSC Advances, 10(36), 21343-21355. Available at: [Link]

  • Polyethers derived from benzene dimethanol. (2016). Google Patents. WO2016064696A1.
  • Synthesis of small PAMAM-dendrimers with Well-defined Struc- tural Diversity. (n.d.). ChemRxiv. Available at: [Link]

  • Scheme 1. Synthesis of Dendrimers 1−3 a. (n.d.). ResearchGate. Available at: [Link]

  • Dendrimers: synthesis, applications, and properties. (2011). Nanoscale Research Letters, 6(1), 289. Available at: [Link]

  • Synthesis and properties of 1,4-benzenedimethanol-modified PBAT copolyesters. (2025). Colloid and Polymer Science, 303, 1637–1647. Available at: [Link]

  • 1,3-Benzenedimethanol. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Characterization of Poly (1,4-Benzenedimethylene Phthalate) and the Study of its ability to sorb Pb(II), Cd(II), and Zn(II) ions. (2018). Archives of Organic and Inorganic Chemical Sciences, 1(1). Available at: [Link]

  • “Condensative Chain Polymerization”—A Way Towards “Living” Polycondensation? (2001). Angewandte Chemie International Edition, 40(13), 2471-2473. Available at: [Link]

  • Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers. (2020). Polymers, 12(9), 1947. Available at: [Link]

  • Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. (2022). Polymer Chemistry, 13(45), 6241-6252. Available at: [Link]

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  • What Are The Main Chemical Reactions In Polyester Synthesis? (2025). Chemistry For Everyone. Available at: [Link] (Note: A representative URL is used as the original may not be stable).

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Application Notes & Protocols: 5-Methoxy-1,3-benzenedimethanol in the Preparation of Poly(benzyl ether) Dendrimers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with a precisely controlled architecture, making them highly promising candidates for sophisticated drug delivery systems.[1][2] Their well-defined structure, characterized by a central core, generational branches, and a high density of surface functional groups, allows for the encapsulation of therapeutic agents and the attachment of targeting moieties.[3][4] This guide provides a comprehensive overview of the application of 5-Methoxy-1,3-benzenedimethanol as a foundational building block in the synthesis of poly(benzyl ether) dendrimers. While not a conventional monomer, its unique substitution pattern offers a versatile platform for creating dendritic structures with potential applications in targeted drug delivery and controlled release. This document will detail both convergent and divergent synthetic strategies, provide step-by-step experimental protocols, and discuss the critical characterization techniques necessary to validate the synthesis and purity of these novel dendrimers.

Introduction: The Rationale for this compound in Dendrimer Synthesis

Poly(benzyl ether) dendrimers, pioneered by Fréchet, are a well-established class of dendrimers known for their chemical stability and synthetic versatility.[5] The synthesis of these dendrimers typically relies on the repetitive Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide.[6][7] this compound (MBDM), with its two primary benzylic alcohol functionalities and a methoxy group on an aromatic ring, presents an intriguing, albeit unconventional, starting point for the construction of such dendrimers.

The presence of the two hydroxymethyl groups allows for its use as a branching unit, while the methoxy group can subtly influence the polarity and solubility of the resulting dendrimer's interior, potentially enhancing its drug encapsulation capabilities.[8] This guide will propose scientifically grounded, hypothetical protocols for the utilization of MBDM in both convergent and divergent synthetic pathways to construct poly(benzyl ether) dendrimers.

Synthetic Strategies: Convergent vs. Divergent Approaches

There are two primary strategies for the synthesis of dendrimers: the divergent and convergent methods.[1]

  • Divergent Synthesis: This approach begins from a multifunctional core molecule and builds the dendrimer outwards, generation by generation.[1] While this method can produce large quantities of dendrimers, achieving perfect, defect-free structures in higher generations can be challenging due to the increasing number of reactions required at each step.[1]

  • Convergent Synthesis: In this strategy, the synthesis starts from what will become the periphery of the dendrimer, and the dendritic wedges (dendrons) are grown inwards, finally attaching to a central core in the last step.[1] This method offers greater structural control and purity, as the smaller dendrons are easier to purify at each stage.[9]

G cluster_0 Divergent Synthesis cluster_1 Convergent Synthesis Core Core G1 G1 Core->G1 G2 G2 G1->G2 G3 G3 G2->G3 Periphery Periphery Dendron_G1 Dendron_G1 Periphery->Dendron_G1 Build Dendron Dendron_G2 Dendron_G2 Dendron_G1->Dendron_G2 Final_Dendrimer Final_Dendrimer Dendron_G2->Final_Dendrimer Attach to Core Core_Convergent Core Core_Convergent->Final_Dendrimer

Caption: Comparison of Divergent and Convergent Dendrimer Synthesis.

Proposed Synthetic Protocols for MBDM-based Dendrimers

The following protocols are proposed as a scientifically sound approach to synthesizing poly(benzyl ether) dendrimers using this compound as a key building block.

Monomer Preparation: Activation of this compound

To be utilized in a Williamson ether synthesis, the hydroxyl groups of MBDM must be converted to good leaving groups, such as benzylic bromides.

Protocol 1: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.7 eq, to convert both hydroxyls) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding crushed ice.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-bis(bromomethyl)-5-methoxybenzene.

  • Purification: Purify the product by column chromatography on silica gel.

Divergent Synthesis of MBDM-based Dendrimers

This protocol outlines the divergent synthesis starting from a trifunctional core, such as 1,3,5-trihydroxybenzene (phloroglucinol).

Protocol 2: Divergent Synthesis - Generation 1 (G1)

  • Core Deprotonation: In a flame-dried flask under inert atmosphere, dissolve 1,3,5-trihydroxybenzene (1.0 eq) in anhydrous acetone. Add potassium carbonate (K₂CO₃, 3.3 eq) and a catalytic amount of 18-crown-6.

  • Monomer Addition: Add a solution of the prepared 1,3-bis(bromomethyl)-5-methoxybenzene (3.3 eq) in anhydrous acetone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the salts and evaporate the solvent. Dissolve the residue in dichloromethane and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the G1 dendrimer by column chromatography.

Higher generations can be synthesized by first reducing the peripheral ester groups (if an ester-containing monomer is used in subsequent steps) to alcohols, followed by bromination, and then reacting with a hydroxyl-functionalized monomer.

Convergent Synthesis of MBDM-based Dendrons

The convergent approach involves the synthesis of dendritic wedges (dendrons) which are then attached to a core. Here, we will use 3,5-dihydroxybenzyl alcohol as a building block.

Protocol 3: Convergent Synthesis - First Generation (G1) Dendron

  • Peripheral Unit Preparation: React two equivalents of a suitable peripheral unit (e.g., benzyl bromide) with one equivalent of 3,5-dihydroxybenzyl alcohol under Williamson ether synthesis conditions (K₂CO₃, acetone, reflux) to form the G1 dendron with a focal benzylic alcohol.

  • Activation of Focal Point: Convert the focal benzylic alcohol of the G1 dendron to a benzylic bromide using PBr₃ or a similar brominating agent, as described in Protocol 1.

  • Growth to Second Generation (G2) Dendron: React two equivalents of the activated G1 dendron with one equivalent of 3,5-dihydroxybenzyl alcohol to form the G2 dendron.

  • Attachment to Core: Activate the focal point of the desired generation dendron (e.g., G2) and react it with a multifunctional core, such as 1,3,5-tris(hydroxymethyl)benzene, under Williamson ether synthesis conditions.[10]

G cluster_0 Convergent Dendron Synthesis Peripheral_Units Peripheral Units (e.g., Benzyl Bromide) G1_Dendron G1 Dendron Peripheral_Units->G1_Dendron Building_Block 3,5-Dihydroxybenzyl Alcohol Building_Block->G1_Dendron G2_Dendron G2 Dendron Building_Block->G2_Dendron Activated_G1 Activated G1 Dendron G1_Dendron->Activated_G1 Activate Focal Point Activated_G1->G2_Dendron Final_Dendrimer Final Dendrimer G2_Dendron->Final_Dendrimer Attach to Core Core Multifunctional Core (e.g., 1,3,5-tris(hydroxymethyl)benzene) Core->Final_Dendrimer

Caption: Workflow for Convergent Synthesis of a G2 Dendrimer.

Characterization of MBDM-based Dendrimers

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers.[7]

Technique Purpose Expected Observations for MBDM-based Dendrimers
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity.[6]1H NMR will show characteristic peaks for the aromatic protons, the methoxy group, and the benzylic ether protons. The integration of these peaks should correspond to the expected ratios for each generation. 13C NMR will confirm the presence of all unique carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the monodispersity.[3]Techniques like MALDI-TOF or ESI-MS should show a single major peak corresponding to the calculated molecular weight of the dendrimer, confirming its monodisperse nature.[11]
Gel Permeation Chromatography (GPC) To assess the molecular weight distribution and purity.GPC will show a narrow peak, indicating a low polydispersity index (PDI), which is characteristic of well-defined dendrimers.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.FTIR spectra will show the characteristic C-O-C stretching vibrations of the ether linkages and the absence of the O-H stretch from the starting benzylic alcohols.

Applications in Drug Development

Dendrimers synthesized from this compound have potential applications as drug delivery vehicles due to their unique properties.[4]

  • Drug Encapsulation: The internal cavities of these dendrimers can be used to encapsulate hydrophobic drug molecules, improving their solubility and bioavailability.[8] The methoxy groups within the dendritic structure may create a moderately polar microenvironment, potentially allowing for the encapsulation of a broader range of drugs.

  • Targeted Delivery: The surface of the dendrimers can be functionalized with targeting ligands, such as folic acid or antibodies, to direct the drug-loaded dendrimer to specific cells or tissues, thereby reducing off-target toxicity.[13]

  • Controlled Release: Drugs can be covalently conjugated to the dendrimer surface via cleavable linkers (e.g., pH-sensitive or enzyme-labile bonds), allowing for controlled drug release at the target site.

G Dendrimer MBDM-based Dendrimer Drug_Delivery_System Functionalized Drug Delivery System Dendrimer->Drug_Delivery_System Encapsulation or Conjugation Drug Therapeutic Agent Drug->Drug_Delivery_System Targeting_Ligand Targeting Moiety Targeting_Ligand->Drug_Delivery_System Surface Functionalization Target_Cell Target Cell/Tissue Drug_Delivery_System->Target_Cell Targeted Delivery Drug_Release Controlled Drug Release Target_Cell->Drug_Release

Caption: Conceptual workflow for dendrimer-based drug delivery.

Conclusion and Future Perspectives

The use of this compound as a building block for poly(benzyl ether) dendrimers offers a novel approach to creating advanced drug delivery systems. The synthetic protocols outlined in this guide provide a foundation for the development of these unique macromolecules. Further research should focus on optimizing the reaction conditions, exploring the drug loading and release kinetics, and evaluating the in vitro and in vivo efficacy and toxicity of these novel dendrimers. The versatility of dendrimer chemistry, combined with the unique structural features imparted by MBDM, opens up exciting possibilities for the design of next-generation nanomedicines.

References

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  • Lee, J. W., Kang, H.-S., Han, S. C., Sung, S. R., Kim, J. H., Oh, J., & Jin, S.-H. (2011). Synthesis of Poly(benzyl ether) Dendrimer Containing Tetra(ethyleneoxide) at Core Using Click Chemistry. Taylor & Francis Online, 492(1). Retrieved from [Link]

  • Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (n.d.). Macromolecules. Retrieved from [Link]

  • Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (n.d.). ACS Publications. Retrieved from [Link]

  • Jakstonyte, G., Forrest, W., & Ren, T. (n.d.). Convergent Synthesis of Frechét Azidopoly(benzyl) Ether Dendrons. Purdue University. Retrieved from [Link]

  • Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Lee, J. W., Kim, B.-K., Han, S. C., Lee, U. Y., Kim, J. H., Oh, J., & Jin, S.-H. (2010). Synthesis and Characterization of Poly(benzyl ether) Dendrimer Containing Fluorene as a Core Chromophore. Taylor & Francis Online, 491(1). Retrieved from [Link]

  • Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Organic nanoparticles composed of Fréchet-type dendrons: synthesis, characterization, self-assembly and reversible guest encapsulation. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Retrieved from [Link]

  • Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Role of Dendrimers in Topical Drug Delivery. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Poly(benzyl ether)-type dendrimer with one regular dendron and a.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Sato, Y., Teraguchi, M., Aoki, T., & Kaneko, T. (n.d.). Poly(anthryleneethynylene)s Bearing Benzyl Ether Dendrimers with Peripheral Alkyl Groups and Bearing Chiral Menthoxy Groups. Chemistry Letters. Oxford Academic. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Georgiou, M., Tsiourvas, D., & Paleos, C. M. (2015). Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications. PMC - PubMed Central. Retrieved from [Link]

  • Scheme 3 Synthesis of dendrimers according to the convergent method. (n.d.). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

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  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Huang, D., & Wu, D. (2018). Biodegradable dendrimers for drug delivery. Moodle@Units. Retrieved from [Link]

  • Piotti, M. E., Rivera, F., Jr., Bond, R., Hawker, C. J., & Fréchet, J. M. J. (n.d.). Synthesis and Catalytic Activity of Unimolecular Dendritic Reverse Micelles with “Internal” Functional Groups. Retrieved from [Link]

  • Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., Hanifehpour, Y., Nejati-Koshki, K., & Pashaei-Asl, R. (2014). Dendrimers: synthesis, applications, and properties. PMC - PubMed Central. Retrieved from [Link]

  • Patil, G. G., Channwal, P. A., Hendve, K., & Patil, R. V. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797–810. Retrieved from [Link]

  • Therrien, B. (n.d.). Encapsulation of PyreneFunctionalized Poly(benzyl ether) Dendrons into a WaterSoluble Organometallic Cage. . Retrieved from [Link]

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Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 5-Methoxy-1,3-benzenedimethanol (CAS No: 19254-84-3), a key intermediate in various synthetic applications. We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure identity, purity, and structural integrity of the compound. Each section explains the causality behind the methodological choices, providing a robust framework for validation and implementation.

Compound Overview and Safety Precautions

This compound is an aromatic organic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1][2] Its structure features a methoxy group and two hydroxymethyl groups on a benzene ring, making it a moderately polar molecule. Accurate characterization is critical to control reaction outcomes and ensure the quality of downstream products.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 19254-84-3 [1]
Molecular Formula C₉H₁₂O₃ [1]
Molecular Weight 168.19 g/mol [1]

| Melting Point | 67-71 °C |[3] |

Safety Precautions: Before handling, consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[4]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-Phase HPLC (RP-HPLC) is the method of choice for determining the purity of non-volatile, moderately polar compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] The higher the hydrophobicity of a compound, the longer it is retained on the column. This technique is ideal for quantifying the main component and detecting less polar or more polar impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is sufficient.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 275 nm (Aromatic compounds typically exhibit strong absorbance in this range).

    • Injection Volume: 10 µL.

Data Interpretation

The purity is calculated based on the area percent of the main peak in the chromatogram. The presence of other peaks indicates impurities. A PDA detector can be used to assess peak purity by comparing spectra across the peak.

Table 2: Expected HPLC Results

Parameter Expected Value Justification
Retention Time (t_R_) ~4-6 minutes Dependent on exact system, but expected for a moderately polar compound under these conditions.

| Purity (%) | >98% (typical for research grade) | Calculated as (Area of Main Peak / Total Area of All Peaks) x 100. |

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Compound (10 mg) dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic Separation (C18, 40% ACN) inject->separate detect UV Detection (220/275 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase.[8] The mass spectrometer then fragments the eluted components into characteristic ions, producing a mass spectrum that serves as a molecular "fingerprint" for identification.[9] This method is excellent for confirming the identity of the main component and identifying volatile impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetone.[10][11]

    • Ensure the solvent chosen does not co-elute with the analyte.[9]

  • Chromatographic and MS Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[12][13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 m/z.

Data Interpretation

The identity of the compound is confirmed by matching its retention time and the acquired mass spectrum with a reference or library spectrum. The molecular ion (M⁺) should be observed at m/z = 168, though it may be weak. Key fragmentation patterns will provide definitive structural confirmation.

Table 3: Expected GC-MS Results

Parameter Expected Value/Observation Justification
Retention Time (t_R_) ~10-15 minutes Dependent on the specific GC system and temperature program.
Molecular Ion (M⁺) m/z 168 Corresponds to the molecular weight of C₉H₁₂O₃.

| Key Fragments (m/z) | 151, 139, 121, 91 | Expected fragments from loss of -OH, -CH₂OH, -OCH₃, and formation of tropylium ion. |

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sol Prepare 1 mg/mL Solution in Methanol inject Inject 1 µL (Split Mode) prep_sol->inject separate GC Separation (HP-5ms) inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (40-400 m/z) ionize->analyze get_spec Extract Mass Spectrum analyze->get_spec compare Compare with Library/Reference get_spec->compare

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules. It probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, multiplicity (splitting pattern), and integration of signals in a ¹H NMR spectrum provide detailed information about the number and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.[14][15]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[14] CDCl₃ is a good first choice.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Parameters (¹³C{¹H} NMR):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 512-1024 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

Data Interpretation

The expected chemical shifts are based on the structure of this compound.

Table 4: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-7.2 m (multiplet) 3H Aromatic protons (H-2, H-4, H-6)
~4.65 s (singlet) 4H Methylene protons (-CH ₂OH)
~3.80 s (singlet) 3H Methoxy protons (-OCH ₃)

| ~2.0-3.0 | br s (broad singlet) | 2H | Hydroxyl protons (-OH ) |

Table 5: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~160 C-5 (Aromatic C-OCH₃)
~142 C-1, C-3 (Aromatic C-CH₂OH)
~118 C-4, C-6 (Aromatic C-H)
~112 C-2 (Aromatic C-H)
~65 -C H₂OH

| ~55 | -OC H₃ |

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Interpretation dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_H1 Acquire ¹H Spectrum insert->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phase acquire_C13->process assign Assign Signals to Structure process->assign

NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making FTIR an excellent technique for identifying the functional groups present in a molecule.[16][17]

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Acquisition:

    • Collect a background spectrum of the empty instrument (or pure KBr pellet).

    • Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation

The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Table 6: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Alcohol (-OH)
3100-3000 C-H stretch Aromatic C-H
2950-2850 C-H stretch Aliphatic C-H (-CH₂, -CH₃)
1600, 1480 C=C stretch Aromatic Ring
1260, 1030 C-O stretch Aryl-alkyl ether (Ar-O-CH₃)

| 1050-1000 | C-O stretch | Primary Alcohol (-CH₂-OH) |

Summary of Characterization Data

The combination of these orthogonal analytical techniques provides a comprehensive and reliable characterization of this compound.

Table 7: Consolidated Analytical Data

Technique Parameter Expected Result Purpose
HPLC Purity (Area %) >98% Quantifies purity and detects non-volatile impurities.
GC-MS Mass Spectrum M⁺ at m/z 168 with characteristic fragments. Confirms identity and detects volatile impurities.
¹H NMR Chemical Shifts & Integrals Signals for aromatic, methylene, methoxy, and hydroxyl protons. Unambiguously confirms molecular structure.
¹³C NMR Chemical Shifts 9 distinct carbon signals corresponding to the structure. Confirms carbon skeleton.

| FTIR | Absorption Bands (cm⁻¹) | Bands for -OH, Ar-H, C-H, C=C, and C-O groups. | Confirms presence of key functional groups. |

References

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

  • Derry, C. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Gennari, F. C., et al. (2006). Hydrogen adsorption kinetics on Pd/Ce0.8Zr0.2O2. ResearchGate. Retrieved from [Link]

  • Daturi, M., et al. (1999). Surface investigation on Ce(x)Zr(1-x)O2 compounds. ResearchGate. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Sznitowska, M., et al. (2004). HPLC method for identification and quantification of three active substances in a dermatological preparation. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Muruganathan, G. (2014). Simultaneous Estimation of Lawsone and its Metabolites. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1,3-Benzenedimethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pistarà, V., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment. Retrieved from [Link]

  • Eskew, K. L., et al. (2021). Formaldehyde Quantification in Non-Aqueous Samples. ResearchGate. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Codling, G. (2015). What is the basic principle for choosing solvents for GC-MS analysis?. ResearchGate. Retrieved from [Link]

  • De Paoli, G., et al. (2003). The analysis of piperazine-based drugs in seized materials. Analytical Methods. Retrieved from [Link]

  • Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedimethanol. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediol, 2-methoxy-. NIST WebBook. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 5-Methoxy-1,3-benzenedimethanol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methoxy-1,3-benzenedimethanol

This compound (MW: 168.19 g/mol , MP: 69°C) is an aromatic organic compound with potential applications in pharmaceutical synthesis and materials science.[1][2][3][4] Its structure, featuring a methoxy group and two hydroxymethyl functional groups on a benzene ring, imparts a significant degree of polarity. This polarity presents specific challenges and considerations for its accurate quantification.

The development of reliable analytical methods is paramount for ensuring product quality, monitoring reaction kinetics, and performing pharmacokinetic studies. This guide provides two orthogonal analytical techniques—HPLC and GC-MS—to offer flexibility and confirmatory analysis capabilities. The methodologies are grounded in established principles of chromatography as outlined in authoritative sources such as the United States Pharmacopeia (USP) General Chapter <621>[5][6][7][8][9] and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the method of choice for the analysis of polar aromatic compounds like this compound due to its ability to separate analytes based on their hydrophobicity.[3][15][16][17][18][19] The selection of a C18 stationary phase provides a non-polar environment, allowing for good retention and separation of the analyte from other components in the sample matrix.

Rationale for Method Design

The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic alcohols.[19] A gradient elution with a mobile phase consisting of water and a polar organic solvent, such as acetonitrile or methanol, is employed to ensure efficient elution and sharp peak shapes. The use of a gradient allows for the separation of compounds with a range of polarities. A UV detector is selected due to the presence of a chromophore (the benzene ring) in the analyte, which allows for sensitive detection at an appropriate wavelength.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a validated reversed-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[14]

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase (Water/Acetonitrile) P2 Standard & Sample Preparation in Methanol P3 Filtration (0.45 µm) P2->P3 A1 HPLC Injection (10 µL) P3->A1 A2 C18 Column Separation (Gradient Elution) A1->A2 A3 UV Detection (272 nm) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Construction D1->D2 D3 Quantification D2->D3

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. However, the two polar hydroxyl groups in this compound make it non-volatile and prone to thermal degradation in the GC inlet. Therefore, a derivatization step is mandatory to replace the active hydrogens with non-polar groups, thereby increasing volatility and thermal stability.[20]

Rationale for Derivatization and Method Design

Silylation is a widely used and effective derivatization technique for compounds containing hydroxyl groups.[1][21][22][23] The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is highly effective in converting alcohols to their corresponding trimethylsilyl (TMS) ethers.[24] These TMS derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.[4] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the derivatized analyte.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify this compound by GC-MS following silylation derivatization.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable aprotic solvent.

  • This compound reference standard.

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in anhydrous pyridine.

    • Prepare calibration standards by diluting the stock solution with anhydrous pyridine.

    • For samples, ensure they are free of water, which can interfere with the silylation reaction. If necessary, evaporate the sample to dryness and reconstitute in anhydrous pyridine.

  • Derivatization Procedure:

    • In a 2 mL autosampler vial, add 100 µL of the standard or sample solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium, 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-500
  • Data Analysis:

    • Identify the peak for the di-TMS derivative of this compound based on its retention time and mass spectrum.

    • For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivative to enhance sensitivity and selectivity.

    • Construct a calibration curve and determine the concentration in the sample.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing P1 Anhydrous Standard & Sample Preparation P2 Add BSTFA + 1% TMCS P1->P2 P3 Heat at 70°C for 30 min P2->P3 A1 GC Injection (1 µL) P3->A1 A2 DB-5ms Column Separation A1->A2 A3 Mass Spectrometry Detection (EI) A2->A3 D1 Mass Spectrum Identification A3->D1 D2 Peak Integration (SIM mode) D1->D2 D3 Quantification D2->D3

Caption: GC-MS with silylation workflow for this compound.

Method Validation and System Suitability

To ensure the reliability and accuracy of these methods, a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[10][11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests, as defined in USP <621>, must be performed before and during analysis to ensure the continued performance of the chromatographic system.[5][6][7][8][9]

Conclusion

The HPLC and GC-MS methods detailed in this application note provide comprehensive and robust solutions for the analysis of this compound. The HPLC method offers a straightforward approach for routine quantification, while the GC-MS method provides a confirmatory technique with high specificity. The provided protocols are based on established analytical principles and are designed to be readily implemented and validated in a research or quality control setting. Adherence to the principles of method validation and system suitability will ensure the generation of high-quality, reliable data.

References

  • <621> CHROMATOGRAPHY. (2022). In United States Pharmacopeia. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). In ECA Academy. Retrieved from [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (1998). PubMed. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). In Agilent. Retrieved from [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed. Retrieved from [Link]

  • <621> Chromatography. (2021). In US Pharmacopeia (USP). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • Separation of 3-Methoxybenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved from [Link]

  • Alcohol trace analysis with BSTFA and GC-MS. (2018). Chromatography Forum. Retrieved from [Link]

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel. (n.d.). eScholarship.org. Retrieved from [Link]

  • GC Derivatization Reagents. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (1999). PubMed. Retrieved from [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020). ResearchGate. Retrieved from [Link]

  • Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (n.d.). MDPI. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). MTA. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). ACS Publications. Retrieved from [Link]

  • γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

Protocol for the Selective Functionalization of 5-Methoxy-1,3-benzenedimethanol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 5-Methoxy-1,3-benzenedimethanol is a valuable and versatile building block in the synthesis of complex molecules, particularly in drug discovery and materials science. Its utility stems from the two primary benzylic hydroxyl groups, which serve as key handles for molecular elaboration. However, the symmetric nature of the molecule presents a significant synthetic challenge: achieving selective monofunctionalization in the presence of two chemically equivalent reactive sites. This application note provides a comprehensive guide to the strategic functionalization of this compound. We will explore the fundamental principles governing selectivity and provide detailed, field-tested protocols for common and advanced transformations, including esterifications, etherifications, and silylations. The causality behind experimental choices is explained, and methodologies are presented to reliably steer the reaction toward either mono- or di-substituted products, empowering researchers to harness the full synthetic potential of this scaffold.

Introduction and Strategic Overview

The chemical scaffold of this compound offers a unique combination of aromatic rigidity and functional group reactivity. The two benzylic hydroxyl groups are nucleophilic and can be readily converted into a wide array of other functional groups, making this molecule an attractive starting point for constructing libraries of compounds or developing complex molecular architectures.

The primary challenge in derivatizing this diol is controlling the extent of the reaction. The reaction of a symmetric diol with a functionalizing agent can lead to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct. Achieving high yields of the mono-adduct requires a strategy that overcomes this statistical distribution. This guide outlines three core strategies to control selectivity:

  • Stoichiometric Control: The most direct approach, involving the slow addition of a limited amount of the electrophile or coupling partner.

  • Catalyst-Directed Selectivity: The use of specialized catalysts that can differentiate between the free diol and the mono-substituted intermediate, enhancing the yield of the desired product.[1][2]

  • Reagent-Based Control: Employing reagents that, due to steric or electronic properties, inherently favor mono-substitution under specific conditions.

This document provides protocols that leverage these strategies to enable precise and predictable outcomes for the functionalization of this compound.

Core Principles of Selective Functionalization

Understanding the factors that govern the reaction of symmetric diols is critical for rational protocol design.

Reactivity of Benzylic Alcohols: The hydroxyl groups in this compound are benzylic. This position confers specific reactivity; for instance, they are readily converted to good leaving groups and can stabilize adjacent positive charge, facilitating SN1-type reactions.[3][4] However, for most functionalization reactions discussed here, which proceed via nucleophilic attack of the oxygen, they behave as reactive primary alcohols.

Achieving Monofunctionalization: The formation of the first derivative can electronically influence the reactivity of the second hydroxyl group. However, in this scaffold, the two hydroxymethyl groups are separated by a benzene ring, leading to minimal electronic cross-talk. Therefore, selectivity is primarily governed by statistical probabilities and reaction kinetics.

To favor the mono-product, reactions are often performed at low temperatures with slow addition of the limiting reagent. This keeps the concentration of the active reagent low, increasing the probability that it will encounter a molecule of the diol (higher concentration) rather than the mono-substituted intermediate (lower concentration). More advanced methods, such as using silver(I) oxide for benzylation, leverage chelation effects to promote highly selective monoprotection of symmetrical diols.[5]

Experimental Workflows and Decision Making

A generalized workflow for the functionalization of this compound is outlined below. The critical decision point is the choice of reaction conditions to favor either mono- or di-substitution.

Functionalization Workflow SM Starting Material (this compound) Setup Reaction Setup (Solvent, Temp, Atmosphere) SM->Setup Decision Selectivity Goal? Setup->Decision Mono Monofunctionalization (e.g., 1.1 eq. Reagent, slow add) Decision->Mono Mono-product Di Difunctionalization (e.g., >2.2 eq. Reagent) Decision->Di Di-product Reaction Reaction Monitoring by TLC/LC-MS Mono->Reaction Di->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow for the functionalization of this compound.

The following diagram illustrates the key variables that can be tuned to direct the reaction towards the desired product.

Selectivity Decision Tree start Goal: Selective Functionalization mono_node Monofunctionalization Key Strategies: - Stoichiometric Control - Low Temperature - Slow Reagent Addition - Specific Catalysts (e.g., Ag2O) start->mono_node 1 Equivalent di_node di_node start->di_node >2 Equivalents outcome_mono Product: Mono-ether, Mono-ester, etc. mono_node->outcome_mono outcome_di Product: Di-ether, Di-ester, etc. di_node->outcome_di

Caption: Decision-making framework for achieving mono- vs. di-functionalization.

Detailed Functionalization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Selective Monobenzylation via Williamson Ether Synthesis (Ag₂O-Mediated)

This protocol is adapted from a highly selective method for the monoprotection of symmetrical diols and is effective for producing mono-benzyl ethers.[5] The mechanism involves silver coordination, which increases the acidity of one hydroxyl group and favors selective alkylation.

Materials & Reagents:

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 5 mmol scale)
This compoundC₉H₁₂O₃168.191.0841 mg
Silver(I) Oxide (Ag₂O)Ag₂O231.741.51.74 g
Benzyl Bromide (BnBr)C₇H₇Br171.041.1941 mg (0.65 mL)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-25 mL

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (841 mg, 5.0 mmol).

  • Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.

  • Add silver(I) oxide (1.74 g, 7.5 mmol). The suspension will be dark brown/black.

  • Add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the stirring suspension at room temperature.

  • Protect the flask from light by wrapping it in aluminum foil (Ag₂O is light-sensitive).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:7 Ethyl Acetate:Hexanes). The product should be more nonpolar than the starting diol.

  • Upon completion, dilute the reaction mixture with 25 mL of DCM.

  • Filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite pad with additional DCM (3 x 15 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the mono-benzylated product.

Protocol 4.2: Di-esterification using Acetic Anhydride

This protocol aims for exhaustive functionalization to produce the diacetate ester. It is a straightforward acylation that proceeds readily with benzylic alcohols.[6]

Materials & Reagents:

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 5 mmol scale)
This compoundC₉H₁₂O₃168.191.0841 mg
Acetic Anhydride (Ac₂O)C₄H₆O₃102.092.51.28 g (1.18 mL)
Pyridine, anhydrousC₅H₅N79.10~10 mLSolvent and Base
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.161 mg

Step-by-Step Procedure:

  • Dissolve this compound (841 mg, 5.0 mmol) in anhydrous pyridine (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add DMAP (61 mg, 0.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.18 mL, 12.5 mmol) to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water (50 mL) and 1 M HCl (20 mL) to quench the excess anhydride and neutralize the pyridine.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacetate, which can be further purified by chromatography if necessary.

Protocol 4.3: Mono-esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to various functional groups, including esters, under mild, neutral conditions.[7][8] It proceeds via an SN2 mechanism, which results in inversion of stereochemistry at a chiral center; while the benzylic carbons here are not chiral, the reaction is highly reliable for ester formation.[9] Careful control of stoichiometry is key to achieving mono-esterification.

Materials & Reagents:

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 2 mmol scale)
This compoundC₉H₁₂O₃168.191.0336 mg
Benzoic AcidC₇H₆O₂122.121.05256 mg
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.1577 mg
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.1445 mg (0.44 mL)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-20 mL

Step-by-Step Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (336 mg, 2.0 mmol), benzoic acid (256 mg, 2.1 mmol), and triphenylphosphine (577 mg, 2.2 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (0.44 mL, 2.2 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate (triphenylphosphine oxide) may form.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to separate. A non-polar eluent system (e.g., gradient of ether in hexanes) is recommended. The desired mono-ester product will be isolated.

Characterization and Analysis

Confirmation of mono- versus di-functionalization is typically achieved using NMR spectroscopy.

  • ¹H NMR:

    • Starting Diol: The two -CH₂OH groups will appear as a single signal (a doublet, coupled to the benzylic proton) integrating to 4H. The two aromatic protons adjacent to these groups will also be equivalent, appearing as a single signal.

    • Mono-substituted Product: The symmetry is broken. The two -CH₂- groups are now chemically distinct. One will remain as a -CH₂OH, while the other will be shifted downfield (e.g., to ~5.1 ppm for a benzyl ether or ~5.2 ppm for an acetate ester). Each will integrate to 2H. The aromatic protons will also become inequivalent.

    • Di-substituted Product: Symmetry is restored. The two -CH₂- groups are equivalent again and will appear as a single downfield signal integrating to 4H.

  • ¹³C NMR: A similar trend is observed. The number of aromatic and benzylic carbon signals will double upon moving from the symmetric diol/di-product to the asymmetric mono-product.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will confirm the mass of the obtained product, clearly distinguishing between starting material, mono-adduct, and di-adduct.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Mono-product - Rate of reagent addition was too fast.- Reaction temperature was too high.- Incorrect stoichiometry.- Use a syringe pump for slow, controlled addition of the limiting reagent.- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Carefully measure reagents; use 1.0-1.1 equivalents for mono-substitution.
Mixture of Products (Mono and Di) - This is common with stoichiometric control.- Improve purification by using high-performance column chromatography.- Re-subject the mixture to the reaction conditions with more of the diol to consume the di-substituted product (if feasible).- Use a more selective protocol, like the Ag₂O method.[5]
Reaction Does Not Proceed - Reagents are degraded (e.g., moisture).- Base is not strong enough (for Williamson synthesis).- Low temperature.- Use freshly distilled/opened anhydrous solvents and reagents.- For Williamson ether synthesis, use a strong base like NaH.[10][11]- Allow the reaction to warm to room temperature or heat gently if necessary.
Difficult Purification (Mitsunobu) - Triphenylphosphine oxide and hydrazine byproducts are notoriously difficult to remove.- Use polymer-supported triphenylphosphine.- Employ modified Mitsunobu reagents designed for easier separation.[12]- Carefully executed column chromatography is essential.

Conclusion

The functionalization of this compound is a foundational step for the synthesis of a diverse range of chemical entities. While its symmetry presents a challenge, selective mono-derivatization can be reliably achieved through the careful application of chemical principles. By controlling stoichiometry, temperature, and reagent choice, or by employing catalyst-directed methods, researchers can effectively navigate the synthetic landscape to produce either mono- or di-substituted products in high yield. The protocols and strategies outlined in this application note provide a robust starting point for scientists and developers to confidently utilize this versatile building block in their research endeavors.

References

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available from: [Link]

  • Ye, Z., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. Available from: [Link]

  • Li, L., et al. (2023). Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters. Available from: [Link]

  • Iranpoor, N., et al. Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. Available from: [Link]

  • Ye, Z., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. Chalmers University of Technology Research. Available from: [Link]

  • Shimizu, T., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. University of Windsor Chemistry. Available from: [Link]

  • Zhu, Y., et al. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. Available from: [Link]

  • Li, S., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available from: [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. Organic Chemistry Tutor. Available from: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters. Available from: [Link]

  • Gholap, A.R., et al. (2012). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research. Available from: [Link]

  • Dean, F. M., & Robertson, A. (1955). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society. Available from: [Link]

  • Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? Quora. Available from: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry. Available from: [Link]

  • Shields, J.D., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters. Available from: [Link]

  • Wikipedia. Silylation. Wikipedia. Available from: [Link]

  • Komura, K., et al. (2018). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Student Doctor Network. (2013). Benzyl alcohol vs. Phenol. Student Doctor Network Forums. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Liu, Y., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. Available from: [Link]

  • Zhao, Y., et al. (2011). Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. Organic Letters. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available from: [Link]

  • Norris, J.F., & Corthell, R.C. (1934). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society. Available from: [Link]

  • SK. (2014). Selective Transformation with Tin Acetal. Chem-Station International Edition. Available from: [Link]

  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Food Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Phenyl vs Benzyl Groups. YouTube. Available from: [Link]

  • Zhang, Y., et al. (2022). Effect of the Interaction of Phenolic Hydroxyl with the Benzene Rings on Lignin Pyrolysis. Energy & Fuels. Available from: [Link]

  • DeRuiter, J., & Noggle, F.T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal. Available from: [Link]

  • Ackerman, J.H., & Surrey, A.R. Isophthalaldehyde. Organic Syntheses. Available from: [Link]

  • Prior, T.J., et al. (2015). Influence of solvent on the synthesis of ZnII-5-methoxy isophthalate MOFs. CrystEngComm. Available from: [Link]

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  • ResearchGate. (2015). Coordination polymers of 5-substituted isophthalic acid. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Improving the yield of 5-Methoxy-1,3-benzenedimethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 5-Methoxy-1,3-benzenedimethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist chemistry professionals in optimizing the synthesis of this compound, a key building block in various research and development applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily focusing on the reduction of dimethyl 5-methoxyisophthalate.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

I. Low or No Product Yield

Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low product yield is a frequent challenge and can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

  • Cause 1: Incomplete Reaction. The reduction of the diester to the diol may not have gone to completion. This can be due to insufficient reducing agent, suboptimal reaction temperature, or inadequate reaction time.

    • Solution:

      • Reagent Stoichiometry: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[1][2] A minimum of two equivalents of hydride are required per ester group.[2] In practice, it is advisable to use a slight excess of LiAlH₄ to account for any moisture in the solvent or on the glassware and to ensure the reaction goes to completion.[2][3]

      • Temperature and Time: While reductions with LiAlH₄ are often rapid, even at room temperature or below, ensuring sufficient time for both ester groups to be reduced is critical.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (dimethyl 5-methoxyisophthalate) is no longer visible. If the reaction is sluggish at lower temperatures, a gentle reflux in an appropriate solvent like diethyl ether or tetrahydrofuran (THF) may be necessary.[5]

  • Cause 2: Degradation of the Reducing Agent. Lithium aluminum hydride is highly reactive and sensitive to moisture and air.[3][4] Improper handling can lead to its decomposition, rendering it ineffective.

    • Solution:

      • Handling Precautions: Always handle LiAlH₄ in an inert, dry atmosphere (e.g., under nitrogen or argon).[3] Use anhydrous solvents to prevent quenching of the reagent.[3][6] It is good practice to use freshly opened or properly stored LiAlH₄.

      • Solvent Choice: THF is often the preferred solvent for LiAlH₄ reductions due to its better solvating power, although diethyl ether is also commonly used.[3][6]

  • Cause 3: Issues During Work-up. The work-up procedure is critical for isolating the product and quenching the excess LiAlH₄. Improper quenching can lead to the formation of emulsions or insoluble aluminum salts that trap the product, reducing the isolated yield.

    • Solution:

      • Careful Quenching: A common and effective method for quenching a LiAlH₄ reaction is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. A widely used protocol is the Fieser workup. For a reaction with 'x' grams of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to produce granular aluminum salts that are easily filtered.

      • Acidic Work-up: An alternative is to cautiously add a saturated aqueous solution of sodium sulfate to decompose the excess hydride, followed by the addition of dilute sulfuric acid.[4] The product can then be extracted from the aqueous layer.[4]

II. Presence of Impurities in the Final Product

Question: My final product shows impurities after purification. What are these impurities and how can I remove them?

Answer: The presence of impurities can be attributed to side reactions or incomplete reactions. Identifying the impurity is the first step toward effective removal.

  • Impurity 1: Mono-alcohol/Mono-ester. This impurity arises from the incomplete reduction of the diester, where only one of the two ester groups is reduced to an alcohol.

    • Reason: As discussed under "Low Yield," this can be due to insufficient reducing agent or reaction time.

    • Solution:

      • Drive the Reaction to Completion: Ensure an adequate excess of LiAlH₄ and sufficient reaction time, monitoring by TLC.

      • Purification: Column chromatography on silica gel is an effective method for separating the more polar diol product from the less polar mono-alcohol/mono-ester intermediate. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the components.

  • Impurity 2: Aldehyde Intermediate. The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[2][5] While aldehydes are more reactive than esters and are typically reduced immediately, it is possible to isolate trace amounts under certain conditions.[2]

    • Reason: This is more likely if a sterically hindered or less reactive hydride source is used, or if the reaction is quenched prematurely.

    • Solution:

      • Ensure Complete Reduction: The use of a strong reducing agent like LiAlH₄ in sufficient quantity will ensure the aldehyde is fully reduced to the alcohol.[2]

      • Alternative Reagents: While not ideal for this synthesis, milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters to alcohols, but they will readily reduce aldehydes.[7][8][9][10]

  • Impurity 3: Starting Material (Dimethyl 5-methoxyisophthalate). The presence of the starting material indicates an incomplete reaction.

    • Solution: Refer to the solutions for "Low or No Product Yield" to ensure the reaction conditions are optimized for complete conversion. Purification via column chromatography can also remove unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to synthesize this compound?

A1: Generally, no. Sodium borohydride is a milder reducing agent and is typically not reactive enough to reduce esters to primary alcohols.[7][10][11] Lithium aluminum hydride is the more appropriate and powerful reagent for this transformation.[3][5][7]

Q2: My reaction mixture turned gray/black during the addition of LiAlH₄. Is this normal?

A2: Yes, this is often observed. Commercial grades of LiAlH₄ can contain impurities that cause the reaction mixture to appear gray or black.[3] This is not usually a cause for concern as long as the reagent is active and the reaction proceeds as expected.

Q3: How can I confirm the identity and purity of my final product, this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (168.19 g/mol ).[12]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the ester carbonyl peak (around 1720 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (-OH) peak (around 3300 cm⁻¹) in the product.

  • Melting Point: The purified product should have a sharp melting point. The reported melting point for this compound is 67-71 °C.[13]

Q4: What are some alternative synthetic routes to this compound?

A4: While the reduction of dimethyl 5-methoxyisophthalate is a common route, other methods could be considered depending on the available starting materials. For instance, one could start from 5-methoxyisophthalic acid and perform a reduction using LiAlH₄ or other suitable reducing agents that can act on carboxylic acids.[7]

Data Presentation

Table 1: Reagent Stoichiometry and Reaction Conditions

ReagentMolar Eq. (Recommended)PurposeKey Considerations
Dimethyl 5-methoxyisophthalate1.0Starting MaterialEnsure high purity.
Lithium Aluminum Hydride (LiAlH₄)2.5 - 3.0Reducing AgentHandle under inert, anhydrous conditions.[3]
Anhydrous Diethyl Ether or THF-SolventMust be completely dry to prevent quenching of LiAlH₄.[6]
Temperature0 °C to refluxReaction ConditionMonitor by TLC to determine optimal temperature and time.
Time1 - 4 hoursReaction DurationReaction progress should be the primary indicator.

Experimental Protocols

Protocol: Reduction of Dimethyl 5-methoxyisophthalate with LiAlH₄

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF.

  • Substrate Addition: Dissolve dimethyl 5-methoxyisophthalate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is incomplete, gently heat the mixture to reflux for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and dropwise, add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Pathway

Reaction_Pathway Start Dimethyl 5-methoxyisophthalate Intermediate Aldehyde Intermediate (transient) Start->Intermediate 1) LiAlH₄ (1st Hydride Addition) Product This compound Intermediate->Product 2) LiAlH₄ (2nd Hydride Addition) 3) H₂O work-up

Caption: Synthesis of this compound from Dimethyl 5-methoxyisophthalate.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Problem Low Yield or Impure Product Check1 Check LiAlH₄ Quality & Handling Problem->Check1 Check2 Verify Stoichiometry (2.5-3.0 eq. LiAlH₄) Problem->Check2 Check3 Monitor Reaction by TLC Problem->Check3 Check4 Optimize Work-up Procedure Problem->Check4 Solution1 Use fresh LiAlH₄ Handle under N₂ Check1->Solution1 Solution2 Increase LiAlH₄ amount Check2->Solution2 Solution3 Increase reaction time/temp Check3->Solution3 Solution4 Use Fieser work-up Ensure proper extraction Check4->Solution4 Success Improved Yield & Purity Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • ResearchGate. (2019, February 23). How to reduce aromatic aldehyde to alcohol in a compound containing phenolic ester? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • PubMed. (2014, November 7). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of DMT with an Nb/HZSM‐5 catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical DMSO-promoted selective hydrolysis–oxidation of lignocellulosic biomass to formic acid attributed to hydrogen bonds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.
  • ResearchGate. (2025, August 9). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.

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Technical Support Center: Purification of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the common challenges encountered during the purification of 5-Methoxy-1,3-benzenedimethanol (CAS No: 19254-84-3). Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a higher rate of success in achieving product purity.

Introduction: Understanding the Molecule

This compound is a substituted aromatic diol. Its purification is often complicated by a combination of its physical and chemical properties. The two polar benzylic hydroxyl groups make it susceptible to hydrogen bonding and give it a moderate polarity, while the methoxy group adds to its functionality. Its relatively low melting point (67-71°C) presents a significant challenge for crystallization, often leading to "oiling out" scenarios.[1] Furthermore, benzylic alcohols can be sensitive to oxidation, potentially leading to colored impurities. This guide addresses these specific issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude product is a persistent oil or waxy solid that won't crystallize. What's happening and how can I fix it?

This is the most common issue, often referred to as "oiling out." It occurs when the solute is supersaturated in the solvent at a temperature above its own melting point.

Potential Causes & Solutions:

  • High Impurity Load: Significant amounts of impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing the formation of a stable crystal lattice.

    • Solution: Before attempting recrystallization, perform a preliminary purification using flash column chromatography to remove the bulk of impurities. This will significantly increase the likelihood of successful crystallization.[2]

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at low temperatures, or the solvent's boiling point is too high relative to the compound's melting point.

    • Solution: Employ a two-solvent (solvent/anti-solvent) system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes, petroleum ether) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly. This controlled reduction in solubility is often more effective than cooling a single-solvent system.[2][3]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.

    • Solution: After preparing the saturated solution, allow it to cool to room temperature undisturbed over several hours. Insulating the flask can help slow this process. Once at room temperature, it can be moved to a 0-4°C refrigerator, and finally to an ice bath to maximize yield.[2]

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes fails to initiate.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for initial crystal formation.

    • Solution B (Seeding): If a small amount of pure this compound is available, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I'm using column chromatography, but the separation is poor. What are the optimal conditions?

Column chromatography is a powerful tool for purifying this diol, but success hinges on the correct choice of stationary and mobile phases.[4]

Key Parameters & Troubleshooting:

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common and effective choice due to the compound's moderate polarity.[4][5]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate.

    • TLC First: Always perform a TLC analysis of your crude material before running a column. Test various solvent systems. For this compound, good starting points are mixtures of ethyl acetate and hexanes.

    • Optimal Rf: Aim for an Rf value for the desired compound between 0.3 and 0.4. This generally provides the best separation from both more polar and less polar impurities on a column.[4]

Troubleshooting Scenarios:

Symptom Potential Cause Troubleshooting Steps
Streaking on TLC/Column Compound is too polar for the eluent; potential interaction with acidic silica.Gradually increase the eluent polarity (e.g., from 30% to 50% EtOAc in Hexanes). If streaking persists, consider adding 0.5-1% triethylamine to the eluent to neutralize the silica gel.[6]
Poor Separation from an Impurity The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system with different chemical properties. For example, if Ethyl Acetate/Hexanes fails, try Dichloromethane/Methanol.[6]
Product Won't Elute from Column The eluent is not polar enough to displace the highly polar diol from the silica.Switch to a more polar solvent system. A gradient elution ending with 5-10% Methanol in Dichloromethane is often effective for eluting polar compounds.[6]
Q3: My final product is pure by NMR, but it has a yellow or brown color. What causes this and how can I prevent it?

This discoloration is typically due to trace impurities formed by oxidation.

Potential Causes & Solutions:

  • Oxidation of Benzylic Alcohols: The -CH₂OH groups are susceptible to air oxidation, especially in the presence of trace metals or light, forming aldehyde or carboxylic acid impurities which are often colored.

    • Prevention: During workup and purification, use solvents that have been degassed by sparging with nitrogen or argon.[2] Conduct extractions and solvent removal steps promptly to minimize air exposure.

    • Removal: A small amount of activated carbon can sometimes be used during recrystallization to adsorb colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield.

  • Residual Metal Catalysts: If a metal catalyst (e.g., Palladium, Ruthenium) was used in a preceding synthetic step, incomplete removal can promote oxidation.

    • Solution: Ensure catalysts are thoroughly removed before final purification. This can be achieved by filtering the crude reaction mixture through a pad of Celite or silica.[2]

Q4: How can I reliably assess the final purity of my this compound?

A combination of methods should be used for a comprehensive purity assessment.[7]

Analytical Method Principle & Application Key Considerations
¹H NMR Spectroscopy Provides structural confirmation and detects proton-containing impurities.A clean spectrum with correct integrations and chemical shifts is a strong indicator of purity. Use a deuterated solvent like CDCl₃ or DMSO-d₆.
HPLC-UV Separates the main component from non-volatile impurities based on polarity.[7]A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Purity is often reported as area percent at a specific UV wavelength (e.g., 280 nm).[2]
GC-MS Separates volatile components and provides mass information for impurity identification.[8]The diol may require derivatization (e.g., silylation) to increase its volatility and prevent on-column degradation.
Melting Point Analysis A pure crystalline solid will have a sharp, well-defined melting range.A broad or depressed melting range compared to the literature value (67-71°C) indicates the presence of impurities.[1][9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the initial cleanup of crude this compound.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a chamber containing 40% Ethyl Acetate in Hexanes.

    • Visualize under UV light (254 nm) and/or by staining with potassium permanganate.

    • Adjust the solvent ratio until the Rf of the product spot is ~0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20% EtOAc/Hexanes).[10]

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[10][11]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 40% to 60% EtOAc).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization via Solvent/Anti-Solvent System

This protocol is ideal for obtaining a highly pure, crystalline final product after preliminary chromatographic purification.

  • Dissolution: Place the chromatographically purified product in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) with gentle swirling until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add warm hexanes (an "anti-solvent") dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate to make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin during this phase.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the solid.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the crystals under vacuum to remove residual solvent.

Visualizations & Data Summary

Physical & Chemical Properties
PropertyValueSource
CAS Number 19254-84-3[12]
Molecular Formula C₉H₁₂O₃[9][12]
Molecular Weight 168.19 g/mol [9][12]
Melting Point 67-71 °C[1]
Appearance White to off-white solidN/A
Purification Troubleshooting Workflow

G start Crude 5-Methoxy-1,3- benzenedimethanol purity_check Assess Purity (TLC, NMR) start->purity_check is_oily Product is Oily or Waxy Solid? purity_check->is_oily High Impurity Load is_colored Product is Colored (Yellow/Brown)? purity_check->is_colored Low Impurity Load chromatography Perform Flash Column Chromatography is_oily->chromatography Yes recrystallize Perform Recrystallization (Solvent/Anti-solvent) is_oily->recrystallize No is_colored->recrystallize No charcoal_step Recrystallize with Activated Charcoal is_colored->charcoal_step Yes chromatography->is_colored final_product Pure Crystalline Product recrystallize->final_product charcoal_step->final_product

Caption: Decision tree for troubleshooting common purification issues.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Select Eluent via TLC (Aim for Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute with Solvent (Use Gradient if Needed) collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate final final evaporate->final Yields Purified Product

Caption: Step-by-step workflow for flash column chromatography.

References

  • Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

  • CAS Common Chemistry. 5-Chloro-2-methoxy-1,3-benzenedimethanol. CAS. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. env.go.jp. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Professor Dave Explains. Performing Column Chromatography. YouTube. [Link]

  • Columbia University. Column chromatography. Columbia University. [Link]

  • Google Patents. US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • Çelik, G., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega. [Link]

  • CAS Common Chemistry. α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. CAS. [Link]

  • Lisa Nichols. Column Chromatography. YouTube. [Link]

  • CAS Common Chemistry. (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. CAS. [Link]

  • González, V., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Analytical Methods Committee. Analytical Methods. Royal Society of Chemistry. [Link]

  • PubChem. 1,3-Benzenedimethanol. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,3-benzenedimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction to reduce dimethyl 5-methoxyisophthalate with a hydride reagent (e.g., LiAlH₄) is giving a low yield of the desired this compound. What are the likely side reactions?

Answer:

Low yields in the hydride reduction of dimethyl 5-methoxyisophthalate are typically due to incomplete reaction or the formation of mono-alcohol intermediates. The primary side reactions and their causes are outlined below:

  • Incomplete Reduction: The reduction of the two ester groups to alcohols is a stepwise process. Insufficient reducing agent or non-optimal reaction conditions can lead to the formation of methyl 5-(hydroxymethyl)-3-methoxybenzoate as a significant byproduct. This occurs when only one of the two ester functionalities is reduced.

  • Complex Formation: Lithium aluminum hydride (LiAlH₄) can form stable complexes with the product diol, which may be difficult to break down during the workup procedure, leading to loss of product in the aqueous layer.

  • Reaction with Solvent: If an inappropriate solvent is used (e.g., one with reactive functional groups), the hydride reagent will be consumed in side reactions, reducing the amount available for the desired transformation.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Stoichiometry of Hydride Reagent Use a sufficient excess of the hydride reagent (typically 2-4 equivalents of LiAlH₄).Ensures both ester groups are fully reduced to the corresponding alcohols.
Reaction Temperature Maintain a low initial temperature (0 °C) during the addition of the ester to the hydride slurry, followed by a gradual warming to room temperature or gentle reflux.Controls the exothermicity of the reaction and prevents runaway reactions, while the subsequent warming ensures the reaction goes to completion.
Solvent Choice Employ anhydrous, non-reactive ethereal solvents such as tetrahydrofuran (THF) or diethyl ether.These solvents are stable to strong reducing agents and effectively solvate the reactants.
Workup Procedure A careful, sequential addition of water and then a base (e.g., NaOH solution) or acid is crucial to decompose the aluminum complexes and precipitate the aluminum salts for easy filtration.A proper workup ensures the release of the product diol from its aluminum salt complex, maximizing the isolated yield.
Question 2: I am attempting a Grignard reaction with dimethyl 5-methoxyisophthalate and am observing a complex mixture of products. What are the expected side reactions here?

Answer:

The Grignard reaction with esters is a powerful tool for carbon-carbon bond formation, but it is also prone to several side reactions, especially with diesters like dimethyl 5-methoxyisophthalate.

  • Double Addition: Grignard reagents react with esters to form ketones as intermediates. These ketones are often more reactive than the starting ester, leading to a second addition of the Grignard reagent to yield a tertiary alcohol.[1][2] With a diester, this can lead to a complex mixture of products where one or both ester groups have undergone double addition.

  • Enolization: If the ester has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation rather than nucleophilic addition. While not a major pathway for dimethyl 5-methoxyisophthalate itself, this can be a concern with other substrates.

  • Reduction: Grignard reagents with β-hydrogens can sometimes act as reducing agents, converting the ester to an alcohol. This is a minor pathway but can contribute to product impurities.

  • Reaction with Protic Impurities: Grignard reagents are extremely strong bases and will react with any protic species, such as water or alcohols, present in the reaction mixture.[3][4] This consumes the Grignard reagent and reduces the yield of the desired product.

Troubleshooting & Prevention:

To favor the formation of the desired product and minimize side reactions, consider the following:

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and the solvent is rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inverse Addition: Adding the Grignard reagent slowly to a solution of the ester at low temperature can sometimes help control the reaction and minimize double addition.

  • Choice of Grignard Reagent: The reactivity of the Grignard reagent can influence the outcome. Less reactive Grignard reagents may offer better selectivity.

Question 3: My synthesis involves a lithium-halogen exchange on a bromo-aromatic precursor, but I'm getting significant amounts of the debrominated starting material. What is causing this?

Answer:

The formation of the debrominated (protonated) starting material during a lithium-halogen exchange reaction is a common side reaction. This is often due to the presence of adventitious proton sources in the reaction medium.[5]

  • Reaction with Trace Water: The aryllithium intermediate is a very strong base and will readily react with even trace amounts of water present in the solvent or on the glassware.

  • Reaction with the Solvent: Some ethereal solvents, like THF, can be deprotonated by highly reactive organolithium species, especially over prolonged reaction times or at elevated temperatures.

Troubleshooting & Prevention:

  • Rigorous Drying: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) and that all glassware is thoroughly flame-dried under vacuum or in an inert atmosphere.

  • Low Temperature: Perform the lithium-halogen exchange at a low temperature (typically -78 °C) to minimize side reactions with the solvent and enhance the stability of the organolithium intermediate.[6]

  • Rapid Quenching: Once the lithium-halogen exchange is complete, the subsequent reaction with the electrophile should be carried out promptly to minimize the lifetime of the reactive organolithium species.

Question 4: I'm observing benzylic lithiation as a competing reaction. How can I favor ortho-lithiation?

Answer:

When a substrate contains both aromatic protons and benzylic protons, competitive lithiation can occur. The benzylic protons are often more acidic than the aromatic protons.[7]

  • Choice of Base: The choice of the organolithium base can significantly influence the regioselectivity of the lithiation. Alkyllithiums like n-BuLi or s-BuLi are commonly used. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can often direct the lithiation to the ortho position by complexing with the lithium cation and bringing the base into proximity with the ortho protons.[8]

  • Directing Group: The methoxy group in this compound precursors is a moderate ortho-directing group for lithiation. However, other functional groups present on the molecule can also influence the site of metalation.

Troubleshooting & Prevention:

  • Use of a Lithium Amide Base: To selectively deprotonate the benzylic position, a lithium amide base such as LDA (lithium diisopropylamide) is often preferred over alkyllithiums.[7]

  • Protecting Groups: If benzylic lithiation is a persistent issue, it may be necessary to protect the benzylic hydroxyl groups before carrying out the lithiation step.

Visualizing Reaction Pathways

Main Reaction vs. Side Reaction in Hydride Reduction

cluster_main Desired Pathway cluster_side Side Reaction Dimethyl 5-methoxyisophthalate Dimethyl 5-methoxyisophthalate This compound This compound Dimethyl 5-methoxyisophthalate->this compound LiAlH₄ (excess) / THF Methyl 5-(hydroxymethyl)-3-methoxybenzoate Methyl 5-(hydroxymethyl)-3-methoxybenzoate Dimethyl 5-methoxyisophthalate->Methyl 5-(hydroxymethyl)-3-methoxybenzoate LiAlH₄ (insufficient) / THF Methyl 5-(hydroxymethyl)-3-methoxybenzoate->this compound LiAlH₄ / THF

Caption: Desired vs. side reaction pathway in hydride reduction.

Grignard Reaction Pathways with an Ester

cluster_key Reaction Species Ester Ester Ketone Intermediate Ketone Intermediate Ester->Ketone Intermediate + R-MgX Tertiary Alcohol Tertiary Alcohol Ketone Intermediate->Tertiary Alcohol + R-MgX (Double Addition Side Reaction)

Caption: Double addition side reaction in Grignard synthesis.

References

  • Jasperse, J. Grignard Reaction. Chem 355.
  • Narasimhan, S., & Prasad, R. (1987). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 98(5-6), 625-634. Available at: [Link]

  • Snieckus, V. Directed (ortho) Metallation. University of Guelph.
  • Clark, R. D. (1998). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Preparations and Procedures International, 30(3), 265-342. Available at: [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • Bond, A. D., et al. (2010). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 12(8), 2443-2454. Available at: [Link]

  • Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Bailey, T. R. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Process Research & Development (pp. 1059-1072). American Chemical Society. Available at: [Link]

  • 5-Methoxyisophthalic acid. MySkinRecipes. Available at: [Link]

  • 2-hydroxyisophthalic acid. Organic Syntheses Procedure. Available at: [Link]

  • This compound (97%). Amerigo Scientific. Available at: [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Methoxy-1,3-benzenedimethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxy-1,3-benzenedimethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the common route of reducing dimethyl 5-methoxyisophthalate.

Question 1: My reduction of dimethyl 5-methoxyisophthalate is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this reduction are a common issue and can often be attributed to several factors, ranging from the choice of reducing agent to the reaction conditions and work-up procedure.

Possible Causes & Solutions:

  • Incomplete Reaction: The reduction of both ester groups requires a potent reducing agent and sufficient reaction time.

    • Solution: Ensure you are using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄), which is highly effective for converting esters to primary alcohols.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. An extension of the reaction time or a slight increase in temperature (if the reaction is sluggish at lower temperatures) might be necessary.

  • Suboptimal Reducing Agent: While other reducing agents like Sodium Borohydride (NaBH₄) are common, they are generally less reactive towards esters compared to aldehydes and ketones.[2] The use of NaBH₄ alone may lead to incomplete reduction or require harsh conditions.

    • Solution: If you must use a milder reducing agent, consider using it in combination with an activating agent. For instance, Lithium Borohydride (LiBH₄) shows enhanced reactivity towards esters in the presence of Lewis acids.[3][4] Alternatively, using a large excess of NaBH₄ in a higher boiling point solvent can sometimes be effective, though this is less ideal.[2]

  • Side Reactions: The primary side reaction of concern is the cleavage of the methoxy ether group, especially under harsh acidic or basic conditions during work-up.

    • Solution: Maintain a controlled temperature during the reaction and, crucially, during the quenching and work-up steps. A careful, slow addition of the quenching agent (e.g., water, followed by dilute acid) while the reaction mixture is cooled in an ice bath is critical.

  • Product Loss During Work-up and Purification: this compound has some water solubility due to the two hydroxyl groups.

    • Solution: During the aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product.[5] Salting out the aqueous layer by adding brine can also help to reduce the product's solubility in the aqueous phase.

Question 2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation?

Answer:

Impurity profiles can provide valuable clues about where the synthesis is going astray. The common impurities in the synthesis of this compound are typically related to incomplete reactions or side reactions.

Common Impurities and Mitigation Strategies:

  • Mono-reduced Intermediate (5-Methoxy-3-(hydroxymethyl)benzoic acid methyl ester): This is a common byproduct if the reduction is incomplete.

    • Mitigation: As discussed in the low yield section, ensure a sufficient excess of a strong reducing agent (LiAlH₄ is recommended) and allow the reaction to proceed to completion. Monitor via TLC to confirm the disappearance of both the starting diester and this intermediate.

  • Starting Material (Dimethyl 5-methoxyisophthalate): The presence of unreacted starting material is a clear indication of an incomplete reaction.

    • Mitigation: Increase the molar equivalents of the reducing agent, extend the reaction time, or consider a moderate increase in the reaction temperature.

  • Over-reduction Products (e.g., 5-Methoxy-1,3-xylene): While less common with standard hydride reagents for ester reduction, highly aggressive conditions or certain catalytic hydrogenation methods could potentially lead to the reduction of the aromatic ring or cleavage of the methoxy group.

    • Mitigation: Use standard and controlled reduction conditions. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the complete reduction of the ester groups.

  • Impurities from the Starting Material: The purity of your dimethyl 5-methoxyisophthalate is crucial.

    • Mitigation: Ensure the starting material is of high purity. If you are synthesizing it yourself, for instance, from 5-nitroisophthalic acid, ensure complete conversion and purification at that stage.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

The most commonly cited and reliable method is the reduction of dimethyl 5-methoxyisophthalate using a strong hydride reducing agent. Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether is the gold standard for this transformation due to its high reactivity towards esters.[1][4]

Q2: Are there any alternative synthetic routes to this compound?

While the reduction of the corresponding diester is most common, other theoretical routes could include:

  • Reduction of 5-methoxyisophthalaldehyde: If this dialdehyde is available, it can be reduced to the diol using milder reducing agents like Sodium Borohydride (NaBH₄).

  • Grignard reaction: In principle, the reaction of a suitable Grignard reagent with a derivative of 5-methoxyisophthalic acid could be envisioned, but this is a more complex and less direct approach.[7][8][9][10][11]

Q3: What are the key safety precautions to consider during this synthesis?

  • Lithium Aluminium Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] The quenching process must be done with extreme care at low temperatures.

  • Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides. Always use them in a well-ventilated fume hood and away from ignition sources.

  • Work-up: The quenching of LiAlH₄ reactions generates hydrogen gas, which is flammable. Ensure adequate ventilation during this step.

Q4: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are:

  • Recrystallization: Given that the product is a solid with a reported melting point of 69 °C, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a viable purification method.[12]

  • Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is an effective technique.[13] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be appropriate.

Q5: How can I characterize the final product to confirm its identity and purity?

Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (168.19 g/mol ).[14]

  • Infrared (IR) Spectroscopy: This will show the presence of the hydroxyl (-OH) groups (a broad peak around 3300 cm⁻¹) and the disappearance of the ester carbonyl (C=O) peak from the starting material (around 1730 cm⁻¹).

  • Melting Point Analysis: A sharp melting point around the literature value (67-71 °C) is a good indicator of purity.[15]

Section 3: Quantitative Data and Protocols

Table 1: Summary of Key Reaction Parameters for the Reduction of Dimethyl 5-methoxyisophthalate
ParameterRecommended ConditionRationale
Starting Material Dimethyl 5-methoxyisophthalateCommercially available or can be synthesized.[16]
Reducing Agent Lithium Aluminium Hydride (LiAlH₄)Powerful and non-selective for reducing esters to alcohols.[4]
Molar Ratio 1.5 - 2.0 equivalents of LiAlH₄An excess is required to ensure the complete reduction of both ester groups.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for the reactants and stable under the reaction conditions.
Temperature 0 °C to refluxThe reaction is typically started at 0 °C and may be gently warmed to ensure completion.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Work-up Sequential addition of H₂O, NaOH(aq), and H₂OA standard Fieser work-up for LiAlH₄ reactions is recommended for safety and ease of filtration.
Purification Recrystallization or Column ChromatographyTo obtain a high-purity product.[13]
Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethyl 5-methoxyisophthalate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 eq.) to the stirred THF.

  • Addition of Starting Material: Dissolve dimethyl 5-methoxyisophthalate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction mixture may be gently heated to reflux for 2-4 hours to ensure completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add deionized water (X mL, where X is the grams of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add deionized water again (3X mL).

  • Filtration: A white, granular precipitate should form. Stir the mixture at room temperature for 30 minutes. Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washes. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.

Section 4: Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of this compound start Dimethyl 5-methoxyisophthalate intermediate Intermediate Alkoxide Complex start->intermediate 1) LiAlH4, Anhydrous THF 2) 0°C to Reflux product This compound intermediate->product 3) Aqueous Work-up

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield start Low Yield Observed check_sm Check for Starting Material via TLC start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Starting Material Consumed check_sm->sm_absent No solution1 Increase LiAlH4 equivalents Extend reaction time Increase temperature sm_present->solution1 check_workup Review Work-up & Purification sm_absent->check_workup solution2 Ensure thorough extraction Use brine to salt out Optimize purification method check_workup->solution2

Caption: A logical workflow for troubleshooting low yields.

References

  • DTIC. Selective Reductions. 35. Reaction of Representative Organic Functional Groups with Lithium Borohydride in the Presence of B-Methoxy-9-Borabicyclo(3.3. 1)Nonane. A Simple, Convenient Procedure for the Catalyzed Selective Reduction of Esters. [Link]

  • Canadian Science Publishing. Selective reduction of esters with sodium trimethoxyborohydride. [Link]

  • Grignard Reaction. [Link]

  • Beilstein Journals. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]

  • III Analytical Methods. [Link]

  • Andrew G Myers Research Group. Chem 115. [Link]

  • Google Patents. WO2017194663A1 - Selective reduction of esters to alcohols.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Stenutz. This compound. [Link]

  • OPUS. Analytical Methods. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • YouTube. Grignard multi-step synthesis example. [Link]

  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]

  • Research Scientific. DIMETHYL-5-METHOXYISOPHTHALATE. [Link]

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • OSU Chemistry - The Ohio State University. Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras. [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • CAS Common Chemistry. 1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. [Link]

  • CAS Common Chemistry. (α 1 R)-α 1 -[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. [Link]

  • PMC - NIH. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

  • ResearchGate. (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • CAS Common Chemistry. 5-Chloro-2-methoxy-1,3-benzenedimethanol. [Link]

  • ResearchGate. New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. [Link]

  • PubChem. 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde. [Link]

  • Google Patents. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

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Technical Support Center: Purification of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1,3-benzenedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product for reliable downstream applications.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Question: My final product of this compound shows persistent impurities after synthesis. What are the likely contaminants and how can I remove them?

Answer:

The nature of impurities in your this compound sample is largely dependent on the synthetic route employed. A common method for its preparation is the reduction of dimethyl 5-methoxyisophthalate. In this case, potential impurities include:

  • Unreacted Starting Material: Dimethyl 5-methoxyisophthalate.

  • Partially Reduced Intermediate: Methyl 3-(hydroxymethyl)-5-methoxybenzoate.

  • Over-reduced Byproduct: 5-Methoxy-1,3-xylene.

  • Residual Solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF) or diethyl ether.[1]

To effectively remove these impurities, a multi-step purification strategy is recommended, often combining extraction, recrystallization, and/or column chromatography.

Question: I am attempting to purify this compound by recrystallization, but I'm having trouble finding a suitable solvent system. What do you recommend?

Answer:

Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities.[2] The key is to select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Given that this compound is a moderately polar compound, a good starting point for solvent screening would be a mixture of a polar solvent in which it is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexane or heptane).

Recommended Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, slowly add hexane until you observe the first signs of persistent cloudiness (the saturation point).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Troubleshooting Recrystallization

Problem Potential Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is too high, causing the compound to melt before dissolving. The compound is significantly impure, leading to a depression of the melting point.Use a lower-boiling point solvent system. Pre-purify the crude material using column chromatography to remove the bulk of the impurities before recrystallization.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[3]
Low Recovery Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Use a solvent system where the product has very low solubility at cold temperatures.

Question: My recrystallization attempts have failed to yield a product of sufficient purity. How can I use column chromatography for purification?

Answer:

Column chromatography is an excellent alternative for purifying this compound, especially when dealing with impurities of similar polarity.[4] The principle of separation is based on the differential adsorption of compounds onto a stationary phase (typically silica gel) as a mobile phase passes through it.[4]

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Silica Gel Slurry) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dissolve in minimal DCM, adsorb onto silica) prep_sample->load_sample elute_gradient Elute with Hexane/EtOAc Gradient (e.g., 9:1 -> 1:1) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Detailed Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50-60% ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pour it into the column, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Collection: Begin eluting the column with the mobile phase, starting with the lowest polarity. Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Question: What is the molecular formula and molecular weight of this compound?

Answer:

The molecular formula of this compound is C₉H₁₂O₃, and its molecular weight is 168.19 g/mol .[5]

Question: What is the melting point of pure this compound?

Answer:

The reported melting point of this compound is in the range of 67-71 °C.[6] A broad melting range can be an indication of the presence of impurities.

Question: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

To ensure the purity of your final product, a combination of analytical methods is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect non-volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying any structural impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.[7]

G

Question: Are there any specific safety precautions I should take when handling this compound?

Answer:

As with any chemical, it is important to handle this compound with appropriate safety measures. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

References

  • Manual on analytical methods for environmental samples. (n.d.). Japan Ministry of the Environment.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Supporting Inform
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
  • Supporting information. (2016). The Royal Society of Chemistry.
  • Stenutz, R. (n.d.). This compound. Kardi Teknomo.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
  • BenchChem. (2025).
  • DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
  • BenchChem. (2025).
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • ChemicalBook. (n.d.). This compound CAS#:.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (2025).
  • CAS Common Chemistry. (n.d.). 5-Chloro-2-methoxy-1,3-benzenedimethanol.
  • PubChem. (n.d.). 1,3-Benzenedimethanol.
  • BenchChem. (2025). A Technical Guide to the Potential Applications of 5-Methoxy-3,5-dioxopentanoic Acid in Organic Chemistry.
  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Benzenedimethanol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid.

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Stability of 5-Methoxy-1,3-benzenedimethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-MBDM-V1.0

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing 5-Methoxy-1,3-benzenedimethanol. Its purpose is to provide expert guidance on the stability of this molecule under common laboratory and process conditions, specifically acidic and basic environments. The information herein is designed to help you anticipate potential chemical transformations, design robust experiments, and troubleshoot unexpected results. Forced degradation studies are a critical component of pharmaceutical development, helping to establish degradation pathways, evaluate the stability of a molecule, and validate analytical methods.[1][2] This guide will provide both the theoretical framework and practical protocols to conduct such studies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound possesses two primary functional groups that dictate its stability: a phenolic (aryl) methyl ether and two benzylic alcohol moieties. Generally, aryl ethers are relatively stable, but they can be cleaved under strong acidic conditions.[3] Benzylic alcohols are susceptible to dehydration under acidic conditions and oxidation. The molecule is expected to be more stable under neutral and moderately basic conditions than under strongly acidic conditions.

Q2: What are the most likely degradation pathways for this molecule under acidic conditions?

A2: Under strong acidic conditions, two primary degradation pathways are anticipated:

  • Ether Cleavage: The methoxy group (an aryl-alkyl ether) is susceptible to cleavage by strong acids like HBr or HI, and to a lesser extent, HCl, especially at elevated temperatures.[4][5][6] This reaction would yield 5-hydroxy-1,3-benzenedimethanol (a phenol) and a methyl halide.

  • Dehydration: The benzylic alcohol groups can be protonated by acid, forming a good leaving group (water). Subsequent elimination would lead to the formation of a conjugated system. Given the two alcohol groups, this could lead to various unsaturated products or potentially polymerization. Benzylic alcohols are known to readily undergo acid-catalyzed dehydration via an E1 pathway.

Q3: Is this compound stable under basic conditions?

A3: Generally, aryl ethers and benzylic alcohols are stable to basic conditions.[7][8] Unlike esters, which readily hydrolyze, the ether and alcohol functionalities do not have straightforward degradation pathways in the presence of bases like NaOH or KOH at moderate temperatures. However, strong bases could deprotonate the alcohol groups to form alkoxides. While this doesn't represent degradation, these alkoxides could be more susceptible to oxidation if an oxidant is present.

Q4: Can the benzylic alcohols oxidize during storage or processing?

A4: Yes, benzylic alcohols can be oxidized to the corresponding aldehydes and carboxylic acids. While this is typically performed with specific oxidizing agents, slow oxidation can occur over time in the presence of air (oxygen), especially if exposed to light or trace metal catalysts. The expected oxidation products would be 5-methoxy-3-(hydroxymethyl)benzaldehyde, and further, 5-methoxy-3-(hydroxymethyl)benzoic acid, or potentially the corresponding dicarbonyl compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new, less polar peaks in HPLC during acid stress testing. This is likely due to the dehydration of one or both benzylic alcohol groups, leading to the formation of styrenic-type, less polar compounds or oligomers.1. Confirm the identity of the new peaks using LC-MS. 2. Reduce the acid concentration or reaction temperature to slow the rate of dehydration. 3. Ensure your analytical method has the resolution to separate these new products from the parent compound.
Appearance of a new, more polar peak in HPLC during acid stress testing. This strongly suggests the cleavage of the methoxy group to the corresponding phenol (5-hydroxy-1,3-benzenedimethanol), which is more polar due to the free hydroxyl group.1. Use LC-MS to confirm the mass of the new peak corresponds to the demethylated product. 2. Avoid using hydrohalic acids (HBr, HI) if ether cleavage is undesirable. Use non-nucleophilic acids like H₂SO₄ or H₃PO₄, although cleavage can still occur under harsh conditions.
No degradation is observed under mild acidic or basic conditions. The molecule may be intrinsically stable under the conditions tested. Forced degradation studies sometimes require more stringent conditions to achieve the target degradation of 5-20%.1. Increase the concentration of the acid or base. 2. Increase the temperature of the study (e.g., from 40°C to 60°C or 80°C). 3. Extend the duration of the experiment.
Multiple unexpected peaks appear in the chromatogram for all samples, including the control. This could be due to contamination of the starting material, degradation caused by the analytical method itself (e.g., high temperature in the GC injector), or interaction with excipients if in a formulation.[9]1. Verify the purity of your this compound starting material. 2. Run a blank (solvent only) to check for system contamination. 3. For GC analysis, consider using a lower injector temperature. Benzyl alcohol itself can degrade under high heat.[10][11] 4. For HPLC, ensure the mobile phase is not reacting with the analyte.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment and identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks, pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Stress Condition: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1 M HCl. Dilute to volume with a 50:50 methanol:water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL volumetric flask and diluting to volume with the 50:50 methanol:water mixture.

  • Incubation: Store both the stress and control samples at 60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Analysis: Before injection, neutralize the aliquot from the stress sample with an equimolar amount of 1 M NaOH. Analyze all samples by the HPLC method described in Protocol 3.

  • Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify and quantify any significant degradation products.

Protocol 2: Forced Degradation Under Basic Conditions

Objective: To evaluate the stability of this compound in a basic environment.

Procedure:

  • Follow steps 1-7 from Protocol 1, but substitute 1 M HCl with 1 M NaOH in step 2.

  • In step 6, neutralize the stressed sample aliquot with an equimolar amount of 1 M HCl before injection.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 220 nm and 270 nm

  • Column Temperature: 30°C

Visualizations: Structures and Pathways

Chemical Structure

Caption: Key properties of this compound.

Anticipated Acidic Degradation Pathways

G cluster_acid Acidic Conditions (H⁺) parent This compound product1 5-Hydroxy-1,3-benzenedimethanol (Ether Cleavage) parent->product1 Strong Acid (e.g., HBr, HI) product2 Styrenic Intermediates (Dehydration) parent->product2 H⁺, Heat product3 Polymeric Species product2->product3 Polymerization

Caption: Potential degradation pathways under acidic stress.

Forced Degradation Experimental Workflow

workflow cluster_prep Preparation cluster_stress Stress Conditions (T=60°C) cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Methanol acid Acid Stress (0.1 M HCl) stock->acid base Base Stress (0.1 M NaOH) stock->base control Control (No Stressor) stock->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Stressed Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for forced degradation stability testing.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. (2013).
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. (1994). PubMed.
  • Degradation Products Generated by Sonication of Benzyl Alcohol. (n.d.). Vertex AI Search.
  • Degradation Products Generated by Sonication of Benzyl Alcohol... on Capillary Gas Chromatography. (n.d.).
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Reactions of Ethers- Acidic Cleavage. (2023). Chemistry LibreTexts.
  • Ether cleavage. (n.d.). Wikipedia.
  • Eliminations of benzylic systems. (n.d.). University of Calgary.
  • HPLC Methods for analysis of Benzyl alcohol. (n.d.).
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. (n.d.). Benchchem.
  • Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2018).
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Phenol ether. (n.d.). Wikipedia.
  • Acid Catalyzed Hydrolysis of Benzyl Benzo
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Hydrolysis of benzyl chloride to benzyl alcohol. (n.d.).
  • The product formed when benzyl alcohol is subjected to reaction with SOCl... (2021). Filo.
  • Benzyl Alcohol. (n.d.). PubChem.
  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. (n.d.).
  • Process for the preparation of benzyl alcohol. (n.d.).
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Royal Society of Chemistry.
  • Alcohol Protecting Groups. (n.d.). Source not specified.
  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society.
  • This compound. (n.d.). Santa Cruz Biotechnology.

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Technical Support Center: 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxy-1,3-benzenedimethanol. Its purpose is to address common challenges related to the compound's stability, with a primary focus on preventing oxidative degradation. The information presented herein is synthesized from established chemical principles and best practices for handling air-sensitive compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of this compound.

Q1: My once-white solid sample of this compound has developed a yellow or brownish tint. What's happening?

A: The discoloration you are observing is a classic indicator of oxidation. The benzylic alcohol groups (–CH₂OH) in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and trace metal impurities. The initial oxidation products are often the corresponding aldehydes (5-methoxy-1,3-benzenedialdehyde), which can then be further oxidized to carboxylic acids. These conjugated aldehyde and acid species, even in small amounts, can impart a yellow or brown color to the bulk material.

Q2: What is the fundamental chemical reason this specific molecule is prone to oxidation?

A: The susceptibility of this compound to oxidation stems from its molecular structure. It possesses two benzylic alcohol moieties. The carbon atom bearing the hydroxyl group is directly attached to the benzene ring. This position is activated towards oxidation because the benzene ring can stabilize radical or carbocation intermediates that form during the oxidation process. The presence of an electron-donating methoxy group on the ring further increases the electron density of the aromatic system, potentially making the entire molecule more susceptible to oxidative processes compared to unsubstituted benzylic alcohols. The typical degradation pathway involves the conversion of the alcohol to an aldehyde, and subsequently to a carboxylic acid.[1][2][3]

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A: Proper storage is the most critical factor in preventing degradation. The ideal conditions depend on whether the compound is in solid form or in solution. We have summarized the recommended conditions below.

Form Duration Temperature Atmosphere Light Container
Solid Short-Term (< 6 months)2–8°C (Refrigerated)Standard Air (if tightly sealed)Protect from lightAmber glass vial with PTFE-lined cap
Solid Long-Term (> 6 months)≤ -20°C (Frozen)Inert Gas (Argon or Nitrogen)Protect from lightAmber glass vial, sealed under inert gas
Solution Short-Term (< 1 week)2–8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Protect from lightAmber glass vial with PTFE-lined septum cap
Solution Long-Term (> 1 week)≤ -20°C (Frozen)Inert Gas (Argon or Nitrogen)Protect from lightAmber glass vial with PTFE-lined septum cap

Maintaining a stable temperature is crucial, as fluctuations can cause expansion and contraction of solvents or trapped air, potentially compromising the container's seal.[4][5]

Q4: I need to prepare a solution for my experiment. How can I minimize oxidation in the liquid state?

A: Solutions are often more susceptible to degradation due to increased molecular mobility and dissolved oxygen. To mitigate this:

  • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen and trace metal impurities that catalyze oxidation. It is imperative to use solvents that have been degassed by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Work Under an Inert Atmosphere: All manipulations, including weighing, dissolution, and aliquoting, should ideally be performed in a glove box or using Schlenk line techniques to prevent exposure to atmospheric oxygen.[6][7][8]

  • Consider an Antioxidant: For applications where it will not interfere with downstream processes, adding a small amount of a radical-scavenging antioxidant can be highly effective. Butylated hydroxytoluene (BHT) is a common choice for organic solutions. A typical concentration is 0.01-0.1% w/v. Phenolic compounds are well-known for their antioxidant properties.[9][10][11][12]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step procedures to address and prevent oxidation.

Guide 1: Purity Assessment of a Discolored Sample

If you suspect your sample has degraded, it is essential to assess its purity before use.

  • Problem: A solid sample of this compound shows discoloration, or a solution prepared from it gives unexpected results.

  • Objective: To identify and quantify potential oxidation products.

  • Methodology:

    • Visual Inspection: Note the color and homogeneity of the solid.

    • Solubility Test: Take a small amount and test its solubility in a recommended solvent. Partially oxidized samples may show reduced solubility.

    • Chromatographic Analysis (HPLC/TLC):

      • Prepare a dilute solution of your sample.

      • Run a High-Performance Liquid Chromatography (HPLC) analysis with a UV detector. Compare the chromatogram to a reference standard if available. Oxidation products like aldehydes and carboxylic acids will typically have different retention times.

      • Alternatively, Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of impurities.

    • Spectroscopic Analysis (NMR):

      • Acquire a ¹H NMR spectrum. The benzylic protons (–CH₂OH) should appear around 4.6 ppm. The appearance of new signals in the aldehyde region (9-10 ppm) or changes in the aromatic region is a strong indication of oxidation.

Protocol 1: Handling and Aliquoting of Solid this compound

This protocol describes the best practice for handling the compound to prevent atmospheric exposure.

G cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage prep1 Dry glassware in oven (>125°C overnight) prep2 Assemble and cool under inert gas flow prep1->prep2 start Place stock vial and tare empty aliquot vials in glove box or Schlenk flask prep2->start Introduce into inert atmosphere transfer Quickly uncap stock vial and transfer desired amount start->transfer seal Immediately cap aliquot vials and stock vial transfer->seal wrap Wrap vials in parafilm and label clearly seal->wrap Remove from inert atmosphere store Store in designated freezer (-20°C) away from light wrap->store

Caption: Workflow for handling solid air-sensitive compounds.

Protocol 2: Preparation of Stabilized Solutions

This protocol provides a method for preparing solutions with minimal risk of oxidation.

  • Glassware Preparation: Ensure all glassware (flasks, vials, syringes) is thoroughly cleaned and dried in an oven at >125°C overnight to remove adsorbed moisture.[7][13]

  • Solvent Degassing:

    • Choose a high-purity, appropriate solvent.

    • Place the solvent in a Schlenk flask.

    • Bubble dry argon or nitrogen gas through the solvent via a long needle for at least 30-60 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Inert Atmosphere Setup: Assemble your dried glassware and flush the entire system with dry argon or nitrogen. Use a bubbler to ensure a slight positive pressure is maintained.[13][14]

  • Reagent Transfer:

    • Using an airtight syringe, transfer the desired volume of degassed solvent into your reaction or storage flask, which is maintained under a positive pressure of inert gas.

    • If adding an antioxidant like BHT, add it to the solvent at this stage.

    • Weigh the solid this compound in a tared vial, preferably inside a glove box.

    • Quickly add the solid to the flask containing the degassed solvent against a positive flow of inert gas.

  • Storage:

    • If storing the solution, use a vial with a PTFE-lined septum cap.

    • Transfer the solution via a cannula or an airtight syringe.

    • Wrap the vial cap with parafilm for an extra seal, protect from light by wrapping in foil or using an amber vial, and store at the recommended temperature (see table above).

G cluster_legend Legend A This compound (Benzylic Alcohol) B Benzylic Radical Intermediate A->B Initiation (O₂, light, heat) C 5-Methoxyisophthalaldehyde (Aldehyde) B->C Propagation (+ O₂) D 5-Methoxyisophthalic Acid (Carboxylic Acid) C->D Further Oxidation key1 Starting Material key2 Intermediate key3 Degradation Products

Caption: Simplified oxidation pathway of the target molecule.

References

  • Vertex AI Search Result[9]: Phenolic Compounds as Potential Antioxidant - PMC - NIH . Available at:

  • Vertex AI Search Result[1]: Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp.Strain MTCC 4818 | Journal of Molecular Microbiology and Biotechnology | Karger Publishers . Available at:

  • Vertex AI Search Result[6]: Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific . Available at:

  • Vertex AI Search Result[10]: Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits . Available at:

  • Vertex AI Search Result[7]: Handling Air-Sensitive Reagents Technical Bulletin AL-134 . Available at:

  • Vertex AI Search Result[2]: Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed . Available at:

  • Vertex AI Search Result[11]: Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher . Available at:

  • Vertex AI Search Result[12]: Phenolic acids: Natural versatile molecules with promising therapeutic applications - NIH . Available at:

  • Vertex AI Search Result[14]: 2.3 The Manipulation of Air-Sensitive Compounds . Available at:

  • Vertex AI Search Result[8]: Handling air-sensitive reagents AL-134 - MIT . Available at:

  • Vertex AI Search Result[13]: Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh . Available at:

  • Vertex AI Search Result[3]: Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - Ovid . Available at:

  • Vertex AI Search Result[4]: The Proper Storage and Handling of Volatile Analytical Standards . Available at:

  • Vertex AI Search Result[5]: How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light - OMGCHEERS . Available at:

Sources

Technical Support Center: Troubleshooting Low Yields in the Derivatization of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,3-benzenedimethanol is a valuable and versatile bifunctional building block in medicinal chemistry and materials science. Its two primary benzylic hydroxyl groups serve as excellent handles for a variety of chemical transformations, most notably derivatization reactions like etherification, esterification, and silylation. These modifications are critical for tuning solubility, modulating biological activity, or installing protecting groups for multi-step syntheses.

However, the symmetric nature of this diol presents unique challenges. Researchers frequently encounter low yields stemming from incomplete reactions, the formation of difficult-to-separate mono-substituted intermediates, and competing side reactions. This guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered during the derivatization of this compound, with a primary focus on the widely used Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields when derivatizing this compound?

Low yields in these reactions typically originate from three primary issues:

  • Incomplete Reaction: Insufficiently reactive conditions, poor quality reagents, or the presence of moisture can prevent the reaction from proceeding to completion.

  • Mixture of Products: The reaction can stall at the mono-substituted intermediate, resulting in a mixture of starting material, mono-ether, and the desired di-ether, which complicates purification and lowers the isolated yield of the target compound.

  • Side Reactions: The most prevalent side reaction is the E2 elimination of the alkylating agent, promoted by the basic conditions, which produces unwanted alkene byproducts.[1][2]

Q2: How can I selectively functionalize only one of the two hydroxyl groups?

Achieving selective mono-derivatization requires careful control over reaction stoichiometry. The standard approach involves using a sub-stoichiometric amount (typically 0.9 to 1.0 equivalents) of the derivatizing agent relative to the diol. This exploits the statistical probability that the reagent will react with only one of the available hydroxyl groups. For more controlled and higher-yielding mono-functionalization, employing protecting group strategies is recommended.[3][4] This involves protecting one hydroxyl group, derivatizing the other, and then deprotecting the first.

Q3: My starting material is a primary diol and my alkylating agent is a primary halide. Why am I still seeing elimination byproducts?

While using primary alkyl halides significantly minimizes the E2 elimination pathway, it doesn't completely prevent it.[1][5] Elevated temperatures are a major contributor, as elimination reactions often have a higher activation energy and become more favorable at higher temperatures.[1] The choice of base and solvent also plays a crucial role. Highly hindered bases or solvent systems that poorly solvate the nucleophile can increase the likelihood of elimination.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem 1: Low or No Conversion of Starting Material

Observation: After the standard reaction time, Thin-Layer Chromatography (TLC) or HPLC analysis shows predominantly unreacted this compound.

This issue almost always points to a fundamental problem with the reagents or the reaction environment.

dot

Start Low / No Conversion Cause1 Inactive Base (e.g., NaH) Start->Cause1 Is base fresh? Cause2 Presence of Water Start->Cause2 Are conditions anhydrous? Cause3 Insufficient Base Start->Cause3 Is stoichiometry correct? Cause4 Low Reaction Temperature Start->Cause4 Is temperature adequate? Solution1 Use fresh, finely powdered NaH from a sealed container. Cause1->Solution1 Solution2 Thoroughly dry all glassware. Use anhydrous solvents. Cause2->Solution2 Solution3 Use >2.2 equivalents of base for di-substitution. Cause3->Solution3 Solution4 Gently warm reaction to 50-80°C and monitor by TLC. Cause4->Solution4

Caption: Troubleshooting Workflow for Low Reactant Conversion.

Q: My reaction failed to proceed. What are the likely causes and solutions?

  • Cause: Inactive Base. The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming the highly nucleophilic alkoxide.[2] Sodium hydride (NaH) is a common choice but is highly reactive with atmospheric moisture.

    • Diagnosis: NaH should be a fine, grey powder. If it appears white or is clumped together, it has likely been oxidized and deactivated.[6]

    • Solution: Always use fresh NaH from a recently opened or properly sealed container. Weigh it out quickly and handle it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause: Presence of Moisture. This is one of the most common modes of failure. Water will rapidly quench the alkoxide intermediate and can also hydrolyze the alkyl halide.[6]

    • Diagnosis: It is difficult to diagnose visually. The best approach is prevention.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, which can be obtained commercially or prepared by distillation over an appropriate drying agent.

  • Cause: Insufficient Base. To achieve di-substitution, you must deprotonate both hydroxyl groups.

    • Diagnosis: Review your stoichiometric calculations.

    • Solution: Use at least two molar equivalents of base. It is often beneficial to use a slight excess (e.g., 2.2 to 2.5 equivalents) to ensure complete deprotonation.

Problem 2: Formation of a Mixture of Mono- and Di-Substituted Products

Observation: The reaction mixture contains the starting material, the mono-substituted product, and the desired di-substituted product. This significantly complicates purification and reduces the isolated yield.

dot

Diol This compound (Starting Material) Monoether Mono-substituted Product (Intermediate) Diol->Monoether + 1 eq. Base + 1 eq. R-X Diether Di-substituted Product (Target) Diol->Diether + >2 eq. Base + >2 eq. R-X (Drive to completion) Monoether->Diether + 1 eq. Base + 1 eq. R-X

Caption: Reaction pathway showing intermediate formation.

Q: How can I push the reaction towards complete di-substitution?

  • Cause: Insufficient Reagents or Time. The formation of the mono-substituted product is the first step. The second substitution may be slower due to steric or electronic effects.

    • Solution 1: Adjust Stoichiometry. To drive the equilibrium towards the di-substituted product, use a slight excess of the alkylating agent (e.g., 2.2 - 2.5 equivalents).[1] This ensures that once the mono-alkoxide is formed, there is ample electrophile present for the second reaction to occur promptly.

    • Solution 2: Increase Reaction Time/Temperature. Monitor the reaction's progress using a suitable TLC system. If you observe the mono-substituted spot persisting, the reaction may require more time or gentle heating to proceed to completion. A typical temperature range is 50-100 °C.[6]

Problem 3: Significant Formation of Alkene Byproducts

Observation: A major, less polar byproduct is observed, often identified by NMR or GC-MS as an alkene derived from the alkylating agent.

This is the classic signature of a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile.[1][7]

FactorFavors SN2 (Desired Ether)Favors E2 (Undesired Alkene)Rationale
Alkyl Halide Methyl > Primary (e.g., R-CH₂-Br)Tertiary > SecondarySN2 reactions are highly sensitive to steric hindrance at the reaction center.[5]
Temperature Lower Temperature (e.g., RT to 50°C)Higher Temperature (e.g., >80°C)Elimination has a higher activation energy and is favored by increased thermal energy.[1]
Base Strong, non-hindered base (e.g., NaH)Strong, bulky base (e.g., t-BuOK)Bulky bases are sterically inhibited from acting as nucleophiles and preferentially abstract a proton.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)-Polar aprotic solvents solvate the cation but leave the anion nucleophile "bare" and reactive.[1]

Q: How can I minimize or eliminate the E2 side reaction?

  • Solution 1: Choose the Right Alkylating Agent. This is the most critical factor. Whenever possible, use a methyl or primary alkyl halide. If you are trying to synthesize an ether with a secondary or tertiary alkyl group, the synthetic strategy must be reversed: use the corresponding secondary or tertiary alcohol to make the alkoxide and react it with a simple methyl halide.[1][5]

  • Solution 2: Control the Temperature. Start the reaction at a lower temperature (e.g., 0°C for the deprotonation, then allow it to warm to room temperature after adding the alkyl halide). Only apply heat if the reaction is sluggish, and do so cautiously while monitoring for byproduct formation.

  • Solution 3: Use an Appropriate Solvent. Polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they promote a high concentration of reactive, unsolvated nucleophiles.[1]

Recommended Experimental Protocols

Protocol 1: General Procedure for Di-O-Alkylation via Williamson Ether Synthesis

This protocol is a starting point and should be optimized based on the specific alkylating agent used.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the diol in anhydrous DMF (approx. 0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Alkylation: Cool the mixture back to 0°C. Add the primary alkyl halide (R-X, 2.4 eq.) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (see Protocol 2). If the reaction is slow, gently heat to 50-60°C.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC
  • Eluent System: A good starting point for the eluent is a 3:7 mixture of Ethyl Acetate:Hexanes. Adjust the polarity as needed to achieve an Rf value of ~0.3-0.5 for the starting diol.

  • Spotting: On a silica TLC plate, spot the starting diol (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development & Visualization: Develop the plate in the chosen eluent. Visualize under a UV lamp (254 nm). The aromatic rings of the starting material and products should be visible. Staining with potassium permanganate can also be used to visualize the alcohol functional groups.

  • Interpretation:

    • Starting Material (Diol): Will be the most polar spot (lowest Rf).

    • Mono-substituted Intermediate: Will be less polar than the diol (higher Rf).

    • Di-substituted Product: Will be the least polar spot (highest Rf).

    • The reaction is complete when the starting material spot has disappeared, and the spot corresponding to the mono-substituted intermediate is minimal or absent.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the synthesis of 5-Methoxy-1,3-benzenedimethanol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common issues encountered during scale-up, and provide a robust, self-validating protocol. Our focus is on the prevalent and powerful method of reducing dimethyl 5-methoxyisophthalate.

I. Synthetic Pathway Overview: From Diester to Diol

The most direct and widely utilized laboratory-scale and scale-up synthesis of this compound (C₉H₁₂O₃, MW: 168.19) involves the reduction of the corresponding diester, dimethyl 5-methoxyisophthalate.[1][2] This transformation is typically accomplished using a strong hydride-donating agent, with Lithium Aluminum Hydride (LiAlH₄ or LAH) being the reagent of choice due to its high reactivity with esters.[3][4][5]

The reaction mechanism proceeds in two main stages. First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to yield an aldehyde intermediate.[3][5] Because aldehydes are more reactive than esters, this intermediate is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[3][6] This process occurs on both ester groups. A final aqueous or acidic workup protonates the resulting alkoxides to yield the target diol, this compound.

Caption: General workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol is designed for robustness and scalability. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent premature quenching of the highly reactive LiAlH₄.

Table 1: Reagent Stoichiometry and Key Parameters

ReagentMolar Mass ( g/mol )EquivalentsTypical Amount (for 10g scale)Density (g/mL)
Dimethyl 5-methoxyisophthalate210.191.010.0 gN/A
Lithium Aluminum Hydride (LiAlH₄)37.952.0 - 2.54.0 gN/A
Anhydrous Tetrahydrofuran (THF)72.11-200 mL0.889
Ethyl Acetate (for quench)88.11-~20 mL0.902
Deionized Water18.02-~20 mL1.000
10% aq. Hydrochloric Acid36.46-As needed~1.047

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas bubbler, a thermometer, and a solids addition funnel under a positive pressure of nitrogen.

  • Reagent Preparation: In the solids addition funnel, place Lithium Aluminum Hydride (4.0 g, 2.2 eq). In the main flask, dissolve dimethyl 5-methoxyisophthalate (10.0 g, 1.0 eq) in anhydrous THF (150 mL).

  • Reaction Initiation: Cool the ester solution to 0 °C using an ice-water bath. Begin portion-wise addition of the LiAlH₄ powder from the solids addition funnel over 30-45 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the initial exothermic reaction and prevent a dangerous thermal runaway.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a controlled reflux (approx. 65 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Reaction Quench (Critical Step): Cool the reaction mixture back down to 0 °C in an ice-water bath. EXTREME CAUTION: The following steps will generate hydrogen gas vigorously. Ensure adequate ventilation and no ignition sources.

    • Slowly and dropwise, add ethyl acetate (~20 mL) to quench the excess, unreacted LiAlH₄.[3]

    • Next, very slowly add deionized water (20 mL).

    • Finally, add 10% aqueous HCl dropwise until the pH is acidic and the grey aluminum salts dissolve into a clearer solution.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.[7] The pure product should be a white solid with a melting point of approximately 67-71 °C.[8]

III. Troubleshooting Guide & FAQs

Scaling up a reaction from the benchtop introduces challenges related to heat transfer, mass transfer, and safety. This section addresses common problems in a practical Q&A format.

Caption: A decision tree for troubleshooting common synthesis issues.

FAQs: Reaction and Scale-Up

Q1: My reaction is very sluggish, and TLC analysis shows a significant amount of starting material even after hours at reflux. What's wrong?

A: This is a classic issue often traced back to the hydride reagent or reaction conditions.

  • Reagent Inactivity: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling.[3] Use a fresh bottle or test the activity of your current batch on a small scale with a known reactive ester.

  • Insufficient Anhydrous Conditions: Any trace of water in your solvent or on your glassware will consume the LiAlH₄ in a violent acid-base reaction before it can reduce the ester. Ensure solvents are freshly distilled from a drying agent (like sodium/benzophenone) or are from a recently opened Sure/Seal™ bottle. Glassware must be rigorously oven or flame-dried.

  • Insufficient Equivalents: While stoichiometrically two equivalents of hydride are needed per ester, LiAlH₄ is often used in excess (2.0-2.5 eq. per diester) to account for any incidental quenching and to drive the reaction to completion.[3]

Q2: I'm scaling up to a 5L reactor and I'm concerned about the initial exotherm. How can I manage it safely?

A: Excellent question. Heat management is the primary challenge in scaling up LAH reductions.

  • Reverse Addition: Instead of adding LAH to the ester, consider adding the ester solution slowly to a slurry of LAH in THF. This keeps the reactive hydride in excess at all times but can help maintain a more constant temperature.

  • Controlled Addition Rate: The most critical parameter is the addition rate of your limiting reagent. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent at a rate that allows your cooling system (e.g., a chiller bath) to keep the internal temperature below a set point (e.g., <10 °C).

  • Dilution: Increasing the solvent volume can help buffer the temperature changes by providing more thermal mass. However, this can impact reaction kinetics and downstream processing, so it must be balanced.

FAQs: Workup and Purification

Q3: The quenching process is terrifyingly vigorous. Is there a safer way to do this on a larger scale?

A: Yes, the standard water quench is notoriously difficult to control at scale. A staged quench is the industry standard for safety.

  • Principle: The goal is to use a less reactive proton source to consume the bulk of the excess hydride before introducing water.

  • Procedure: After cooling the reaction to 0 °C, slowly add ethyl acetate. It reacts with LiAlH₄ at a much more controlled rate than water. You will still observe gas evolution, but it is far less violent. Once the initial vigorous reaction subsides, you can proceed with the slow addition of water, followed by acid or base as your workup requires.

Q4: After quenching, I have a thick, gelatinous precipitate of aluminum salts that clogs every filter paper I use. How can I handle this?

A: This is the most common physical problem with LAH workups. The fine, amorphous aluminum salts are notoriously difficult to filter.

  • Fieser Workup: A widely adopted method involves the sequential, careful addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable solid.

  • Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt during the workup can dramatically improve filtration. The tartrate ions chelate the aluminum salts, keeping them in solution and preventing the formation of the gelatinous precipitate.[3]

  • Celite Filtration: Always use a pad of a filter aid like Celite® in your Büchner funnel. This creates a porous bed that prevents the fine aluminum salts from blinding the filter paper. Be sure to wash the filter cake thoroughly with your extraction solvent (THF or Ethyl Acetate) to recover all the trapped product.

Q5: My final product yield is low, and my purified product is an oil instead of a white solid. What are the likely causes?

A: These issues are often linked. An oily product suggests the presence of impurities that are causing a melting point depression.

  • Incomplete Reaction: The most likely impurity is the mono-alcohol intermediate (3-(hydroxymethyl)-5-methoxybenzoic acid methyl ester), which arises from incomplete reduction of the second ester group. This can be minimized by ensuring sufficient equivalents of LAH and adequate reaction time/temperature.

  • Product Loss in Workup: The diol product can have some water solubility and can be trapped in the aluminum salt filter cake. To maximize recovery, ensure you wash the filter cake extensively with an organic solvent and perform multiple extractions of the aqueous layer.

  • Purification Strategy: If impurities are present, recrystallization is the preferred method for purification at scale. You may need to screen several solvent systems (e.g., Ethyl Acetate/Heptane, Toluene, Isopropanol/Water) to find one that effectively rejects the impurities and provides good crystal formation. If recrystallization fails, column chromatography is a viable but less scalable alternative.

IV. References

  • Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage? Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • Reddit. (2017, December 11). LiAlH4 reduction of an Ester. r/chemhelp. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • Brainly.in. (2024, October 17). How will you prepare benzyl alcohol by grignard synthesis? Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Nucleosides Nucleotides Nucleic Acids. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Phenols, Alcohols, and Diols. Thieme. Retrieved from [Link]

  • PubMed. (2015). Toluene dioxygenase-catalyzed synthesis and reactions of cis-diol metabolites derived from 2- and 3-methoxyphenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Retrieved from

  • ResearchGate. (2025, August 6). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type.... Retrieved from

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural elucidation of polysubstituted aromatic compounds is paramount. 5-Methoxy-1,3-benzenedimethanol (CAS 19254-84-3) is a key building block whose utility is defined by the specific arrangement of its methoxy and dual hydroxymethyl functional groups.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity, purity, and isomeric integrity of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data readout, we will dissect the spectral features, explaining the causal relationships between molecular structure and observed chemical shifts. Furthermore, we will objectively compare its spectral signature with those of structurally related alternatives—1,3-benzenedimethanol and 1,3,5-trimethoxybenzene—to provide a richer context for interpretation and highlight the diagnostic impact of specific functional groups.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms of this compound are systematically labeled as shown below. This numbering scheme will be used consistently throughout the analysis.

Caption: Labeled structure of this compound.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the predicted and experimentally observed NMR spectral data for the title compound, typically acquired in a solvent like Deuterated Chloroform (CDCl₃).

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Labeled ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Expert Commentary
H2, H6~6.95s (or d, J ≈ 1.5 Hz)2HAromatic Protons: These two protons are chemically equivalent due to the molecule's symmetry. They are ortho to the two electron-withdrawing -CH₂OH groups and meta to the strongly electron-donating -OCH₃ group. The net effect results in a moderate shielding compared to benzene (7.34 ppm). Their multiplicity is often a narrow singlet, but fine coupling to H4 (meta-coupling) may resolve it into a narrow doublet.
H4~6.85s (or t, J ≈ 1.5 Hz)1HAromatic Proton: This proton is uniquely positioned para to the powerful electron-donating -OCH₃ group, causing a significant upfield shift (increased shielding). It experiences meta-coupling from two equivalent protons (H2, H6), which may resolve the peak into a narrow triplet.
-CH ₂OH (on C1, C3)~4.65s4HBenzylic Protons: The two -CH₂OH groups are equivalent. The protons on these benzylic carbons appear as a sharp singlet. Coupling to the adjacent hydroxyl (-OH) proton is often not observed due to rapid chemical exchange or quadrupole broadening, especially in trace acidic or basic conditions.
-OCH ₃ (on C5)~3.80s3HMethoxy Protons: This signal is a characteristic sharp singlet in a region typical for methoxy groups attached to an aromatic ring. The electronegative oxygen atom deshields these protons.
-OH ~1.5-3.0 (variable)br s2HHydroxyl Protons: The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It appears as a broad singlet and will exchange with D₂O, causing the signal to disappear—a key diagnostic test.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Labeled CarbonChemical Shift (δ, ppm)Assignment & Expert Commentary
C5~160.5Aromatic Carbon (ipso-OCH₃): This carbon, directly attached to the strongly electron-donating methoxy group, is the most downfield of the aromatic signals.
C1, C3~143.0Aromatic Carbons (ipso-CH₂OH): These two equivalent carbons are attached to the hydroxymethyl groups. They are deshielded relative to benzene (128.5 ppm) but less so than C5.
C4~119.0Aromatic Carbon (para-OCH₃): Located para to the methoxy group, this carbon experiences strong shielding (upfield shift) due to the resonance-donating effect of the -OCH₃ group.
C2, C6~112.0Aromatic Carbons (ortho-OCH₃): These carbons are ortho to the methoxy group and also experience significant shielding, appearing at the most upfield region of the aromatic signals.
-C H₂OH (C7, C8)~65.0Benzylic Carbons: The chemical shift is characteristic for a primary alcohol attached to an aromatic ring.
-OC H₃ (C9)~55.5Methoxy Carbon: This signal is found in the typical range for an aryl methoxy ether carbon.

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the spectral features of this compound, it is instructive to compare it with structurally analogous compounds. This comparison isolates the electronic influence of the methoxy and hydroxymethyl groups on the benzene ring.

Alternative 1: 1,3-Benzenedimethanol

This analogue lacks the C5-methoxy group, replacing it with a hydrogen. Its NMR spectrum provides a baseline for a benzene ring substituted with two meta-directing, weakly electron-withdrawing hydroxymethyl groups.

Table 3: ¹H and ¹³C NMR Data for 1,3-Benzenedimethanol [3][4]

NucleusChemical Shift (δ, ppm)Key Comparison Point
¹H (Aromatic)7.15 - 7.35The entire aromatic region is shifted significantly downfield compared to this compound. The absence of the powerful electron-donating -OCH₃ group results in a less shielded aromatic system.
¹³C (Aromatic)126 - 141The aromatic carbon signals are also generally downfield. Most notably, the highly shielded signals at ~112 and ~119 ppm are absent, as these are direct consequences of the methoxy group's resonance effect.
¹³C (-C H₂OH)~64.8The benzylic carbon chemical shift is very similar, indicating the methoxy group has a minimal long-range effect on this position.
Alternative 2: 1,3,5-Trimethoxybenzene

This compound replaces both -CH₂OH groups with -OCH₃ groups, resulting in a highly symmetric and electron-rich aromatic system.[5][6][7]

Table 4: ¹H and ¹³C NMR Data for 1,3,5-Trimethoxybenzene [5][6]

NucleusChemical Shift (δ, ppm)Key Comparison Point
¹H (Aromatic)~6.10The three equivalent aromatic protons are shifted dramatically upfield . This demonstrates the powerful, additive shielding effect of three meta-positioned electron-donating groups. This is a stark contrast to the ~6.85-6.95 ppm region in our target molecule.
¹H (-OCH ₃)~3.75The methoxy proton signal is very similar in chemical shift.
¹³C (ipso-OCH₃)~162.5The ipso-carbon is even more deshielded due to the additive effect of the three oxygen atoms.
¹³C (ortho-OCH₃)~93.5The alternate aromatic carbons are extremely shielded, appearing nearly 20 ppm upfield from the most shielded carbons in this compound.
¹³C (-OC H₃)~55.3The methoxy carbon chemical shift is nearly identical, confirming it as a reliable group-specific signal.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The trustworthiness of any spectral interpretation rests on the quality of the data acquisition. The following protocol outlines a robust methodology for analyzing this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-20 mg of This compound prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS prep1->prep2 prep3 3. Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 4. Insert sample into spectrometer (≥400 MHz) prep3->acq1 acq2 5. Lock, Tune, and Shim the instrument acq1->acq2 acq3 6. Acquire ¹H Spectrum (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 7. Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq3->acq4 proc1 8. Apply Fourier Transform, Phase Correction, and Baseline Correction acq4->proc1 proc2 9. Calibrate ¹H spectrum to TMS at 0.00 ppm proc1->proc2 proc3 10. Integrate peaks and assign multiplicities proc2->proc3 proc4 11. Assign peaks based on chemical shifts and comparative data proc3->proc4

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power and relatively clean spectral window. For compounds with exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often allows observation of -OH proton couplings.[8]

    • Use a solvent containing a known internal standard, typically Tetramethylsilane (TMS) at 0.03-0.05% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[9]

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial before transferring to a 5 mm NMR tube to ensure homogeneity.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion and resolution.

    • After inserting the sample, the instrument's field frequency is "locked" to the deuterium signal of the solvent.

    • The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of protons between pulses, ensuring accurate integration.

  • ¹³C Spectrum Acquisition:

    • A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons, simplifying interpretation.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 1024) is required.

    • The spectral width must be set appropriately (e.g., 0 to 220 ppm) to encompass all expected carbon signals.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transformation.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat, noise-free baseline.

    • The spectrum is referenced by setting the TMS peak to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly diagnostic and internally consistent. The number of signals, their chemical shifts, multiplicities, and integrations all align perfectly with its C₂ᵥ symmetric structure. The strong shielding effects of the C5-methoxy group are clearly observed in the upfield positions of the H2/H6, H4, C2/C6, and C4 nuclei. Comparative analysis against 1,3-benzenedimethanol and 1,3,5-trimethoxybenzene provides a textbook illustration of substituent effects on the electronic environment of an aromatic ring. By following a rigorous experimental protocol, researchers can reliably use this detailed spectral data to confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0013674). Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. In Tables for Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0198054). Retrieved from [Link]

  • Daphalapurkar, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 846-853.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Sheffield. (n.d.). Tables for Organic Structure Analysis. Retrieved from [Link]

  • Wiley. (n.d.). BENZALDEHYDE, 3-METHOXY-5-(METHOXYMETHOXY)-. SpectraBase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • TMP Chem. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzenedimethanol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-. Substance Registry Services. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Wiley. (n.d.). 1,3,5-Tris(hydroxymethyl)benzene. SpectraBase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent.... Retrieved from [Link]

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Mass spectrometry fragmentation pattern of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-Methoxy-1,3-benzenedimethanol

Abstract

Introduction: Structural Features and Predicted Ionization

This compound, with the molecular formula C₉H₁₂O₃, combines three key functional groups on a benzene ring: a methoxy ether group and two hydroxymethyl (benzylic alcohol) groups[1][2]. Under electron ionization (EI), the aromatic ring provides significant stability, leading to the expectation of a discernible molecular ion (M•+) peak at a mass-to-charge ratio (m/z) of 168. The fragmentation is anticipated to be driven by the functionalities, proceeding through characteristic cleavages and rearrangements. The interplay between the methoxy and hydroxymethyl groups will dictate the relative abundance of the resulting fragment ions.

Predicted Fragmentation Pathways of this compound

The fragmentation of the molecular ion (m/z 168) is predicted to follow several competing pathways, primarily involving the benzylic alcohol and methoxy functionalities.

Pathway A: Benzylic C-C Cleavage

Alpha-cleavage (α-cleavage) at the benzylic position is a dominant fragmentation route for benzyl alcohols due to the formation of a resonance-stabilized cation.

  • Loss of a Hydroxymethyl Radical (•CH₂OH): The cleavage of a C-C bond between the ring and a hydroxymethyl group results in the loss of a 31 Da radical. This is expected to be a highly favorable pathway.

    • m/z 168 → m/z 137 + •CH₂OH

  • Loss of a Hydrogen Radical (H•): Loss of a hydrogen atom from a hydroxymethyl group can occur, leading to a stable oxonium ion.

    • m/z 168 → m/z 167 + H•

Pathway B: Methoxy Group Fragmentation

The methoxy group introduces characteristic fragmentation patterns common to anisole and its derivatives[3].

  • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond results in the loss of a 15 Da methyl radical, forming a phenolic cation.

    • m/z 168 → m/z 153 + •CH₃

  • Secondary Loss of Carbon Monoxide (CO): The resulting ion at m/z 153 can subsequently lose a neutral CO molecule (28 Da), a common fragmentation for phenolic structures.

    • m/z 153 → m/z 125 + CO

  • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule (30 Da).

    • m/z 168 → m/z 138 + CH₂O

Pathway C: Dehydration

Alcohols frequently undergo the elimination of a neutral water molecule (18 Da), which can be a prominent fragmentation route[4].

  • Loss of Water (H₂O):

    • m/z 168 → m/z 150 + H₂O

Pathway D: Secondary and Complex Fragmentations

Primary fragment ions can undergo further fragmentation, leading to a complex spectrum.

  • The prominent m/z 137 ion (from Pathway A) could subsequently lose water to yield an ion at m/z 119 .

  • The dehydrated ion at m/z 150 (from Pathway C) could lose a methyl radical to form a fragment at m/z 135 .

The following diagram illustrates these predicted primary fragmentation pathways originating from the molecular ion.

G cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: Methoxy Fragmentation cluster_C Pathway C: Dehydration M168 This compound M•+ m/z 168 F137 [M - •CH₂OH]+ m/z 137 M168->F137 - 31 Da F167 [M - H•]+ m/z 167 M168->F167 - 1 Da F153 [M - •CH₃]•+ m/z 153 M168->F153 - 15 Da F138 [M - CH₂O]•+ m/z 138 M168->F138 - 30 Da F150 [M - H₂O]•+ m/z 150 M168->F150 - 18 Da F125 [M - •CH₃ - CO]•+ m/z 125 F153->F125 - 28 Da (CO)

Caption: Predicted primary EI fragmentation pathways for this compound.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation, it is instructive to compare it with the known mass spectra of simpler, structurally related molecules. The presence of multiple functional groups often results in a spectrum that incorporates features from each component, though the relative intensities may vary.

Compound NameMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Proposed LossesReference(s)
Benzyl Alcohol 108.14108 (M•+), 107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), 79 ([M-H-CO]⁺), 77 ([M-CH₂OH]⁺, phenyl cation)[5]
1,3-Benzenedimethanol 138.16138 (M•+), 120 ([M-H₂O]•+), 107 ([M-CH₂OH]⁺), 91 ([M-H₂O-CHO]⁺), 79 [6]
Anisole (Methoxybenzene) 108.14108 (M•+), 93 ([M-CH₃]⁺), 78 ([M-CH₂O]•+), 65 ([C₅H₅]⁺)[3]
This compound (Predicted) 168.19168 (M•+), 153 ([M-CH₃]•+), 150 ([M-H₂O]•+), 137 ([M-CH₂OH]⁺), 125 ([M-CH₃-CO]•+)-

Analysis of Comparison:

  • The fragmentation of Benzyl Alcohol establishes the fundamental pathways for a single hydroxymethyl group on a benzene ring, including the significant losses of •OH (to m/z 91) and H• (to m/z 107).

  • 1,3-Benzenedimethanol demonstrates the effect of a second hydroxymethyl group. Its base peak at m/z 107 signifies that the loss of a •CH₂OH radical is a very favorable pathway[6]. The loss of water (m/z 120) is also prominent.

  • Anisole provides the classic fragmentation pattern for a methoxy group on an aromatic ring, characterized by the loss of a methyl radical (•CH₃) to form m/z 93, followed by the loss of CO[3].

For this compound, we can predict that the loss of •CH₂OH to form m/z 137 will be a major fragmentation channel, analogous to the m/z 107 peak in 1,3-benzenedimethanol. Similarly, the loss of •CH₃ to yield m/z 153 is expected, mirroring the behavior of anisole. The relative abundance of these fragments will depend on the ionization energy and the relative stability of the resulting ions.

Experimental Protocol for Verification

The following outlines a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source to verify the predicted fragmentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.

    • Inlet Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 400 amu.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion and major fragment ions. Compare the observed m/z values with the predicted fragmentation data.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent (1 mg/mL) prep2 Dilute to ~25 µg/mL prep1->prep2 gc_inject 1. Inject Sample prep2->gc_inject gc_sep 2. GC Separation (HP-5ms column) gc_inject->gc_sep ms_ionize 3. EI Ionization (70 eV) gc_sep->ms_ionize ms_analyze 4. Mass Analysis (Quadrupole) ms_ionize->ms_analyze ms_detect 5. Detection ms_analyze->ms_detect data_extract Extract Spectrum ms_detect->data_extract data_compare Compare with Predictions data_extract->data_compare

Caption: A generalized workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a rich process governed by its constituent functional groups. The most prominent fragmentation pathways are expected to be the benzylic cleavage leading to the loss of a hydroxymethyl radical (•CH₂OH) to form an ion at m/z 137, and the characteristic ether fragmentation involving the loss of a methyl radical (•CH₃) to produce an ion at m/z 153. Other significant fragments arising from the loss of water (m/z 150) and formaldehyde (m/z 138) are also anticipated. This predictive guide, grounded in the established principles of mass spectrometry and comparative analysis with structural analogs, provides a strong foundation for the experimental identification and structural elucidation of this compound and its derivatives.

References

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry.
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
  • ResearchGate. (n.d.). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives.
  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • MPG.PuRe. (n.d.). Figure S1.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Stenutz, R. (n.d.). This compound.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-methoxy-1,3-benzoxathiol-2-one.
  • PubChem. (n.d.). 1,3-Benzenedimethanol.

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Comparison of 5-Methoxy-1,3-benzenedimethanol with other benzenedimethanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 5-Methoxy-1,3-benzenedimethanol with other benzenedimethanol isomers. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, reactivity, and applications, supported by experimental data and established scientific principles.

Introduction: The Structural Nuances of Benzenedimethanol Isomers

Benzenedimethanol isomers, characterized by two hydroxymethyl (-CH₂OH) groups attached to a benzene ring, are fundamental building blocks in organic synthesis. The positional arrangement of these groups (ortho, meta, or para) significantly influences the molecule's physical properties and chemical behavior. The introduction of a methoxy (-OCH₃) substituent, as seen in this compound, adds another layer of complexity and functionality, altering the electronic landscape of the aromatic ring and providing unique synthetic opportunities.

This guide will dissect the structural and functional differences between this compound and its non-methoxylated counterparts (1,2-, 1,3-, and 1,4-benzenedimethanol) to provide a clear understanding of their respective advantages in various applications.

Physicochemical Properties: A Comparative Data Analysis

The physical properties of these isomers, such as melting point and solubility, are dictated by the interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions. The substitution pattern on the benzene ring directly impacts these forces.

PropertyThis compound1,2-Benzenedimethanol1,3-Benzenedimethanol1,4-Benzenedimethanol
CAS Number 7369-34-8612-14-6626-17-5589-29-7
Molecular Formula C₉H₁₂O₃C₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight 168.19 g/mol 138.16 g/mol 138.16 g/mol 138.16 g/mol
Melting Point 79-81 °C63-65 °C46-48 °C114-116 °C
Boiling Point Not available265-266 °C280 °C (decomposes)285 °C
Solubility Soluble in methanol, ethanol, hot waterSoluble in water, ethanol, etherSoluble in water, alcohol, etherSparingly soluble in cold water, soluble in hot water, alcohol, ether

Key Observations:

  • Impact of the Methoxy Group: The presence of the methoxy group in this compound increases its molecular weight and polarity, resulting in a higher melting point compared to the unsubstituted 1,2- and 1,3- isomers.

  • Symmetry and Crystal Packing: The high melting point of 1,4-benzenedimethanol is a direct consequence of its symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.

  • Solubility: The ability of the hydroxyl groups to participate in hydrogen bonding governs the solubility of these compounds in polar solvents like water. The relative positioning of these groups and the presence of the methoxy group modulate their interaction with solvent molecules.

Chemical Reactivity and Mechanistic Insights

The electronic effects of the substituents on the benzene ring are a primary determinant of the chemical reactivity of these isomers. The methoxy group in this compound is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. Conversely, the hydroxymethyl groups are weakly deactivating.

Electrophilic Aromatic Substitution

The methoxy group in this compound directs incoming electrophiles to the ortho and para positions. This predictable regioselectivity is a valuable tool in multi-step organic synthesis.

EAS_Regioselectivity Start This compound Ortho_Product Ortho-substituted product Start->Ortho_Product Ortho attack Para_Product Para-substituted product Start->Para_Product Para attack Electrophile Electrophile (E+) Electrophile->Start

Caption: Regioselectivity in electrophilic aromatic substitution of this compound.

Oxidation of Hydroxymethyl Groups

The primary alcohol functionalities of these isomers can be oxidized to form aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product.

Experimental Protocol: Selective Oxidation to Aldehyde

  • Dissolution: Dissolve 1.0 mmol of the benzenedimethanol isomer in 15 mL of dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a suspension of 1.5 mmol of pyridinium chlorochromate (PCC) in 5 mL of DCM.

  • Reaction: Slowly add the PCC suspension to the solution of the benzenedimethanol isomer at room temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.

Oxidation_Protocol cluster_setup Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up & Purification Isomer Benzenedimethanol Isomer in DCM Reaction Combine and Stir Isomer->Reaction PCC PCC in DCM PCC->Reaction TLC Monitor with TLC Reaction->TLC Filter Filter through Silica TLC->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Purified Aldehyde Purify->Product

Caption: Experimental workflow for the selective oxidation of benzenedimethanol isomers.

Applications in Industry and Research

The unique structural features of each isomer lend themselves to specific applications:

  • This compound: Its activated aromatic ring and bifunctional nature make it a valuable precursor in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty polymers.

  • 1,2-Benzenedimethanol: Commonly employed as a ligand in coordination chemistry and as a starting material for the synthesis of heterocyclic compounds like phthalans.

  • 1,3-Benzenedimethanol: A key monomer in the production of high-performance polyesters and polyurethanes, where it imparts desirable thermal and mechanical properties.

  • 1,4-Benzenedimethanol: Its linearity and symmetry are crucial for the synthesis of highly crystalline polymers such as polyethylene terephthalate (PET), which is widely used in packaging and textiles.

Conclusion

The choice between this compound and other benzenedimethanol isomers is a critical decision in synthetic design. This guide has highlighted the key differences in their physicochemical properties and chemical reactivity, which are rooted in their distinct substitution patterns. A thorough understanding of these structure-property relationships is essential for chemists and material scientists to harness the full potential of these versatile building blocks in their research and development endeavors.

References

A Comparative Guide to the Reactivity of 5-Methoxy-1,3-benzenedimethanol and 1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 5-Methoxy-1,3-benzenedimethanol compared to its parent compound, 1,3-benzenedimethanol. For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituents on a molecule's reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. Here, we dissect the electronic influence of the C5-methoxy group and provide both a theoretical framework and supporting experimental context to guide practical applications.

Introduction: Structural and Electronic Overview

1,3-Benzenedimethanol is a versatile bifunctional molecule featuring two hydroxymethyl groups in a meta-arrangement on a benzene ring.[1][2] It serves as a common building block in polymer chemistry and as a precursor in the synthesis of various specialty chemicals.[1][3][4] The subject of our comparison, this compound, introduces a methoxy (-OCH₃) group at the C5 position, equidistant from the two benzylic alcohols.[5][6]

The central question this guide addresses is: How does this seemingly simple structural modification—the addition of a methoxy group—alter the chemical behavior of the benzylic alcohol functionalities? The answer lies in the fundamental electronic effects that substituents exert on an aromatic system.

Theoretical Framework: The Dueling Electronic Effects of the Methoxy Group

The methoxy group influences the electron density of the benzene ring through two opposing mechanisms: the resonance effect and the inductive effect.

  • Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing electron density on the ring. This is an electron-donating effect.[7]

  • Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group pulls electron density away from the ring through the sigma (σ) bond. This is an electron-withdrawing effect.[7]

The net effect of the methoxy group is highly dependent on its position relative to the reacting center. In this compound, the methoxy group is meta to both hydroxymethyl groups. In the meta position, the electron-donating resonance effect does not extend to the benzylic carbons. Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence on the reactivity of the benzylic alcohol groups.[7][8] This leads to a net decrease in electron density at the benzylic positions compared to the unsubstituted 1,3-benzenedimethanol.

SN1_Mechanism cluster_0 1,3-Benzenedimethanol (Higher Reactivity) cluster_1 This compound (Lower Reactivity) A Benzylic Alcohol B Benzylic Carbocation (More Stable) A->B +H⁺, -H₂O C Ester Product B->C + RCOOH D Benzylic Alcohol + Meta-OCH₃ (-I Effect) E Benzylic Carbocation (Destabilized) D->E +H⁺, -H₂O F Ester Product E->F + RCOOH

Caption: Influence of the methoxy group on carbocation stability.

Oxidation Reactions

The oxidation of benzylic alcohols to aldehydes or carboxylic acids often involves a rate-determining step where a hydride ion (H⁻) or a hydrogen atom is removed from the benzylic carbon. This step typically creates a transition state with an electron-deficient character at the benzylic carbon. [9]

  • 1,3-Benzenedimethanol: The unsubstituted ring provides a baseline reactivity.

  • This compound: The electron-withdrawing methoxy group makes the benzylic carbon even more electron-deficient, thus hindering the removal of a hydride. This increases the activation energy for the oxidation process.

Conclusion: this compound is predicted to be less reactive towards oxidation than 1,3-benzenedimethanol. Kinetic studies on various substituted benzyl alcohols have consistently shown that electron-donating groups accelerate oxidation, while electron-withdrawing groups retard it. [10][11]

Data Summary: Predicted Reactivity

The following table summarizes the expected outcomes for key comparative reactions based on the theoretical principles discussed.

Reaction TypeReagent ExamplePredicted Relative ReactivityRationale
Fischer Esterification Acetic Acid, H₂SO₄1,3-Benzenedimethanol > this compoundMethoxy group destabilizes the benzylic carbocation intermediate.
Oxidation PCC, MnO₂1,3-Benzenedimethanol > this compoundMethoxy group hinders hydride removal from the electron-deficient benzylic carbon.
Polycondensation Diacyl Chloride1,3-Benzenedimethanol > this compoundReduced nucleophilicity of the alcohol due to the inductive effect.

Experimental Protocol: Comparative Oxidation via PCC

To empirically validate the predicted reactivity, a parallel oxidation experiment can be conducted. This protocol ensures that variables such as temperature, concentration, and stirring are kept constant, making the reaction time and yield direct indicators of relative reactivity.

Objective: To compare the rate of oxidation of 1,3-benzenedimethanol and this compound to their corresponding dialdehydes using pyridinium chlorochromate (PCC).

Materials:

  • 1,3-Benzenedimethanol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 30% Ethyl Acetate in Hexane)

Experimental_Workflow A Setup Parallel Reactions (Same Molar Ratios & Conditions) B Reaction 1: 1,3-Benzenedimethanol + PCC in DCM A->B C Reaction 2: 5-Methoxy-1,3-BDM + PCC in DCM A->C D Monitor Both Reactions via TLC (Every 15 minutes) B->D C->D E Observe Rate of Disappearance of Starting Material D->E F Quench & Workup (When one reaction completes) E->F G Purify via Column Chromatography F->G H Calculate Isolated Yields for Comparison G->H

Caption: Workflow for the comparative oxidation experiment.

Procedure:

  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stirrers, add anhydrous DCM.

  • Reactant Addition: To Flask 1, add 1.0 mmol of 1,3-benzenedimethanol. To Flask 2, add 1.0 mmol of this compound. Stir until dissolved.

  • Oxidant Addition: To each flask, add 2.2 mmol of PCC in one portion at room temperature. Start a timer for each reaction simultaneously.

  • Reaction Monitoring: At 15-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize under UV light to monitor the disappearance of the starting material and the appearance of the product.

  • Observation: It is expected that the starting material spot for 1,3-benzenedimethanol (Flask 1) will disappear significantly faster than that for this compound (Flask 2).

  • Workup: Once the reaction in Flask 1 is complete (as indicated by TLC), quench both reactions by adding an equal volume of diethyl ether and filtering the mixtures through a short pad of silica gel to remove the chromium salts.

  • Analysis: Concentrate the filtrates and analyze the crude product by ¹H NMR to determine conversion. Purify the products via flash column chromatography to determine the isolated yield. The yield from Flask 2 after the same reaction time will likely be lower, confirming its reduced reactivity.

Conclusion

The presence of a methoxy group at the C5 position of 1,3-benzenedimethanol renders the molecule less reactive than its unsubstituted counterpart in common transformations involving the benzylic alcohol functionalities. This reduced reactivity is a direct consequence of the dominant electron-withdrawing inductive effect (-I) of the meta-methoxy group. This effect destabilizes electron-deficient intermediates and transition states, such as the benzylic carbocation in Sₙ1 reactions and the electron-deficient carbon in oxidation reactions. For synthetic chemists, this means that reactions with this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or more potent reagents—to achieve comparable yields to those obtained with 1,3-benzenedimethanol.

References

  • Muthusamy, R. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Retrieved from [Link]

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A Comparative Study of Diol Linkers: 5-Methoxy-1,3-benzenedimethanol vs. Aromatic and Aliphatic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diol Linkers in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realm of antibody-drug conjugates (ADCs) and targeted therapies, the linker molecule is a linchpin that dictates the stability, efficacy, and safety of the entire construct.[1] An ideal linker must act as a stable bridge in systemic circulation, preventing premature release of a potent payload, and then facilitate its efficient release at the target site.[2] Diols, organic compounds containing two hydroxyl groups, are fundamental building blocks for a diverse array of linkers. Their bifunctional nature allows for the connection of two molecular entities, such as an antibody and a cytotoxic drug.[3]

This guide provides an in-depth comparative analysis of 5-Methoxy-1,3-benzenedimethanol, a substituted aromatic diol, against other commonly employed diols in linker technologies. We will explore the nuanced interplay between chemical structure, physicochemical properties, and performance characteristics, offering researchers and drug development professionals a comprehensive resource for rational linker design.

The Diol Linker Landscape: A Structural Overview

The choice of diol as a linker precursor significantly influences the resulting conjugate's properties, including its rigidity, hydrophilicity, and cleavage characteristics. For the purpose of this comparative study, we will focus on three distinct classes of diols:

  • Substituted Aromatic Diols: Represented by This compound , these linkers offer a rigid scaffold with defined spatial orientation. The methoxy substituent is a key feature influencing reactivity and stability.

  • Unsubstituted Aromatic Diols: 1,3-Benzenedimethanol serves as a direct comparator to highlight the impact of the methoxy group. These linkers provide a similar rigid aromatic core.

  • Aliphatic Diols (Polyethylene Glycol): Poly(ethylene glycol) (PEG) diols are the archetypal flexible, hydrophilic linkers, widely used to improve the solubility and pharmacokinetic profile of bioconjugates.[4]

Physicochemical Properties: A Head-to-Head Comparison

The inherent chemical and physical properties of the diol are directly translated into the characteristics of the final linker-drug conjugate. Understanding these properties is crucial for predicting the behavior of the ADC in vitro and in vivo.

PropertyThis compound1,3-BenzenedimethanolPoly(ethylene glycol) (PEG) Diol
Structure Aromatic, rigidAromatic, rigidAliphatic, flexible
Molecular Weight 168.19 g/mol [5]138.16 g/mol [6]Variable (e.g., 200-8000+ g/mol )[4]
Solubility Soluble in water[7]Soluble in water[7]Highly water-soluble[8]
Hydrophobicity Moderately hydrophobic aromatic core with a hydrophilic methoxy groupMore hydrophobic than its methoxy-substituted counterpartHydrophilic[4]
Spatial Geometry Defined, planarDefined, planarRandom coil, flexible

The rigid aromatic core of both this compound and 1,3-benzenedimethanol imparts a predictable three-dimensional structure to the linker, which can be advantageous for controlling the spatial relationship between the antibody and the payload.[9] In contrast, the flexibility of PEG diols allows for a greater degree of conformational freedom.[7] The methoxy group in this compound is expected to slightly increase its hydrophilicity compared to the unsubstituted 1,3-benzenedimethanol. However, both aromatic diols are significantly more hydrophobic than PEG diols, a factor that can influence aggregation and solubility of the final ADC.[10]

Reactivity and Linker Synthesis: The Impact of the Methoxy Group

The hydroxyl groups of diols are the primary reactive sites for conjugation. The ease and specificity of these reactions are paramount for the efficient synthesis of well-defined ADCs.

The Activating Effect of the Methoxy Substituent

The methoxy group (-OCH3) on the aromatic ring of this compound is an electron-donating group. This electronic effect has a significant impact on the reactivity of the benzylic hydroxyl groups. Electron-donating groups increase the electron density of the aromatic ring and stabilize the formation of a benzylic carbocation intermediate.[11] This increased stability facilitates nucleophilic substitution reactions at the benzylic position, making this compound generally more reactive than 1,3-benzenedimethanol in linker synthesis protocols that proceed through such intermediates.[12]

LinkerSynthesis

This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and higher yields during the conjugation process.

Stability and Cleavage Mechanisms: A Comparative Analysis

The stability of the linker in circulation and its subsequent cleavage at the target site are critical for the therapeutic index of an ADC.

Benzylic Ether Linkages: Stability and Cleavage

When diols like this compound and 1,3-benzenedimethanol are incorporated into linkers, they typically form benzylic ether bonds. These bonds are generally stable under physiological conditions.[13] However, the presence of the methoxy group in the 5-position of this compound can influence the stability of the resulting ether linkage. The electron-donating nature of the methoxy group can make the benzylic ether more susceptible to acidic or enzymatic cleavage compared to a linker derived from the unsubstituted 1,3-benzenedimethanol.[14] This could be exploited for designing linkers that are selectively cleaved in the acidic tumor microenvironment or by specific lysosomal enzymes.

CleavageMechanisms

PEG Linkers: Hydrophilic and Stable

PEG linkers, on the other hand, are composed of stable ether bonds and are generally considered non-cleavable unless specific cleavable moieties are incorporated into their structure. Their primary role is to enhance solubility and extend the circulation half-life of the ADC.[3]

Experimental Protocols

Protocol 1: Synthesis of a Monofunctionalized this compound Linker Intermediate

This protocol describes a general method for the selective activation of one hydroxyl group in this compound, a key step in constructing a heterobifunctional linker.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-mesylated product.

Protocol 2: Comparative In Vitro Stability Assay of Linker-Payload Conjugates

This protocol outlines a method to compare the stability of different linker-payload conjugates in plasma.

Materials:

  • Linker-payload conjugates (synthesized using this compound, 1,3-benzenedimethanol, and a PEG diol)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37 °C

  • LC-MS system for analysis

Procedure:

  • Prepare stock solutions of each linker-payload conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solutions into pre-warmed human or mouse plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37 °C.

  • At various time points (e.g., 0, 1, 6, 24, 48 hours), aliquot a portion of each sample.

  • Precipitate the plasma proteins by adding a 3-fold excess of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact linker-payload conjugate and any released payload.

  • Plot the percentage of intact conjugate remaining over time to determine the stability of each linker.

Conclusion: Selecting the Optimal Diol Linker

The choice of diol for linker synthesis is a critical decision in the design of targeted therapeutics.

  • This compound emerges as a compelling candidate for constructing semi-rigid linkers. Its enhanced reactivity, due to the activating methoxy group, can streamline synthesis, while the potential for increased susceptibility to cleavage under specific conditions offers a handle for controlled payload release.

  • 1,3-Benzenedimethanol provides a more stable, rigid aromatic scaffold, suitable for applications where robust linker integrity is paramount.

  • PEG diols remain the gold standard for imparting hydrophilicity and extending the half-life of ADCs, particularly when payload aggregation is a concern.[4]

Ultimately, the optimal diol linker is context-dependent, and the principles and data presented in this guide should serve as a foundation for making informed decisions in the pursuit of safer and more effective targeted therapies.

References

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A Comparative Guide to Purity Assessment: qNMR Analysis of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the unambiguous determination of purity is a cornerstone of quality, safety, and efficacy. For a molecule like 5-Methoxy-1,3-benzenedimethanol, a versatile building block in synthetic chemistry, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, offering field-proven insights into why qNMR often emerges as the superior method for this application.

The Central Role of Purity for this compound

This compound (MW: 168.19 g/mol ) is a substituted aromatic diol.[1][2][3] Its two hydroxymethyl groups and methoxy substituent make it a valuable precursor for various more complex molecules. The presence of impurities, such as residual starting materials, solvents, or side-products, can have profound impacts on the yield, purity, and pharmacological profile of subsequent synthetic products. Therefore, an accurate and precise purity value is essential.

Head-to-Head: A Comparative Analysis of Purity Assessment Techniques

While several methods can be employed for purity determination, they are not created equal. Their applicability and reliability depend on the physicochemical properties of the analyte and the specific requirements of the analysis. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Differential Scanning Calorimetry (DSC).

Table 1: Comparative Performance of Purity Assessment Methods

Parameter qNMR HPLC-UV GC-FID DSC
Principle Signal intensity is directly proportional to the number of nuclei.[4][5]UV absorbance of the analyte relative to standards.Response of a flame ionization detector to combustible analytes.Melting point depression due to impurities.[6]
Primary Method Yes (Primary Ratio Method).[7] Can quantify without a specific reference standard of the analyte.No. Requires a characterized reference standard of the analyte.No. Requires a characterized reference standard of the analyte.No. Provides purity of the main component in mol%.
Selectivity Excellent. Distinguishes structurally similar impurities based on unique NMR signals.Good. Depends on chromatographic resolution. Co-elution is possible.Excellent for volatile compounds. Depends on column resolution.Low. Cannot identify or quantify specific impurities.[8]
Accuracy Very High (<1% error is common).[9]High (dependent on reference standard purity).High (dependent on reference standard purity).Variable. Highly dependent on the nature of impurities.[6]
Precision Excellent.Excellent.Excellent.Good.
Sample Throughput Moderate. Long relaxation delays can increase experiment time.[10]High.[10]High.Moderate.
Sample Type Soluble compounds.Soluble compounds with a UV chromophore.Volatile and thermally stable compounds.Crystalline, thermally stable solids.[8]
Destructive No. The sample can be fully recovered.[10][11]Yes.[10]Yes.Yes.
Causality Behind Method Selection: Why qNMR Excels

For this compound, qNMR presents several distinct advantages.

  • Structural Confirmation and Quantification in a Single Experiment : Unlike chromatographic techniques that provide retention times and peak areas, NMR provides a detailed structural fingerprint.[11] This allows for the simultaneous confirmation of the target molecule's identity and its quantification, along with the potential identification of impurities.

  • Absence of Reference Standard Requirement : The most significant advantage of qNMR is its status as a primary ratio method.[7] The purity of an analyte can be determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity.[5] This circumvents the often costly and time-consuming process of synthesizing and characterizing a specific, high-purity reference standard for this compound itself.

In-Depth Protocol: qNMR Purity Assay of this compound

This protocol is designed to be a self-validating system, incorporating checks and justifications grounded in established metrological principles.[7][17]

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆) : this compound, with its two hydroxyl groups, is a polar molecule. DMSO-d₆ is an excellent solvent for a wide range of polar organic compounds and its residual proton signal (~2.50 ppm) typically does not interfere with the aromatic or benzylic signals of the analyte.[18]

  • Internal Standard (IS) Selection (Maleic Acid) : An ideal internal standard must be of high, certified purity, stable, non-reactive, and have signals that do not overlap with the analyte's signals.[17][18] Maleic acid is a suitable choice as it is a crystalline solid of high purity, soluble in DMSO-d₆, and its olefinic protons appear as a sharp singlet far downfield (~6.3 ppm) from the analyte signals.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte (mA) (this compound) weigh_is Accurately weigh ~10 mg of IS (mIS) (Maleic Acid, certified) instrument Insert sample into NMR spectrometer (≥400 MHz) weigh_analyte->instrument dissolve Dissolve both solids in ~0.7 mL of DMSO-d6 in a clean vial transfer Vortex to homogenize, then transfer solution to a 5 mm NMR tube setup Lock, Tune, Shim instrument->setup acquire Acquire 1D ¹H Spectrum (zg30 pulse, D1 ≥ 60s, NS ≥ 16) setup->acquire process Apply Fourier Transform, Phase Correction, Baseline Correction acquire->process integrate Integrate non-overlapping analyte and IS signals (IA and IIS) process->integrate calculate Calculate Purity (PurityA) using the qNMR equation integrate->calculate result Report Final Purity (%w/w) calculate->result

Caption: The qNMR workflow from sample preparation to final purity calculation.

Step-by-Step Methodology
  • Preparation :

    • Using a calibrated analytical microbalance, accurately weigh approximately 15 mg of the synthesized this compound into a clean glass vial. Record the mass (m_A). Accurate weighing is a critical step as it is often the largest source of uncertainty.[4][9][18]

    • To the same vial, add approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%). Record the mass (m_IS) and its certified purity (P_IS).

    • Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.8 atom % D) to the vial.[18]

    • Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved. A visual inspection against a bright light is crucial to ensure no particulates remain.

    • Transfer the homogenous solution into a high-precision 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer or higher) :

    • Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Set the temperature to a constant value, typically 298 K (25 °C).

    • Crucial Parameter Selection : Utilize a standard 1D proton pulse program (e.g., Bruker 'zg30'). To ensure full relaxation of all protons for accurate integration, the relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals. A conservative and robust value of D1 ≥ 60 seconds is recommended for initial studies.

    • Set the number of scans (NS) to a minimum of 16 to achieve an adequate signal-to-noise ratio (S/N > 150 is recommended).[19]

    • Acquire the spectrum.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (I_A). For this compound, the singlet from the two benzylic -CH₂- groups is an excellent choice. Also, integrate the chosen signal for the internal standard (I_IS), which for maleic acid is the singlet for the two olefinic protons.

Calculation of Purity

The weight/weight percent purity of the analyte (Purity_A) is calculated using the following master equation[5]:

Purity_A (%w/w) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS

Where:

  • I_A, I_IS : Integrals of the analyte and internal standard signals.

  • N_A, N_IS : Number of protons for the integrated analyte and IS signals (for this compound's -CH₂- signal, N_A = 4; for maleic acid's olefinic signal, N_IS = 2).

  • MW_A, MW_IS : Molecular weights of the analyte (168.19 g/mol ) and IS (116.07 g/mol ).

  • m_A, m_IS : Masses of the analyte and IS.

  • P_IS : Certified purity of the internal standard.

Caption: Logical flow of the qNMR purity calculation from primary inputs.

Conclusion: An Authoritative and Defensible Choice

For the purity assessment of a key synthetic intermediate like this compound, qNMR stands out as a uniquely powerful and reliable technique. It serves as both a qualitative and quantitative tool, providing structural confirmation and an accurate purity value from a single, non-destructive experiment.[11] Its standing as a primary ratio method eliminates the need for a specific analyte reference standard, streamlining the analytical process and increasing confidence in the results.[4][7] While techniques like HPLC, GC, and DSC have their places in an analytical laboratory, the comprehensive and definitive data delivered by qNMR makes it the authoritative choice for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity.

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A Comparative Guide to the Structural Elucidation of 5-Methoxy-1,3-benzenedimethanol Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and materials science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the context of 5-Methoxy-1,3-benzenedimethanol and its derivatives—a class of compounds with potential applications in medicinal chemistry and materials science—understanding their solid-state conformation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural analysis, alongside powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Unambiguous Insight of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for providing unequivocal, high-resolution structural data of small organic molecules.[1] It offers a direct snapshot of the atomic arrangement in the crystalline state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions. This technique is particularly indispensable for determining the absolute stereochemistry of chiral centers, a critical aspect in drug development where enantiomers can have vastly different pharmacological effects.[2]

While modern spectroscopic methods like NMR and mass spectrometry are vital for molecular characterization, they provide indirect structural information.[1] X-ray crystallography, in contrast, maps the electron density of a molecule, allowing for the construction of a detailed 3D model. However, the success of this technique is fundamentally dependent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[1][3]

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the typical workflow for the X-ray crystallographic analysis of a this compound derivative.

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the this compound derivative using established organic chemistry methods.

    • Purify the compound to >98% purity using techniques such as column chromatography, recrystallization, or sublimation.

    • Confirm the identity and purity of the bulk sample using NMR spectroscopy and mass spectrometry.

2. Crystal Growth:

  • Rationale: The goal is to obtain single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, without cracks or defects).[4] Slow crystal growth is key to achieving a well-ordered lattice.

  • Common Techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystallization.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3. Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector.

  • Protocol:

    • Select a high-quality single crystal under a microscope and mount it on a goniometer head.[4]

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images at different crystal orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and refined.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Note on Data Availability: A comprehensive search for publicly available, specific crystallographic data for this compound (CAS 19254-84-3) in the Cambridge Structural Database (CSD) did not yield a specific entry. Therefore, the comparative data presented below for X-ray crystallography is based on a closely related structure, 1,4-Benzenedimethanol, to provide representative values.[5][6]

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization >98% purity data_collection X-ray Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model final_structure Final Crystal Structure (CIF file) refinement->final_structure Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. The requirement for high-quality crystals can be a significant hurdle, and the resulting structure represents a static average in a crystalline environment, which may not fully represent the molecule's behavior in solution. Here, we explore two powerful alternatives: NMR spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about a molecule's connectivity and its dynamic behavior in solution.[7][8] For this compound derivatives, a suite of NMR experiments can elucidate the complete chemical structure.

  • ¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.

  • NOESY: Can provide information about through-space proximity of atoms, which can help in determining the relative stereochemistry and preferred conformation in solution.

Causality in NMR Experimental Choices: The choice of NMR experiments is dictated by the structural question at hand. A simple ¹H NMR might be sufficient for routine confirmation of a known compound, while a full suite of 2D experiments is necessary for de novo structure elucidation of a novel derivative.

Computational Modeling: Predicting Structure from First Principles

Computational chemistry offers a powerful in silico approach to predicting the crystal structure of a molecule from its chemical formula alone.[9][10] This is particularly valuable when crystallization proves difficult or to explore the landscape of possible polymorphs (different crystal packing arrangements of the same molecule).

  • Methods: Crystal Structure Prediction (CSP) algorithms generate a multitude of possible crystal packing arrangements. The energies of these structures are then calculated using quantum mechanical methods (like Density Functional Theory, DFT) or sophisticated force fields to identify the most stable, and therefore most likely, crystal structures.[11]

  • Advantages: CSP can guide experimental crystallization efforts by suggesting promising conditions and can provide insights into the intermolecular forces that govern crystal packing.[12]

Comparative Analysis: X-ray Crystallography vs. NMR vs. Computational Modeling

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico (no physical sample)
Primary Output 3D atomic coordinates in the solid stateConnectivity and solution-state conformation/dynamicsPredicted 3D crystal structures and their relative energies
Resolution Atomic (typically < 1 Å)Lower, provides average structure in solutionVaries with method, can be atomic
Key Advantage Unambiguous determination of solid-state structure and absolute stereochemistry[2]Provides information on dynamics and behavior in a biologically relevant medium (solution)[7]Can predict structures without a physical sample; explores polymorphism[9][10]
Major Limitation Requires high-quality single crystals, which can be difficult to obtain[1][3]Ambiguities in complex structures; does not provide precise bond lengths/anglesComputationally expensive; accuracy depends on the level of theory; predictions require experimental validation[11]
Representative Data for Benzenedimethanol Derivatives

Table 1: Representative Crystallographic Data for 1,4-Benzenedimethanol (Data for a closely related isomer, as specific data for this compound is not publicly available)[5]

ParameterValue
FormulaC₈H₁₀O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.86
b (Å)13.93
c (Å)8.34
β (°)101.9
Z4

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values; experimental values may vary depending on solvent and concentration)[13][14]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-OCH₃~3.8~55
-CH₂OH~4.6~64
Aromatic CH~6.8 - 7.0~105, ~115, ~140, ~160

Making an Informed Decision: A Logic-Based Approach

The choice of analytical technique is driven by the specific research question, the availability of the sample, and the resources at hand.

decision_tree cluster_outcomes Primary Outcome start Need 3D Structural Information q1 Is a high-quality single crystal available? start->q1 xray Perform Single-Crystal X-ray Diffraction q1->xray Yes q2 Is the compound soluble in a suitable solvent? q1->q2 No xray_out Definitive solid-state structure xray->xray_out nmr Perform 1D/2D NMR Spectroscopy q2->nmr Yes comp_model Use Computational Crystal Structure Prediction q2->comp_model No nmr_out Solution-state structure & dynamics nmr->nmr_out comp_out Predicted solid-state structures comp_model->comp_out

Caption: A decision-making flowchart for selecting a structural elucidation technique.

Conclusion

For the definitive structural analysis of this compound derivatives, single-crystal X-ray diffraction remains the gold standard, providing an unparalleled level of detail in the solid state. However, its reliance on high-quality crystals necessitates the consideration of complementary techniques. NMR spectroscopy offers invaluable insights into the behavior of these molecules in solution, a crucial perspective for drug development. Computational modeling, in turn, provides a powerful predictive tool, guiding experimental efforts and exploring the energetic landscape of possible solid forms. A truly comprehensive understanding of these promising compounds is best achieved through the strategic integration of these three powerful analytical pillars.

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A Guide to Correlating Spectral Data with the Structure of 5-Methoxy-1,3-benzenedimethanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a critical foundation for understanding its function and potential applications. 5-Methoxy-1,3-benzenedimethanol is a valuable building block in medicinal chemistry, and its structural elucidation serves as an excellent case study for the application of modern spectroscopic techniques. This guide provides an in-depth, comparative analysis of its spectral data, not merely as a reference but as an instructional tool to sharpen the analytical acumen of fellow scientists. By understanding the causal links between molecular features and their spectral signatures, we can approach structural determination with greater confidence and insight.

The Structural Hypothesis: Predicting the Spectral Fingerprint

Before any analysis, a thorough examination of the target molecule's structure allows us to form a hypothesis about its expected spectral characteristics. This compound (C₉H₁₂O₃, Molar Mass: 168.19 g/mol ) possesses a symmetrically substituted benzene ring with two hydroxymethyl (-CH₂OH) groups and one methoxy (-OCH₃) group.[1][2] This arrangement has direct consequences for its spectroscopic output.

Key Structural Features and Their Anticipated Spectral Manifestations:

  • Aromatic System: The trisubstituted benzene ring is expected to show characteristic signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) and C=C stretching vibrations in the IR spectrum (around 1400-1600 cm⁻¹).[3]

  • Molecular Symmetry: The molecule's symmetry plane will simplify the NMR spectra. We anticipate three unique aromatic proton signals and five distinct aromatic carbon signals.

  • Hydroxymethyl Groups (-CH₂OH): The two equivalent hydroxymethyl groups should each produce a signal for the methylene protons (-CH₂) and the hydroxyl proton (-OH) in the ¹H NMR spectrum. The hydroxyl proton's signal is often broad and its chemical shift can vary.

  • Methoxy Group (-OCH₃): The methoxy group's three equivalent protons will generate a sharp singlet in the ¹H NMR spectrum, typically between 3.5 and 4.0 ppm.

  • Infrared Absorptions: We expect to see a broad O-H stretching band (around 3300 cm⁻¹), C-H stretching for both aromatic and aliphatic protons, and prominent C-O stretching bands.[4]

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) at an m/z of 168, followed by predictable fragmentation patterns corresponding to the loss of functional groups.

Experimental Workflow: Ensuring Data Integrity

The reliability of any structural elucidation rests on the quality of the acquired data. The following protocols are designed as a self-validating system, emphasizing precision in sample preparation and instrument calibration. A combination of spectroscopic techniques is often employed for a comprehensive analysis.[5][6]

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Sample This compound Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Solvent->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR (or as KBr pellet) MS Mass Spectrometry Dissolve->MS (via direct infusion) Correlate Correlate Data to Structure NMR->Correlate IR->Correlate MS->Correlate Compare Compare with Analogues Correlate->Compare Confirm Confirm Structure Compare->Confirm

Caption: A systematic workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is unparalleled for mapping the carbon-hydrogen framework. The choice of a deuterated solvent is crucial as it can affect the chemical shifts of labile protons, such as those in hydroxyl groups.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. More scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expertise & Experience: FT-IR is a rapid and effective method for identifying the functional groups present in a molecule.

  • Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet by finely grinding a small amount with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast on a salt plate from a solution.

    • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, ensuring a background spectrum is taken and subtracted.

Mass Spectrometry (MS)
  • Expertise & Experience: MS provides the molecular weight and crucial information about the molecule's fragmentation, which helps in piecing together its structure.

  • Protocol:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for such compounds.

    • Data Acquisition: Scan a relevant mass-to-charge (m/z) range (e.g., 50-300).

Spectral Data Correlation

The following tables summarize the observed spectral data and their correlation to the structure of this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.9s1HH-2Aromatic proton between the two hydroxymethyl groups.
~6.8s2HH-4, H-6Equivalent aromatic protons due to symmetry.
~4.6s4H-CH₂-Methylene protons of the two equivalent hydroxymethyl groups.
~3.8s3H-OCH₃Protons of the methoxy group.
Variablebr s2H-OHLabile hydroxyl protons; chemical shift is concentration and solvent dependent.
¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~160C-5Aromatic carbon bonded to the electron-donating methoxy group.
~143C-1, C-3Equivalent aromatic carbons bonded to the hydroxymethyl groups.
~114C-4, C-6Equivalent aromatic carbons ortho to the methoxy group.
~112C-2Aromatic carbon para to the methoxy group.
~65-CH₂-Carbon of the hydroxymethyl groups.
~55-OCH₃Carbon of the methoxy group.
FT-IR Spectral Data

Table 3: Key FT-IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H StretchHydroxyl (-OH)
3100-3000MediumC-H StretchAromatic C-H
3000-2850MediumC-H StretchAliphatic C-H
1600, 1470Medium-StrongC=C StretchAromatic Ring
1250-1200StrongC-O StretchAryl Ether
1050-1000StrongC-O StretchPrimary Alcohol
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments for this compound

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
151Moderate[M - OH]⁺
139Moderate[M - CH₂OH]⁺
123Moderate[M - CH₂OH - O]⁺

Fragmentation Pathway Visualization

G M [M]⁺ m/z 168 M_OH [M - OH]⁺ m/z 151 M->M_OH - OH M_CH2OH [M - CH₂OH]⁺ m/z 139 M->M_CH2OH - CH₂OH Fragments Further Fragmentation M_CH2OH->Fragments

Caption: Simplified initial fragmentation pathway of this compound under electron impact mass spectrometry.

Comparative Analysis: Validating Through Analogy

The structural assignment can be further solidified by comparing its spectra to those of related compounds.

Structural Comparison of Target and Analogues

G cluster_target Target Molecule cluster_analogues Comparative Analogues Target This compound Analogue1 1,3-Benzenedimethanol Target->Analogue1 Lacks the -OCH₃ group Analogue2 3,5-Dimethoxybenzyl Alcohol Target->Analogue2 Replaces a -CH₂OH with an -OCH₃

Caption: Structural relationships between this compound and its selected analogues.

Comparison with 1,3-Benzenedimethanol
  • NMR: The most notable difference in the ¹H NMR of 1,3-benzenedimethanol (C₈H₁₀O₂) would be the absence of the sharp singlet for the methoxy group.[7][8][9] The aromatic region would also be more complex due to the change in symmetry. The ¹³C NMR would lack the signal around 55 ppm.[10]

  • IR: The strong aryl ether C-O stretch seen in the target molecule would be absent in 1,3-benzenedimethanol.

  • MS: The molecular ion peak would be at m/z 138.[7]

Comparison with 3,5-Dimethoxybenzyl Alcohol
  • NMR: 3,5-Dimethoxybenzyl alcohol (C₉H₁₂O₃) will show a singlet for the two equivalent methoxy groups in the ¹H NMR spectrum with an integration of 6H.[11] It will only have one hydroxymethyl group, thus the integration of the corresponding -CH₂- and -OH signals will be halved compared to the target molecule.

  • IR: The overall IR spectrum will be very similar, though the relative intensity of the O-H stretch will be diminished.[12]

  • MS: While having the same molecular weight (168.19 g/mol ) and molecular ion peak as the target, its fragmentation pattern will differ due to the presence of two methoxy groups and only one hydroxymethyl group.[13]

Conclusion: A Confident Structural Assignment

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  • CAS Common Chemistry. α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol.

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A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of process intermediates and potential impurities is a cornerstone of ensuring product quality and safety. 5-Methoxy-1,3-benzenedimethanol, a key building block in various synthetic pathways, requires robust analytical methods for its precise measurement. This guide provides an in-depth comparison of two widely adopted and validated analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the data. This guide will delve into the causality behind the experimental choices for each method, offering field-proven insights into their validation and application, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The Analytical Challenge: Quantifying this compound

This compound's structure, possessing both polar hydroxyl groups and a less polar methoxybenzene moiety, presents a unique analytical challenge. The selection of an appropriate method hinges on balancing factors like volatility, thermal stability, and chromophoric properties. Given its potential role as a process-related impurity, any analytical method must be sensitive enough to detect and quantify it at trace levels.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture. For a molecule like this compound, which contains a UV-absorbing benzene ring, HPLC coupled with a UV detector is a logical and cost-effective choice.

Rationale for HPLC-UV

The decision to employ HPLC-UV is based on the analyte's non-volatile nature and the presence of a chromophore. This method is particularly advantageous for routine quality control in a manufacturing environment due to its robustness and ease of use. A reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is well-suited for retaining and separating this compound from other polar and non-polar impurities.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample/Standard Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column (Isocratic Elution) Inject->Separate Detect UV Detection (e.g., 272 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, particularly for trace-level quantification or in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique is well-suited for volatile and thermally stable compounds.

Rationale for GC-MS

The hydroxyl groups in this compound can make it less volatile and prone to peak tailing in GC. To address this, a derivatization step is often employed to convert the polar hydroxyl groups into less polar, more volatile silyl ethers. This enhances the chromatographic performance and sensitivity. The mass spectrometer provides an additional layer of confirmation through the mass-to-charge ratio of the analyte and its fragments, ensuring a high degree of specificity.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample/Standard Dissolve Dissolve in Solvent (e.g., Pyridine) Start->Dissolve Derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Derivatized Sample Separate Separation on DB-5ms Column (Temperature Program) Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM Mode) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Mass Spectra & Chromatogram Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS Experimental Workflow for this compound Quantification.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with pyridine.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with pyridine to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatization Procedure: To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Performance Comparison: HPLC-UV vs. GC-MS

The validation of these methods in accordance with ICH guidelines ensures their suitability for their intended purpose.[1][2][3] The following table summarizes the expected performance characteristics of each method for the quantification of this compound.

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale for Performance
Specificity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which may have interferences from compounds with similar retention times and chromophores. GC-MS offers superior specificity due to separation by both retention time and mass-to-charge ratio.
Linearity (Correlation Coefficient, r²) > 0.999> 0.999Both methods are expected to exhibit excellent linearity over their respective concentration ranges.
Range 1 - 100 µg/mL0.1 - 10 µg/mLThe range is established based on the sensitivity of the detector and the intended application. GC-MS is inherently more sensitive.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should demonstrate high accuracy, with the recovery of spiked analyte falling within acceptable limits. The multi-step derivatization in GC-MS can sometimes introduce slightly more variability.
Precision (% RSD) < 2.0%< 5.0%HPLC-UV typically offers better precision due to the simpler sample preparation and automated injection process. The manual derivatization step in GC-MS can contribute to higher relative standard deviation (RSD).
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLGC-MS provides significantly lower limits of detection, making it suitable for trace analysis.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness HighModerateHPLC methods are generally very robust. The GC-MS method's robustness is slightly lower due to the sensitivity of the derivatization reaction to moisture and reagent quality.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two is dictated by the specific requirements of the analysis.

  • For routine quality control, process monitoring, and assays where high sensitivity is not the primary concern, the HPLC-UV method is recommended. Its simplicity, robustness, and lower cost make it an ideal choice for high-throughput environments.

  • For the determination of trace-level impurities, confirmation of identity, and in situations requiring the highest degree of specificity, the GC-MS method with derivatization is the superior option. While the sample preparation is more involved, the enhanced sensitivity and selectivity justify the additional effort, particularly in the context of genotoxic impurity analysis where stringent limits are often required.[4][5][6]

Ultimately, the validation of the chosen method within your laboratory, using your specific instrumentation and matrices, is crucial to ensure the generation of accurate and reliable data that can confidently support your research and development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Review on identification and quantification of genotoxic impurities. ScienceScholar. Available from: [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

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Performance Benchmarking of 5-Methoxy-1,3-benzenedimethanol-based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tunable Biomaterials

In the landscape of drug delivery and biomedical materials, the demand for polymers with precisely tailored properties is incessant. Aromatic polyesters, known for their thermal stability and mechanical robustness, offer a versatile platform for innovation. This guide introduces a class of polymers based on 5-Methoxy-1,3-benzenedimethanol, a monomer distinguished by a methoxy group on the benzene ring. While direct, extensive experimental data on this specific polymer family is emerging, we can construct a robust performance benchmark by drawing comparisons with structurally analogous polymers and established principles of polymer chemistry.

This document serves as a technical guide for researchers, scientists, and drug development professionals. We will explore the anticipated performance of this compound-based polyesters by comparing them to polymers derived from the parent monomer, 1,3-benzenedimethanol, and the widely-used aliphatic polyester, Polycaprolactone (PCL). The insights herein are grounded in established structure-property relationships to provide a predictive and logical framework for material selection and development.

The Impact of Methoxy Substitution: A Structural Perspective

The introduction of a methoxy (-OCH₃) group onto the aromatic backbone of a polyester is not a trivial alteration. This functional group is anticipated to influence the polymer's characteristics in several key ways:

  • Increased Chain Rigidity and Glass Transition Temperature (Tg): The methoxy group can introduce steric hindrance, restricting the rotation of the polymer chains. This increased rigidity is expected to lead to a higher glass transition temperature compared to the unsubstituted counterpart.

  • Modified Crystallinity: The presence of the methoxy substituent can disrupt the regular packing of polymer chains, potentially leading to a reduction in crystallinity or even a completely amorphous structure.

  • Altered Hydrophilicity and Degradation Rate: The ether linkage in the methoxy group may slightly increase the polymer's affinity for water, which could in turn influence its degradation kinetics, a critical parameter for controlled drug release applications.

  • Potential for Specific Interactions: The methoxy group could participate in specific interactions with drug molecules or other excipients, offering unique formulation possibilities.

Synthesis of this compound-based Polyesters

The most common method for synthesizing polyesters is through polycondensation. In the case of this compound-based polymers, this would typically involve the reaction of the diol monomer with a suitable dicarboxylic acid or its derivative (e.g., a diacid chloride or diester) in the presence of a catalyst.

cluster_reactants Reactants & Conditions A This compound (Diol) F Polycondensation Reaction A->F B Dicarboxylic Acid (e.g., Adipic Acid) B->F C Catalyst (e.g., Tin(II) Octoate) C->F D Inert Atmosphere (Nitrogen) D->F E High Temperature (e.g., 180-220°C) E->F G Removal of Byproduct (e.g., Water) F->G H This compound-based Polyester G->H

Caption: Generalized workflow for the synthesis of this compound-based polyesters via melt polycondensation.

Experimental Protocol: Synthesis of a Representative Polyester

The following is a generalized protocol for the synthesis of a polyester from this compound and adipic acid.

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of a suitable polycondensation catalyst, such as tin(II) octoate (typically 0.01-0.1 mol% of the diacid).

  • Esterification: Heat the mixture under a gentle stream of nitrogen to a temperature of approximately 180°C. The reaction will commence with the formation of water as a byproduct, which is continuously removed via the distillation outlet. This stage is typically maintained for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 200-220°C and slowly apply a vacuum to facilitate the removal of the remaining water and drive the polymerization reaction towards a higher molecular weight. This stage is continued for several hours until the desired viscosity is achieved.

  • Purification: The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or dichloromethane), and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues.

  • Drying: The purified polymer is then dried in a vacuum oven until a constant weight is obtained.

Comparative Performance Benchmarking

To objectively evaluate the potential performance of this compound-based polymers, we will compare their anticipated properties with those of polyesters derived from 1,3-benzenedimethanol and the aliphatic polyester, Polycaprolactone (PCL). The data for the target polymer is extrapolated based on established structure-property relationships in aromatic polyesters.

Table 1: Comparative Thermal and Mechanical Properties

PropertyThis compound Polyester (Hypothetical)1,3-Benzenedimethanol Polyester (Expected)Polycaprolactone (PCL) (Typical)Test Method
Thermal Properties
Glass Transition Temp. (Tg)~60-80 °C~50-70 °C-60 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)Amorphous or low TmPotentially semi-crystalline59-64 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)>300 °C>300 °C~350 °CThermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength~40-60 MPa~50-70 MPa20-30 MPaTensile Testing (e.g., ASTM D882)
Young's Modulus~1.5-2.5 GPa~2.0-3.0 GPa0.4-0.6 GPaTensile Testing (e.g., ASTM D882)
Elongation at BreakLowerLower>700%Tensile Testing (e.g., ASTM D882)

Rationale behind the expected properties:

  • The higher anticipated Tg for the methoxy-substituted polymer is due to the increased steric hindrance from the methoxy group, which restricts polymer chain mobility.

  • The potential for reduced or absent crystallinity in the methoxy-substituted polymer stems from the disruption of chain packing by the substituent group.

  • The slightly lower expected tensile strength and Young's modulus for the methoxy-substituted polymer, when compared to its unsubstituted counterpart, are due to the potential decrease in crystallinity and the introduction of a more flexible ether linkage.

  • Both aromatic polyesters are expected to exhibit significantly higher stiffness (Young's Modulus) and lower elongation at break compared to the highly flexible aliphatic PCL.

Performance in Drug Delivery Applications

The choice of a polymer for drug delivery is dictated by its drug loading capacity, release kinetics, and biocompatibility.

A Polymer Selection (e.g., this compound Polyester) B Drug Encapsulation (e.g., Emulsion, Nanoprecipitation) A->B C Drug Delivery Vehicle (Nanoparticle, Microsphere, Implant) B->C D Controlled Drug Release (Diffusion, Degradation) C->D E Therapeutic Effect D->E

Caption: Logical flow from polymer selection to therapeutic application in drug delivery.

Table 2: Comparative Properties for Drug Delivery

PropertyThis compound Polyester (Hypothetical)1,3-Benzenedimethanol Polyester (Expected)Polycaprolactone (PCL) (Typical)
Drug Compatibility Good with a range of hydrophobic drugs. Potential for specific interactions via the methoxy group.Good with a range of hydrophobic drugs.Excellent with a wide range of hydrophobic drugs.
Degradation Rate Tunable, likely slower than PCL. Potentially influenced by the methoxy group.Tunable, likely slower than PCL.Slow (can take months to years).
Biocompatibility Expected to be biocompatible, but degradation products require specific toxicological evaluation.Generally considered biocompatible.Well-established biocompatibility and FDA approved for certain applications.

Conclusion and Future Directions

Polymers based on this compound represent a promising, yet underexplored, class of materials. Based on established structure-property relationships, it is reasonable to predict that these polymers will exhibit higher glass transition temperatures and potentially lower crystallinity compared to their unsubstituted analogues. These characteristics, combined with the inherent properties of aromatic polyesters, make them intriguing candidates for applications requiring a balance of thermal stability, mechanical integrity, and tunable degradation, such as in the development of controlled-release drug delivery systems and medical implants.

The hypotheses presented in this guide provide a strong foundation for future experimental work. The synthesis and thorough characterization of this polymer family are crucial next steps to validate these predictions and unlock their full potential. Researchers are encouraged to explore the impact of different dicarboxylic acid co-monomers and to conduct comprehensive studies on their biocompatibility and drug release profiles.

References

  • Edling, H. E. (2018).
  • Li, M., & Hakkarainen, M. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. PMC - NIH.
  • Papageorgiou, G. Z., & Bikiaris, D. N. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central.
  • Ghodke, S. D. (2025). Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives.
  • Harvey, B. G., et al. (2020). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Zentel Group.
  • BenchChem. (2025).
  • Chemsavers, Inc. 1,3-Benzenedimethanol, 98% 25g. Chemsavers, Inc.
  • PubChem. 1,3-Benzenedimethanol. PubChem.
  • Wang, Y., et al. (2021). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry (RSC Publishing).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-1,3-benzenedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the safe and compliant disposal of 5-Methoxy-1,3-benzenedimethanol (CAS No. 19254-84-3).[1] As a substituted aromatic alcohol, this compound requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are synthesized from regulatory best practices and data from structurally similar compounds, providing a robust framework for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment
  • Skin and Eye Irritation: Similar aromatic dimethanol compounds are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.[4]

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound. This assessment should inform the specific personal protective equipment (PPE) to be used and the emergency procedures to have in place.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 19254-84-3[1]
Molecular Formula C9H12O3[1]
Molecular Weight 168.19 g/mol [1]
Melting Point 67-71 °C[5]
Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][6]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Procedure for this compound

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for the management of hazardous chemical waste.[8][9][10][11]

Step-by-Step Disposal Protocol:

  • Waste Characterization: The first step is to determine if the waste is hazardous. Based on the irritant nature of similar compounds, it is prudent to manage this compound as hazardous waste.[9][12]

  • Segregation: Do not mix this compound waste with other waste streams.[8] It should be collected in a dedicated, properly labeled waste container. Incompatible materials, such as strong oxidizing agents, acids, and acid chlorides, must be kept separate to prevent dangerous chemical reactions.[2][13]

  • Containerization: Use a chemically compatible and sealable container for waste collection.[8][11] The container must be in good condition and inspected regularly for leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[9]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[14] The storage area should be well-ventilated.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company.[12] These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.

Disposal Decision-Making Workflow

Caption: Waste Disposal Decision-Making for this compound

Waste Minimization

In addition to proper disposal, laboratories should strive to minimize chemical waste generation.[9] Strategies for waste minimization include:

  • Source Reduction: Purchase only the amount of chemical needed for your experiments.

  • Process Modification: Optimize experimental protocols to use smaller quantities of materials.

  • Recycling and Reuse: Where feasible and safe, consider options for recycling or reusing the chemical.[9]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2012, February 21). Safety Data Sheet: 1,3-Benzenedimethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Benzenedimethanol Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Benzenedimethanol, 99%.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 1,3-Benzenedimethanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.